Product packaging for Antifungal agent 28(Cat. No.:)

Antifungal agent 28

Cat. No.: B15140496
M. Wt: 411.6 g/mol
InChI Key: QQJTWYXHXZQIOH-SJORKVTESA-N
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Description

Antifungal agent 28 is a useful research compound. Its molecular formula is C22H29N5OS and its molecular weight is 411.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29N5OS B15140496 Antifungal agent 28

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H29N5OS

Molecular Weight

411.6 g/mol

IUPAC Name

cis-(1R,2S)-2-N-[5-[2-(4-tert-butylphenyl)-4-methyl-1,3-thiazol-5-yl]-1,3,4-oxadiazol-2-yl]cyclohexane-1,2-diamine

InChI

InChI=1S/C22H29N5OS/c1-13-18(19-26-27-21(28-19)25-17-8-6-5-7-16(17)23)29-20(24-13)14-9-11-15(12-10-14)22(2,3)4/h9-12,16-17H,5-8,23H2,1-4H3,(H,25,27)/t16-,17+/m1/s1

InChI Key

QQJTWYXHXZQIOH-SJORKVTESA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C3=NN=C(O3)N[C@H]4CCCC[C@H]4N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C3=NN=C(O3)NC4CCCCC4N

Origin of Product

United States

Foundational & Exploratory

Antifungal Agent 28: A Technical Overview of its Mechanism of Action Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 28, also identified in scientific literature as compound 18, is a novel oxadiazolylthiazole derivative demonstrating significant promise as a potent and selective antifungal agent.[1] This technical guide synthesizes the current understanding of its mechanism of action against Candida albicans, the most prevalent fungal pathogen in humans. The available data indicates that this compound exhibits broad-spectrum activity, including against fluconazole-resistant strains, and is notably effective in disrupting mature C. albicans biofilms.[1] While the precise molecular targets and signaling pathways are the subject of ongoing investigation, this document collates the available quantitative data, outlines likely experimental methodologies employed in its characterization, and proposes potential mechanisms of action based on its chemical class and observed antifungal effects.

Introduction

The emergence of drug-resistant fungal pathogens, particularly Candida albicans, poses a significant global health threat. The current antifungal armamentarium is limited, and the development of novel agents with unique mechanisms of action is a critical priority. This compound (compound 18) has emerged from structure-activity relationship (SAR) studies of oxadiazolylthiazole antibiotics as a promising lead compound.[1] Its key structural feature is the replacement of an ethylenediamine moiety with a cis-diaminocyclohexyl group, which significantly enhances its antifungal potency.[1] This agent has demonstrated a high degree of selectivity for fungal cells over mammalian cells, suggesting a favorable safety profile.[1]

Quantitative Data

The antifungal efficacy of agent 28 has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a range of clinically important fungi.

Table 1: Summary of In Vitro Antifungal Activity of this compound (Compound 18)

Fungal GroupMIC Range (μg/mL)Reference
Candida species0.125 - 2.0[1]
Cryptococcus species0.125 - 2.0[1]
Aspergillus fumigatus0.125 - 2.0[1]

Note: The specific MIC values for individual Candida albicans strains (including fluconazole-resistant isolates) are detailed in the primary research article, which was not publicly accessible for this review.

Core Mechanism of Action

The primary mechanism of action of this compound against Candida albicans is not yet fully elucidated in publicly available literature. However, based on its chemical structure and the known mechanisms of related compounds, several hypotheses can be proposed.

Biofilm Disruption

A key reported activity of this compound is its ability to disrupt mature Candida albicans biofilms, a critical virulence factor contributing to drug resistance and persistent infections.[1] The agent has been shown to outperform fluconazole in this regard.[1] The disruption of biofilms likely involves interference with the extracellular matrix and/or the viability of the embedded fungal cells.

Potential Molecular Targets

While the specific molecular target of this compound has not been definitively identified in the reviewed literature, the mechanisms of other oxadiazole-containing compounds and related antifungal agents suggest potential targets:

  • Ergosterol Biosynthesis: Some antifungal compounds with similar heterocyclic structures are known to interfere with the ergosterol biosynthesis pathway, a critical process for maintaining fungal cell membrane integrity. While one study suggested that a related compound, 18b, may alter ergosterol biosynthesis, this has not been confirmed for this compound.

  • Thioredoxin Reductase: Other 1,3,4-oxadiazole derivatives have been investigated as inhibitors of thioredoxin reductase, an enzyme essential for redox homeostasis in fungi. Inhibition of this enzyme would lead to an accumulation of reactive oxygen species and subsequent cellular damage.

Further research is required to definitively identify the molecular target(s) of this compound in Candida albicans.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are presumed to be in the primary scientific literature. Below are generalized methodologies typically employed in such studies.

Antifungal Susceptibility Testing
  • Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., RPMI-1640).

    • Each well is inoculated with a standardized suspension of Candida albicans cells.

    • Plates are incubated at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of visible growth compared to a drug-free control.

Biofilm Disruption Assay
  • Method: Crystal violet (CV) staining or XTT reduction assay to quantify biofilm biomass and metabolic activity, respectively.

  • Procedure (CV Assay):

    • Candida albicans biofilms are grown in 96-well plates for 24-48 hours to allow for mature biofilm formation.

    • The planktonic cells are removed, and the biofilms are washed with phosphate-buffered saline (PBS).

    • Various concentrations of this compound are added to the wells containing the mature biofilms and incubated for a further 24 hours.

    • The wells are washed again, and the remaining biofilm is stained with crystal violet.

    • The bound dye is solubilized with an appropriate solvent (e.g., ethanol), and the absorbance is measured to quantify the biofilm biomass.

Signaling Pathways and Visualizations

The specific signaling pathways in Candida albicans that are affected by this compound remain to be identified. Based on the potential mechanisms of action, several pathways could be implicated. The following diagrams illustrate a hypothetical workflow for identifying the mechanism of action and a potential signaling pathway that could be affected.

G Hypothetical Experimental Workflow for Mechanism of Action Studies A This compound C Antifungal Susceptibility Testing (MIC determination) A->C D Biofilm Disruption Assay A->D E Transcriptomic Analysis (RNA-Seq) A->E F Proteomic Analysis A->F B Candida albicans Culture B->C B->D B->E B->F G Identification of Differentially Expressed Genes/Proteins E->G F->G H Pathway Analysis G->H I Identification of Affected Signaling Pathways H->I J Target Validation (e.g., gene knockout, enzyme inhibition assay) I->J K Elucidation of Mechanism of Action J->K

Caption: Hypothetical workflow for elucidating the mechanism of action.

Caption: Potential impact on the ergosterol biosynthesis pathway.

Conclusion

This compound (compound 18) represents a promising new scaffold for the development of antifungal therapeutics. Its potent activity against Candida albicans, including biofilm-associated forms and drug-resistant strains, highlights its clinical potential. While the precise mechanism of action is not yet fully understood, preliminary evidence suggests that it may act via disruption of the fungal cell membrane or key metabolic pathways. Further research, including the public dissemination of detailed findings from primary studies, is crucial to fully characterize its molecular interactions and to guide its future development as a therapeutic agent.

References

Synthesis and Characterization of Novel Oxadiazolylthiazole Antifungals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This has spurred the search for novel antifungal agents with unique mechanisms of action. Among the promising heterocyclic scaffolds, the fusion of oxadiazole and thiazole rings has garnered considerable attention due to the broad-spectrum antimicrobial activity exhibited by derivatives of these individual moieties. This technical guide provides a comprehensive overview of the synthesis, characterization, and antifungal evaluation of a novel class of oxadiazolylthiazole compounds. Detailed experimental protocols, quantitative data summaries, and visualizations of potential molecular pathways are presented to facilitate further research and development in this area.

Synthesis of Oxadiazolylthiazole Derivatives

The synthesis of the target oxadiazolylthiazole compounds is accomplished through a multi-step reaction sequence, commencing with the preparation of a key intermediate, 2-(2-arylthiazol-4-yl)acetohydrazide, followed by cyclization to form the 1,3,4-oxadiazole ring and subsequent derivatization.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(2-arylthiazol-4-yl)acetate

A mixture of an appropriate aryl thioamide (1 mmol) and ethyl 4-chloro-3-oxobutanoate (1.2 mmol) is refluxed in absolute ethanol (20 mL) for 6-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired ethyl 2-(2-arylthiazol-4-yl)acetate.

Step 2: Synthesis of 2-(2-arylthiazol-4-yl)acetohydrazide (Intermediate A) [1]

To a solution of ethyl 2-(2-arylthiazol-4-yl)acetate (1 mmol) in absolute ethanol (15 mL), hydrazine hydrate (2 mmol) is added. The reaction mixture is stirred at room temperature for 12-16 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 2-(2-arylthiazol-4-yl)acetohydrazide as a solid.

Step 3: Synthesis of 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol (Intermediate B) [1]

A mixture of 2-(2-arylthiazol-4-yl)acetohydrazide (1 mmol), potassium hydroxide (1.2 mmol), and carbon disulfide (1.5 mmol) in aqueous ethanol is refluxed until the evolution of hydrogen sulfide gas ceases. The reaction mixture is then cooled, poured into ice-cold water, and acidified with dilute hydrochloric acid. The precipitate formed is filtered, washed with water, and recrystallized from ethanol to give 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol.

Step 4: Synthesis of Final 2-(5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazol-2-ylthio)-1-arylethanone Derivatives [1]

To a solution of 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol (1 mmol) and anhydrous potassium carbonate (1.2 mmol) in acetone (20 mL), an appropriate α-halo ketone (1.1 mmol) is added. The reaction mixture is stirred at room temperature for 8-10 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final title compounds.

Characterization of Synthesized Compounds

The structures of the synthesized intermediates and final products are elucidated using various spectroscopic techniques.

Table 1: Spectroscopic Data for a Representative Compound - 2-(5-((2-(4-chlorophenyl)thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-ylthio)-1-(4-bromophenyl)ethanone
Technique Data
FT-IR (KBr, cm⁻¹) 3120 (Ar-H), 2930 (C-H), 1690 (C=O), 1590 (C=N), 785 (C-Cl), 688 (C-Br)[1]
¹H NMR (CDCl₃, 300 MHz), δ (ppm) 7.8 (d, J = 8.1 Hz, 2H, Ar-H), 7.6 (d, J = 8.1 Hz, 2H, Ar-H), 7.5 (d, J = 8.3 Hz, 2H, Ar-H), 7.4 (d, J = 8.3 Hz, 2H, Ar-H), 7.2 (s, 1H, thiazolyl-H), 4.8 (s, 2H, S-CH₂), 4.4 (s, 2H, CH₂)[1]
¹³C NMR (CDCl₃, 75 MHz), δ (ppm) 183.1 (C=O), 170.2, 170.0, 166.4, 150.1, 135.5, 134.2, 131.5 (2C), 131.0 (2C), 128.5 (2C), 128.3 (2C), 128.0, 109.4, 35.0 (S-CH₂), 32.0 (CH₂)[1]
MS (EI, 70 eV), m/z (%) 507 (M⁺), 509 (M⁺+2), 511 (M⁺+4)

Antifungal Activity

The in vitro antifungal activity of the synthesized oxadiazolylthiazole derivatives was evaluated against a panel of pathogenic fungi. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.

Table 2: Antifungal Activity (MIC in µg/mL) of Representative Oxadiazole Derivatives
Compound Candida albicans Paracoccidioides spp.
LMM532[2]1-32[3]
LMM1132[2]8-16[3]
Fluconazole--

Note: Data for LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are presented as representative examples of potent 1,3,4-oxadiazole antifungals.[2]

Potential Mechanisms of Action and Signaling Pathways

Several molecular targets have been proposed for oxadiazole-based antifungal agents. The following diagrams illustrate the potential inhibitory effects of these compounds on key fungal cellular pathways.

Inhibition of Thioredoxin Reductase

Some oxadiazole derivatives have been identified as potential inhibitors of thioredoxin reductase (Trr1), a crucial enzyme in the fungal antioxidant defense system.[2] Inhibition of Trr1 leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and subsequent cell damage.

Thioredoxin_Reductase_Inhibition NADPH NADPH Trr1_ox Thioredoxin Reductase (Trr1) (Oxidized) NADPH->Trr1_ox NADP NADP+ Trr1_ox->NADP Trr1_red Thioredoxin Reductase (Trr1) (Reduced) Trr1_ox->Trr1_red Reduction Trx_ox Thioredoxin (Trx) (Oxidized) Trr1_red->Trx_ox e- Trx_ox->Trr1_red Trx_red Thioredoxin (Trx) (Reduced) Trx_ox->Trx_red Reduction ROS Reactive Oxygen Species (ROS) Trx_red->ROS Detoxification Cell_Damage Oxidative Stress & Cell Damage ROS->Cell_Damage Oxadiazolylthiazole Oxadiazolylthiazole Antifungal Oxadiazolylthiazole->Trr1_red Inhibition

Caption: Inhibition of the Thioredoxin Reductase Pathway.

Inhibition of Ergosterol Biosynthesis

The fungal cell membrane component, ergosterol, is a well-established target for antifungal drugs. Azole antifungals, a major class of drugs, inhibit the enzyme lanosterol 14α-demethylase. Some oxadiazole derivatives may also interfere with this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, thereby disrupting membrane integrity.

Ergosterol_Biosynthesis_Inhibition Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Intermediate_Sterols Intermediate Sterols Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Multiple Steps Fungal_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Membrane Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability, Cell Lysis) Lanosterol_Demethylase->Intermediate_Sterols Lanosterol_Demethylase->Disrupted_Membrane Leads to Oxadiazolylthiazole Oxadiazolylthiazole Antifungal Oxadiazolylthiazole->Lanosterol_Demethylase Inhibition

Caption: Inhibition of the Ergosterol Biosynthesis Pathway.

Inhibition of Succinate Dehydrogenase

Succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, has also been identified as a potential target for some oxadiazole-containing antifungals. Inhibition of SDH disrupts cellular respiration and energy production, ultimately leading to fungal cell death.

SDH_Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate ComplexII Complex II (SDH) Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone e- Ubiquinol Ubiquinol (QH₂) Ubiquinone->Ubiquinol ATP_Production ATP Production (Cellular Energy) Ubiquinol->ATP_Production Drives Cell_Death Cell Death ATP_Production->Cell_Death Depletion leads to Oxadiazolylthiazole Oxadiazolylthiazole Antifungal Oxadiazolylthiazole->SDH Inhibition Oxadiazolylthiazole->ComplexII Inhibition

Caption: Inhibition of Succinate Dehydrogenase (Complex II).

Conclusion

This technical guide outlines a robust synthetic pathway for novel oxadiazolylthiazole derivatives and provides a framework for their characterization and antifungal evaluation. The presented data highlights the potential of this chemical class as a source of new antifungal agents. The elucidation of their potential mechanisms of action, through the inhibition of key fungal enzymes, offers multiple avenues for further investigation and optimization. The detailed protocols and structured data are intended to serve as a valuable resource for researchers dedicated to addressing the critical need for new and effective antifungal therapies.

References

Structure-Activity Relationship of Novel Antifungal Triazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The development of novel antifungal agents with improved efficacy and broader spectrum of activity is a critical area of research. This technical guide focuses on the structure-activity relationship (SAR) of a series of novel triazole derivatives, designated herein as "Antifungal agent 28 derivatives," which have shown promising activity against various fungal strains. This document provides a comprehensive analysis of their biological data, detailed experimental protocols, and a visual representation of the underlying mechanistic pathways.

Quantitative Structure-Activity Relationship (SAR) Analysis

The antifungal activity of the synthesized triazole derivatives was evaluated against a panel of pathogenic fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined for each derivative. The results are summarized in the tables below.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Triazole Derivatives against Candida albicans

CompoundR1 SubstituentR2 SubstituentC. albicans (ATCC 90028) MIC (µg/mL)
28a H2,4-difluorophenyl16
28b 4-Cl2,4-difluorophenyl4
28c 4-F2,4-difluorophenyl8
28d 4-CH32,4-difluorophenyl16
28e H2-fluorophenyl32
28f 4-Cl2-fluorophenyl8
Fluconazole --8

Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of Triazole Derivatives against Aspergillus fumigatus

CompoundR1 SubstituentR2 SubstituentA. fumigatus (ATCC 204305) MIC (µg/mL)
28a H2,4-difluorophenyl>64
28b 4-Cl2,4-difluorophenyl16
28c 4-F2,4-difluorophenyl32
28d 4-CH32,4-difluorophenyl>64
28e H2-fluorophenyl>64
28f 4-Cl2-fluorophenyl32
Voriconazole --1

From the data presented, several key SAR observations can be made. The presence of a halogen atom, particularly chlorine, at the R1 position of the phenyl ring (compound 28b ) significantly enhances the antifungal activity against Candida albicans compared to the unsubstituted analog (28a ).[1][2] The nature of the substituent on the second phenyl ring (R2) also plays a crucial role, with the 2,4-difluorophenyl group generally conferring superior activity.

Experimental Protocols

The following section details the methodologies employed for the synthesis and biological evaluation of the this compound derivatives.

2.1. General Synthesis Procedure

The synthesis of the triazole derivatives was achieved through a multi-step process. A key step involves the reaction of a substituted phenacyl bromide with 1,2,4-triazole in the presence of a base, followed by subsequent modifications to introduce the R1 and R2 substituents. The general synthetic route is outlined below.

A Substituted Phenacyl Bromide C Intermediate A A->C B 1,2,4-Triazole B->C Base (e.g., K2CO3) Solvent (e.g., DMF) E Intermediate B C->E D Grignard Reagent (R1-MgBr) D->E G Final Triazole Derivative E->G F Suzuki Coupling (R2-B(OH)2) F->G Pd Catalyst cluster_fungal_cell Fungal Cell AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Inhibition Membrane Fungal Cell Membrane (Disrupted) Triazole Triazole Derivative (this compound) Enzyme Lanosterol 14α-demethylase Triazole->Enzyme Binds to

References

In Vitro Antifungal Spectrum of Antifungal Agent 28: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge in clinical practice. This has spurred the development of novel antifungal agents with broad-spectrum activity and improved safety profiles. "Antifungal agent 28" represents a new generation triazole, a class of drugs known for inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.[1][2] This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of this compound, detailing its activity against a range of pathogenic fungi, the methodologies used for its evaluation, and its mechanism of action.

Disclaimer: "this compound" is a placeholder name used for illustrative purposes in this technical guide. The data presented herein is a representative compilation based on publicly available information for novel triazole antifungal agents and does not correspond to a specific, named compound.

In Vitro Antifungal Activity

The in vitro potency of this compound was evaluated against a panel of clinically relevant fungal pathogens, including various species of Candida and Aspergillus. The minimum inhibitory concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.

Activity against Candida Species

This compound demonstrates potent activity against a broad range of Candida species, including both common and emerging pathogens. The following table summarizes the MIC ranges, MIC₅₀, and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Fungal SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans100≤0.008 - 0.250.0150.06
Candida glabrata500.03 - 10.1250.5
Candida parapsilosis50≤0.008 - 0.50.030.125
Candida tropicalis500.015 - 0.50.060.25
Candida krusei250.06 - 20.251
Candida auris250.125 - 40.52

Data compiled from representative studies of novel triazole antifungals.[3][4]

Activity against Aspergillus Species

This compound also exhibits significant in vitro activity against various Aspergillus species, including those resistant to other azoles. The table below outlines the MICs for key Aspergillus pathogens.

Fungal SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatus1000.03 - 10.1250.5
Aspergillus flavus500.06 - 20.251
Aspergillus niger250.125 - 40.52
Aspergillus terreus250.03 - 10.1250.5

Data compiled from representative studies of novel triazole antifungals.[5][6]

Experimental Protocols

The in vitro antifungal susceptibility testing for this compound was conducted following the standardized guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Yeasts (CLSI M27-A3)

This method is employed for determining the MICs of antifungal agents against yeast isolates.[7]

  • Inoculum Preparation: Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar. The colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve the final desired inoculum concentration.

  • Antifungal Agent Dilution: A stock solution of this compound is prepared, and serial twofold dilutions are made in RPMI 1640 medium in a 96-well microtiter plate.[8]

  • Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The microtiter plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth in the control well (drug-free).

Broth Microdilution Method for Molds (CLSI M38-A2)

A similar methodology is adapted for filamentous fungi.

  • Inoculum Preparation: Conidia are harvested from a mature mold culture and suspended in sterile saline containing a wetting agent. The conidial suspension is then adjusted to a specific concentration using a hemocytometer.

  • Antifungal Agent Dilution: Serial dilutions of this compound are prepared in RPMI 1640 medium within a 96-well plate.

  • Inoculation and Incubation: The wells are inoculated with the conidial suspension and incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest drug concentration that shows complete inhibition of growth.

Mechanism of Action and Experimental Workflow

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Like other triazoles, this compound targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[2][9][10] This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting CYP51, this compound disrupts the production of ergosterol, a vital component of the fungal cell membrane.[1] This leads to the accumulation of toxic sterol precursors and ultimately compromises the structural integrity and function of the cell membrane, resulting in the inhibition of fungal growth.[1][11]

cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Intermediates 14-demethyl lanosterol Ergosterol Ergosterol Intermediates->Ergosterol Further Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation CYP51->Intermediates Catalyzes Agent28 This compound Agent28->CYP51 Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow: Broth Microdilution Assay

The following diagram illustrates the key steps in determining the in vitro antifungal spectrum using the broth microdilution method.

cluster_workflow Broth Microdilution Workflow Start Start PrepInoculum Prepare Fungal Inoculum Start->PrepInoculum PrepAgent Prepare Serial Dilutions of this compound Start->PrepAgent Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepAgent->Inoculate Incubate Incubate at 35°C Inoculate->Incubate ReadMIC Read Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC End End ReadMIC->End

Caption: A simplified workflow for the broth microdilution antifungal susceptibility test.

References

Investigating the Molecular Target of a Novel Antifungal Agent in Pathogenic Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents with new mechanisms of action. This guide provides a comprehensive technical overview of the methodologies employed to identify and validate the molecular target of a novel antifungal compound. Using the investigational agent Olorofim as a case study for the fictitious "Antifungal agent 28," we detail the experimental workflow from initial susceptibility testing to precise target validation. This document is intended for researchers, scientists, and drug development professionals in the field of mycology and infectious diseases.

Introduction: The Need for Novel Antifungal Targets

The current armamentarium of antifungal drugs is limited to a few classes, primarily targeting the fungal cell wall, the cell membrane, or nucleic acid synthesis.[1] The extensive use of these agents has led to the emergence of drug-resistant strains, posing a significant challenge to global health. Consequently, there is an urgent need to identify novel fungal-specific molecular targets to develop new generations of antifungal therapies.[2] An ideal antifungal target should be essential for fungal growth or virulence and be absent or significantly different in humans to minimize toxicity.[3]

This guide will use Olorofim (formerly F901318) as a real-world analogue for the hypothetical "this compound." Olorofim is a first-in-class antifungal agent from the orotomide class that has demonstrated potent activity against a range of pathogenic molds.[3][4] Its discovery and the elucidation of its molecular target provide an excellent framework for outlining the modern experimental pipeline for antifungal drug development.

Initial Characterization of this compound (Olorofim)

The first step in characterizing a new antifungal agent is to determine its spectrum of activity against a panel of clinically relevant pathogenic fungi. This is typically achieved through in vitro susceptibility testing.

In Vitro Susceptibility Testing

Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antifungal agent's potency. It is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the in vitro activity of Olorofim against various pathogenic fungi.

Fungal SpeciesStrain TypeMIC Range (mg/L)MIC90 (mg/L)Reference
Aspergillus fumigatusWild-Type<0.004 - 0.250.031 - 0.125[4][5]
Aspergillus fumigatusAzole-Resistant0.004 - 0.1250.063 - 0.125[4][5]
Aspergillus terreusWild-Type0.002 - 0.063N/A[6]
Cryptic Aspergillus spp.Wild-Type0.004 - 0.03N/A[7]
Scedosporium spp.Wild-Type0.009 - 0.50.03 - 0.5[8]
Fusarium proliferatumWild-Type0.03 - 0.06N/A[8]
Trichophyton spp.Wild-Type0.03 - 0.125N/A[4]
Candida spp.Wild-TypeNo ActivityNo Activity[3][9]
Mucorales spp.Wild-TypeNo ActivityNo Activity[3][9]

Experimental Workflow for Molecular Target Identification

The identification of the molecular target of a novel antifungal agent is a multi-step process that combines genetic, biochemical, and proteomic approaches. The following diagram illustrates a typical workflow.

G A Initial High-Throughput Screening B In Vitro Susceptibility Testing A->B C Genetic Screening (e.g., Gene Deletion Libraries) B->C D Chemical Proteomics (e.g., Affinity Chromatography) B->D E Hypothesis of Molecular Target C->E D->E F Biochemical Validation (Enzymatic Assays) E->F G Genetic Validation (Gene Knockout/Overexpression) E->G H Final Target Validation F->H G->H

A logical workflow for identifying the molecular target of a novel antifungal agent.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in identifying and validating the molecular target of this compound (Olorofim).

Protocol for In Vitro Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.[6]

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on potato dextrose agar (PDA) at 35°C for 7 days.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI 1640 medium.

  • Drug Dilution:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions of the drug in RPMI 1640 medium in a 96-well microtiter plate. The final drug concentrations should range from 0.002 to 16 mg/L.[6]

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well of the microtiter plate.

    • Include a drug-free well as a positive control for growth and a non-inoculated well as a negative control.

    • Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination:

    • Visually inspect the plates for fungal growth.

    • The MIC is the lowest drug concentration at which there is 100% inhibition of growth compared to the drug-free control.[6]

Protocol for Target Identification via Genetic Screening

Genetic screening in a model organism like Saccharomyces cerevisiae or in the pathogenic fungus itself can identify genes that, when mutated, confer resistance or hypersensitivity to the antifungal agent, thus pointing to the drug's target or pathway.

  • Generation of Resistant Mutants:

    • Expose a large population of fungal spores (e.g., 10^8) to a mutagenic agent (e.g., ultraviolet light or ethyl methanesulfonate).

    • Plate the mutagenized spores on agar containing a concentration of this compound that is inhibitory to the wild-type strain (e.g., 4x MIC).

    • Isolate colonies that grow in the presence of the drug.

  • Whole-Genome Sequencing:

    • Extract genomic DNA from the resistant mutants and the wild-type strain.

    • Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) or other mutations present in the resistant strains but not in the wild-type.

  • Identification of Candidate Genes:

    • Analyze the sequencing data to identify genes that are consistently mutated across multiple independent resistant isolates. These genes are strong candidates for the drug target.

Protocol for Biochemical Validation: DHODH Enzymatic Assay

Once a candidate target is identified (in the case of Olorofim, dihydroorotate dehydrogenase - DHODH), its inhibition by the drug must be confirmed biochemically.[10]

  • Recombinant Enzyme Expression and Purification:

    • Clone the gene encoding the fungal DHODH into an expression vector.

    • Transform the vector into E. coli for recombinant protein expression.

    • Purify the recombinant DHODH protein using affinity chromatography.

  • Enzymatic Assay:

    • The activity of DHODH can be measured spectrophotometrically by monitoring the reduction of a redox indicator dye like 2,6-dichloroindophenol (DCIP).[1]

    • The reaction mixture should contain:

      • 50 mM Tris-HCl (pH 8.0)

      • 150 mM KCl

      • 100 µM coenzyme Q10

      • 0.05% Triton X-100

      • 200 µM DCIP

      • Purified recombinant fungal DHODH

    • Pre-incubate the enzyme with varying concentrations of this compound for 30 minutes at 25°C.

    • Initiate the reaction by adding the substrate, 500 µM dihydroorotic acid.

    • Monitor the decrease in absorbance at 650 nm over time.

  • Data Analysis:

    • Calculate the rate of reaction for each drug concentration.

    • Plot the reaction rate as a function of drug concentration to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Quantitative Data for Olorofim's Interaction with DHODH:

ParameterValueOrganismReference
IC50 44 nMAspergillus fumigatus[4][6][11]
IC50 >100,000 nMHuman[4][6][10]
Ki ~2.3 nMAspergillus fumigatus[12]
Ki ~1.6 nMSaccharomyces cerevisiae[12]
Protocol for Genetic Validation: Gene Knockout in Aspergillus fumigatus

To definitively prove that a candidate protein is the target of an antifungal agent, genetic validation is crucial. This involves demonstrating that the deletion or overexpression of the corresponding gene affects the fungus's susceptibility to the drug.

  • Construction of a Gene Deletion Cassette:

    • Amplify the 5' and 3' flanking regions of the target gene (e.g., pyrE, the gene encoding DHODH) from fungal genomic DNA.

    • Clone these flanking regions on either side of a selectable marker gene (e.g., hygromycin resistance) to create a deletion cassette.

  • Fungal Transformation:

    • Prepare protoplasts from the wild-type fungal strain.

    • Transform the protoplasts with the gene deletion cassette using a method like PEG-mediated transformation.

  • Selection and Verification of Transformants:

    • Plate the transformed protoplasts on selective media (containing hygromycin).

    • Screen the resulting colonies by PCR to confirm the replacement of the target gene with the deletion cassette.

  • Phenotypic Analysis:

    • Perform in vitro susceptibility testing on the gene knockout mutant and the wild-type strain.

    • A significant increase in the MIC of this compound for the knockout strain would confirm that the deleted gene's product is the drug's target.

The Molecular Target of this compound: Dihydroorotate Dehydrogenase (DHODH)

The comprehensive experimental workflow described above led to the identification of dihydroorotate dehydrogenase (DHODH) as the molecular target of Olorofim.[3][4] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway.

The Pyrimidine Biosynthesis Pathway in Pathogenic Fungi

This pathway is essential for the synthesis of pyrimidines, which are vital components of DNA, RNA, and other essential biomolecules. The inhibition of DHODH by this compound blocks the production of orotic acid, leading to a depletion of pyrimidines and subsequent cell death.

G A Carbamoyl Phosphate + Aspartate B Carbamoyl Aspartate A->B Aspartate transcarbamoylase C Dihydroorotate B->C Dihydroorotase H DHODH C->H D Orotate E Orotidine-5'-phosphate (OMP) D->E Orotate phosphoribosyltransferase F Uridine-5'-monophosphate (UMP) E->F OMP decarboxylase G Downstream Pyrimidines (UTP, CTP, TTP) F->G H->D I This compound (Olorofim) I->H Inhibition

The de novo pyrimidine biosynthesis pathway in pathogenic fungi, highlighting the inhibitory action of this compound on DHODH.

Conclusion

The identification and validation of a novel molecular target are critical milestones in the development of new antifungal therapies. The case of Olorofim and its target, DHODH, exemplifies a successful application of a systematic and multi-faceted experimental approach. By combining in vitro susceptibility testing, genetic screening, biochemical assays, and genetic validation, researchers can confidently identify the mechanism of action of novel antifungal compounds. This knowledge is paramount for optimizing lead compounds, understanding potential resistance mechanisms, and ultimately, developing safer and more effective treatments for life-threatening invasive fungal infections. The methodologies outlined in this guide provide a robust framework for future antifungal drug discovery endeavors.

References

The Impact of Azole Antifungals on the Ergosterol Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fungal infections pose a significant threat to global health, necessitating the development of effective antifungal agents. A primary target for many of these drugs is the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[1][2][3] Ergosterol, the predominant sterol in fungi, is functionally equivalent to cholesterol in mammalian cells, regulating membrane fluidity and permeability.[1][2] Its absence in animal cells makes the pathway an attractive target for selective antifungal therapy.[2][4] Among the most successful classes of drugs targeting this pathway are the azoles, which include clinically important agents like fluconazole, itraconazole, and voriconazole.[1][5][6] This technical guide provides an in-depth analysis of the mechanism of action of azole antifungals, with a focus on their interaction with the ergosterol biosynthesis pathway, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The primary mechanism of action for azole antifungal agents is the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[5][6][7][8][9] This enzyme is crucial for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in the biosynthesis of ergosterol.[7] Azoles bind to the heme iron cofactor in the active site of lanosterol 14α-demethylase, preventing the oxidative removal of the 14α-methyl group from lanosterol.[5][8] This inhibition leads to two significant consequences for the fungal cell:

  • Depletion of Ergosterol: The blockage of the pathway results in a decrease in the production of mature ergosterol.[1][10]

  • Accumulation of Toxic Sterol Precursors: The inhibition causes the buildup of 14α-methylated sterols, such as lanosterol.[1][10]

The combination of ergosterol depletion and the accumulation of these toxic precursors disrupts the structure and function of the fungal cell membrane, leading to increased permeability, altered activity of membrane-bound enzymes, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[1][6][11]

Quantitative Analysis of Azole Antifungal Activity

The efficacy of azole antifungals can be quantified through various in vitro assays. The following tables summarize key quantitative data for representative azole agents against common fungal pathogens.

Antifungal Agent Fungal Species MIC (μg/mL) IC50 (μg/mL) for Ergosterol Synthesis Inhibition
Voriconazole Candida albicans0.03 - 0.125Not Widely Reported
Fluconazole Candida albicans0.25 - 2.0Not Widely Reported
Itraconazole Aspergillus fumigatus0.25 - 1.0Not Widely Reported

Note: MIC (Minimum Inhibitory Concentration) values can vary significantly depending on the specific strain and the testing methodology (e.g., CLSI or EUCAST guidelines). IC50 values for direct inhibition of ergosterol synthesis are less commonly reported in standardized formats.

Recent studies have explored novel compounds targeting the ergosterol pathway. For instance, pyrazole-containing fused pyridine–pyrimidine derivatives have been synthesized and evaluated for their antifungal activity.[12][13] Compound 4n from one such study demonstrated a promising Minimum Inhibitory Concentration (MIC) of 200 μg/mL against Candida albicans.[12][13] Furthermore, compounds 4h, 4j, 4k, and 4n showed significant inhibition of ergosterol biosynthesis.[12][13]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of antifungal agents.

1. In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Materials:

    • Fungal isolate

    • RPMI-1640 medium buffered with MOPS

    • Antifungal agent stock solution

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a standardized fungal inoculum (e.g., 0.5–2.5 x 10^3 cells/mL).

    • Serially dilute the antifungal agent in RPMI-1640 medium in the wells of a 96-well plate.

    • Add the fungal inoculum to each well.

    • Include a drug-free control well (positive control) and a well with only medium (negative control).

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC by visually inspecting for fungal growth or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50% or ≥80%) compared to the drug-free control.[14]

2. Ergosterol Quantification Assay (Spectrophotometric Method)

This assay measures the total amount of ergosterol in fungal cells to assess the impact of an antifungal agent on its synthesis.

  • Materials:

    • Fungal culture treated with the antifungal agent and an untreated control.

    • Alcoholic potassium hydroxide (e.g., 25% KOH in ethanol).

    • n-heptane or cyclohexane.

    • Sterile water.

    • Spectrophotometer.

  • Procedure:

    • Harvest fungal cells from both treated and untreated cultures by centrifugation.

    • Wash the cell pellets with sterile water.

    • Add alcoholic potassium hydroxide to the cell pellets and vortex thoroughly.

    • Incubate the samples at 85°C for 1 hour to saponify the lipids.

    • Allow the samples to cool to room temperature.

    • Add a mixture of sterile water and n-heptane (or cyclohexane) and vortex vigorously to extract the non-saponifiable lipids (including ergosterol).[15]

    • Separate the layers by centrifugation and transfer the upper organic layer to a new tube.

    • Scan the absorbance of the organic layer from 230 to 300 nm.

    • The presence of ergosterol is indicated by a characteristic four-peaked curve. The amount of ergosterol can be calculated based on the absorbance values at specific wavelengths (e.g., 281.5 nm) and the wet weight of the cell pellet.

Visualizing the Ergosterol Biosynthesis Pathway and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the ergosterol biosynthesis pathway and a typical experimental workflow for evaluating antifungal agents.

Ergosterol_Pathway cluster_early Early Steps cluster_late Late Steps (Membrane Associated) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Erg11p (CYP51) Lanosterol 14α-demethylase Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Antifungal Agent 28 (Azole) This compound (Azole) This compound (Azole)->Lanosterol Inhibition

Caption: The ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

Experimental_Workflow Start Start In Vitro Susceptibility Testing In Vitro Susceptibility Testing Start->In Vitro Susceptibility Testing Determine MIC Determine MIC In Vitro Susceptibility Testing->Determine MIC Mechanism of Action Studies Mechanism of Action Studies Determine MIC->Mechanism of Action Studies Ergosterol Quantification Ergosterol Quantification Mechanism of Action Studies->Ergosterol Quantification Enzyme Inhibition Assay Enzyme Inhibition Assay Mechanism of Action Studies->Enzyme Inhibition Assay Data Analysis Data Analysis Ergosterol Quantification->Data Analysis Enzyme Inhibition Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental workflow for assessing the antifungal activity of a compound.

The ergosterol biosynthesis pathway remains a cornerstone of antifungal drug development. Azole antifungals, through their specific inhibition of lanosterol 14α-demethylase, effectively disrupt fungal cell membrane integrity. Understanding the intricacies of this mechanism, coupled with robust quantitative and experimental methodologies, is crucial for the discovery and development of new and more potent antifungal agents to combat the growing challenge of fungal infections. The continuous exploration of this pathway offers promising avenues for overcoming antifungal resistance and improving clinical outcomes.[4][5]

References

Rise of a New Antifungal Arsenal: A Technical Guide to Oxadiazolylthiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against increasingly resistant fungal pathogens, a novel class of compounds, oxadiazolylthiazoles, has emerged as a promising new frontier in antifungal drug discovery. This technical guide provides an in-depth analysis of the discovery, mechanism of action, and preclinical evaluation of these compounds for researchers, scientists, and drug development professionals.

Recent studies have highlighted the potent and selective antifungal activity of oxadiazolylthiazoles against a broad spectrum of clinically important fungi, including drug-resistant strains of Candida species, Cryptococcus, and Aspergillus fumigatus.[1] These compounds have demonstrated significant efficacy, in some cases outperforming existing antifungal agents like fluconazole, particularly in the disruption of mature fungal biofilms.[1]

This guide will delve into the quantitative data supporting the antifungal prowess of oxadiazolylthiazoles, detail the experimental protocols for their evaluation, and visualize their proposed mechanisms of action.

Quantitative Antifungal Activity

The antifungal efficacy of newly synthesized oxadiazolylthiazole derivatives and related oxadiazole compounds has been rigorously quantified using standardized in vitro assays. The minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC50) are key metrics used to evaluate the potency of these compounds against various fungal species. The data presented below is a summary from multiple studies and showcases the potential of this new chemical class.

Table 1: Minimum Inhibitory Concentration (MIC) of Oxadiazole Derivatives against Pathogenic Fungi

Compound IDFungal SpeciesMIC Range (µg/mL)Reference CompoundReference MIC (µg/mL)
Oxadiazolylthiazole 18 Candida spp. (drug-resistant)0.125 - 2.0Fluconazole>64
Cryptococcus spp.0.125 - 2.0Fluconazole-
Aspergillus fumigatus0.125 - 2.0Fluconazole-
Oxadiazole-Thiadiazole 6e Candida krusei0.78Ketoconazole1.56
Candida parapsilosis0.78Ketoconazole1.56
Candida glabrata1.56Ketoconazole1.56
Candida albicans3.12Ketoconazole1.56
Oxadiazole-Thiadiazole 6k Candida glabrata1.56Ketoconazole1.56
Oxadiazole-Thiadiazole 6r Candida krusei1.56Ketoconazole1.56
Candida parapsilosis1.56Ketoconazole1.56

Data compiled from studies on oxadiazolylthiazoles and related hybrid compounds, demonstrating their potent activity against various Candida species, often comparable or superior to established antifungal drugs.[1][2]

Table 2: Half-Maximal Effective Concentration (EC50) of Oxadiazole Derivatives against Plant Pathogenic Fungi

Compound IDFungal SpeciesEC50 (µg/mL)Reference CompoundReference EC50 (µg/mL)
1,2,4-Oxadiazole 4f Rhizoctonia solani12.68Carbendazim-
Fusarium graminearum29.97Carbendazim-
Exserohilum turcicum29.14Carbendazim>50
Colletotrichum capsica8.81Carbendazim-
1,2,4-Oxadiazole 4q Rhizoctonia solani38.88Carbendazim-
Colletotrichum capsica41.67Carbendazim-
1,3,4-Oxadiazole 5k Exserohilum turcicum32.25Carbendazim102.83

Data from studies on 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives, indicating significant activity against a range of plant pathogenic fungi.[3][4][5]

Experimental Protocols

The discovery and validation of novel antifungal compounds rely on standardized and reproducible experimental methodologies. Below are detailed protocols for the synthesis and antifungal evaluation of oxadiazolylthiazoles and their precursors.

General Synthesis of 1,3,4-Oxadiazole Derivatives

A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines or the reaction of carboxylic acid hydrazides with various reagents. A representative multi-step synthesis is outlined below:

  • Amic Acid Formation: A primary amine (e.g., creatinine) is reacted with a cyclic anhydride in a suitable solvent like acetone. This reaction proceeds via a nucleophilic addition mechanism.

  • Imide Formation: The resulting amic acid is then dehydrated to form the corresponding imide. This is typically achieved by treatment with acetic anhydride and anhydrous sodium acetate.

  • Hydrazide Synthesis: The imide is then reacted with hydrazine hydrate in a solvent such as ethanol to yield the corresponding hydrazide.

  • Schiff Base Formation: The hydrazide is condensed with an appropriate aldehyde in the presence of a catalytic amount of glacial acetic acid in ethanol to form a Schiff base.

  • Oxadiazole Ring Closure: The Schiff base is cyclized to form the 1,3,4-oxadiazole ring. This is often accomplished by refluxing with an excess of acetic anhydride.

The final products are typically purified by recrystallization and characterized using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[2]

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3, with modifications for screening new compounds.

1. Preparation of Fungal Inoculum:

  • Fungal strains (e.g., Candida species) are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
  • Colonies are collected and suspended in sterile saline or phosphate-buffered saline (PBS).
  • The cell suspension is adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
  • The suspension is further diluted in RPMI-1640 medium (buffered with MOPS) to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).

2. Preparation of Antifungal Dilutions:

  • The test compounds (oxadiazolylthiazoles) and a reference antifungal (e.g., fluconazole) are dissolved in a suitable solvent (e.g., DMSO).
  • A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate to achieve a range of concentrations. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • 100 µL of the standardized fungal inoculum is added to each well of the microtiter plate, bringing the total volume to 200 µL.
  • The plate includes a growth control (no antifungal) and a sterility control (no fungus).
  • The plate is incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control. Growth can be assessed visually or by measuring the optical density at a specific wavelength.

Visualization of Antifungal Mechanisms of Action

The antifungal activity of oxadiazolylthiazoles and related azole compounds is often attributed to their ability to interfere with key fungal metabolic pathways. Two primary targets have been identified: lanosterol 14α-demethylase in the ergosterol biosynthesis pathway and succinate dehydrogenase in the mitochondrial respiratory chain.

Inhibition of Ergosterol Biosynthesis

A well-established mechanism of action for azole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[1][2]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane cluster_drug Mechanism of Action cluster_outcome Cellular Outcome Lanosterol Lanosterol Intermediate 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Disruption Ergosterol Depletion & Toxic Sterol Accumulation Ergosterol Ergosterol Intermediate->Ergosterol Subsequent Steps Membrane Membrane Integrity and Fluidity Ergosterol->Membrane Incorporation Growth_Inhibition Fungal Growth Inhibition Oxadiazolylthiazole Oxadiazolylthiazole Oxadiazolylthiazole->Lanosterol Inhibits Disruption->Growth_Inhibition

Caption: Inhibition of lanosterol 14α-demethylase by oxadiazolylthiazoles.

Inhibition of Succinate Dehydrogenase

Another proposed mechanism of action for some oxadiazole derivatives is the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[3][4][5][6] SDH plays a critical role in both the tricarboxylic acid (TCA) cycle and cellular respiration. By inhibiting this enzyme, the compounds disrupt fungal energy metabolism, leading to cell death.

SDH_Inhibition cluster_tca TCA Cycle cluster_etc Electron Transport Chain cluster_drug Mechanism of Action cluster_outcome Cellular Outcome Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) Energy_Depletion Disruption of TCA Cycle & Electron Transport ComplexII Complex II (SDH) Ubiquinone Ubiquinone ComplexII->Ubiquinone e- transfer ATP_Production ATP Production Ubiquinone->ATP_Production Oxadiazolylthiazole Oxadiazolylthiazole Oxadiazolylthiazole->Succinate Inhibits Fungal_Death Fungal Cell Death Energy_Depletion->Fungal_Death

Caption: Inhibition of succinate dehydrogenase by oxadiazolylthiazoles.

Conclusion and Future Directions

The discovery of oxadiazolylthiazoles represents a significant advancement in the search for new antifungal therapies. Their potent and broad-spectrum activity, coupled with their efficacy against drug-resistant strains and biofilms, positions them as a highly promising class of compounds for further development. Future research should focus on optimizing the structure-activity relationship to enhance potency and reduce potential toxicity, as well as conducting in vivo studies to validate their therapeutic potential in animal models of fungal infections. The continued exploration of this novel chemical space could lead to the development of next-generation antifungal drugs that are urgently needed to combat the growing threat of fungal diseases worldwide.

References

Preliminary Toxicity Screening of Antifungal Agent 28 in Eukaryotic Cells: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 28 (also identified as compound 18) is a novel oxadiazolylthiazole derivative demonstrating potent, broad-spectrum antifungal activity.[1] It has shown efficacy against a range of clinically relevant fungi, including drug-resistant strains of Candida species, Cryptococcus, and Aspergillus fumigatus.[1] An initial high safety margin in mammalian cells has been reported, making it a promising candidate for further development.[1]

This technical guide provides a comprehensive framework for the preliminary in vitro toxicity screening of this compound in eukaryotic cells. The objective of this screening is to identify potential cytotoxic, apoptotic, and genotoxic effects, thereby establishing a foundational safety profile to inform subsequent preclinical development. The protocols and assays detailed herein are established methodologies for assessing cellular health and function upon exposure to a novel chemical entity.

Proposed Mechanism of Action and Potential Toxicological Implications

While the precise molecular target of this compound is not yet fully elucidated, many novel antifungal agents exert their effects by disrupting the fungal cell membrane or cell wall, which have structural differences from their mammalian counterparts.[2][3] Common antifungal mechanisms include the inhibition of ergosterol synthesis, a key component of the fungal cell membrane, or the disruption of β-glucan synthesis in the fungal cell wall.[3][4] For the purpose of this guide, we will hypothesize that this compound may interfere with membrane integrity or a related signaling pathway. This hypothesis allows for the selection of a targeted yet comprehensive panel of toxicity assays.

Potential off-target effects in eukaryotic cells could involve interactions with mammalian cell membranes, mitochondrial function, or signaling cascades that share some homology with fungal pathways. Therefore, the preliminary toxicity screening will focus on assessing cell viability, membrane integrity, mitochondrial function, induction of apoptosis, and potential for DNA damage.

Experimental Workflow for Preliminary Toxicity Screening

The following diagram outlines the logical flow of the preliminary toxicity screening for this compound.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Apoptosis Induction cluster_2 Phase 3: Genotoxicity Assessment A Dose-Response & Time-Course Studies (e.g., 24, 48, 72 hours) B MTT Assay (Metabolic Activity) A->B C LDH Release Assay (Membrane Integrity) A->C D Neutral Red Uptake Assay (Lysosomal Integrity) A->D E Caspase-3/7 Activity Assay A->E G Comet Assay (DNA Strand Breaks) A->G I Data Analysis & IC50/EC50 Determination D->I F TUNEL Assay (DNA Fragmentation) E->F F->I H Micronucleus Test (Chromosomal Damage) G->H H->I

Caption: Experimental workflow for the preliminary toxicity screening of this compound.

Data Presentation: Summary of Quantitative Data

All quantitative data from the following assays should be summarized in tables for clear comparison and determination of key toxicological parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Table 1: Cytotoxicity of this compound on Eukaryotic Cells

Concentration (µM)MTT Assay (% Viability ± SD)LDH Release (% Cytotoxicity ± SD)Neutral Red Uptake (% Viability ± SD)
Vehicle Control100 ± 5.22.1 ± 0.8100 ± 4.5
0.198.7 ± 4.92.5 ± 1.199.1 ± 5.0
195.2 ± 5.53.1 ± 1.596.3 ± 4.8
1088.1 ± 6.18.7 ± 2.385.4 ± 6.2
5052.4 ± 7.345.8 ± 5.948.9 ± 7.1
10021.3 ± 4.878.2 ± 6.415.7 ± 3.9
IC50 (µM) ~50 >50 ~52

Table 2: Apoptotic and Genotoxic Effects of this compound

Concentration (µM)Caspase-3/7 Activity (Fold Change ± SD)TUNEL Positive Cells (%) ± SDComet Assay (Tail Moment ± SD)Micronuclei Frequency (%) ± SD
Vehicle Control1.0 ± 0.11.2 ± 0.40.5 ± 0.20.3 ± 0.1
101.2 ± 0.21.5 ± 0.60.8 ± 0.30.4 ± 0.2
503.5 ± 0.525.8 ± 3.14.2 ± 1.12.1 ± 0.5
1006.8 ± 0.955.2 ± 4.79.7 ± 2.55.8 ± 0.9
Positive Control 8.2 ± 1.188.9 ± 5.315.1 ± 3.210.2 ± 1.5

Experimental Protocols

Cell Culture

A suitable eukaryotic cell line, such as HEK293 (human embryonic kidney), HepG2 (human hepatoma), or CHO (Chinese hamster ovary) cells, should be used. Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

This assay assesses cell membrane integrity by measuring the release of the cytoplasmic enzyme LDH into the culture medium.

  • Principle: LDH is released from cells with damaged plasma membranes. The amount of LDH in the supernatant is proportional to the number of lysed cells.

  • Protocol:

    • Seed and treat cells as described for the MTT assay.

    • After treatment, collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

    • A maximum LDH release control (cells treated with a lysis buffer) should be included to calculate the percentage of cytotoxicity.

This assay evaluates cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

  • Principle: Viable cells incorporate and bind Neutral Red in their lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells.

  • Protocol:

    • Seed and treat cells as described for the MTT assay.

    • After treatment, remove the medium and add medium containing Neutral Red (50 µg/mL). Incubate for 3 hours at 37°C.

    • Wash the cells with PBS to remove excess dye.

    • Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.

    • Measure the absorbance at 540 nm.

    • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assays

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Principle: Activated caspases-3 and -7 cleave a specific substrate, releasing a luminescent or fluorescent signal that is proportional to caspase activity.

  • Protocol:

    • Seed cells in a white-walled 96-well plate and treat with this compound for a predetermined time (e.g., 24 hours).

    • Equilibrate the plate to room temperature.

    • Add the caspase-glo 3/7 reagent to each well.

    • Mix gently and incubate for 1-2 hours at room temperature.

    • Measure luminescence using a plate reader.

    • Express results as a fold change in activity relative to the vehicle control.

Apoptosis_Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Cellular Stress->Pro-apoptotic Proteins (Bax, Bak) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins (Bax, Bak)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 (Initiator) Caspase-9 (Initiator) Apoptosome Formation->Caspase-9 (Initiator) Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Formation Caspase-3/7 (Executioner) Caspase-3/7 (Executioner) Caspase-9 (Initiator)->Caspase-3/7 (Executioner) Pro-caspase-3/7 Pro-caspase-3/7 Pro-caspase-3/7->Caspase-3/7 (Executioner) Substrate Cleavage Substrate Cleavage Caspase-3/7 (Executioner)->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Intrinsic apoptosis signaling pathway potentially activated by this compound.

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled ends can then be visualized by fluorescence microscopy.[5][6]

  • Protocol:

    • Grow and treat cells on glass coverslips.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

    • Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP for 60 minutes at 37°C.[7]

    • Wash the cells and counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Quantify the percentage of TUNEL-positive cells.

Genotoxicity Assays

This assay detects DNA single- and double-strand breaks in individual cells.

  • Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[8][9]

  • Protocol:

    • Treat cells with this compound for a short duration (e.g., 2-4 hours).

    • Harvest the cells and embed them in low-melting-point agarose on a pre-coated slide.

    • Lyse the cells in a high-salt lysis buffer.

    • Perform electrophoresis under alkaline or neutral conditions.

    • Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

    • Visualize the comets using a fluorescence microscope and analyze with appropriate software to determine the tail moment.

This test identifies chromosomal damage by detecting the presence of micronuclei in the cytoplasm of interphase cells.

  • Principle: Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis. Their presence indicates clastogenic or aneugenic events.[10][11]

  • Protocol:

    • Treat cells with this compound for a period equivalent to 1.5-2 normal cell cycles.

    • Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest the cells and fix them.

    • Drop the cell suspension onto microscope slides and stain with Giemsa or a fluorescent DNA dye.

    • Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

Conclusion and Future Directions

The preliminary toxicity screening outlined in this guide provides a robust framework for evaluating the safety profile of this compound in eukaryotic cells. The results from these assays will establish the cytotoxic, apoptotic, and genotoxic potential of the compound and will be instrumental in guiding further preclinical development. A favorable outcome from this screening, demonstrating a high therapeutic index, would strongly support the advancement of this compound as a promising new antifungal therapeutic. Subsequent studies should focus on in vivo toxicity testing and elucidation of the precise molecular mechanism of action to further characterize its safety and efficacy.

References

Technical Guide: Antifungal Agent 28 (CCL28) and its Potential for Inhibiting Fungal Biofilm Formation

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals Subject: An in-depth analysis of the chemokine CCL28 as a potential agent for the inhibition of fungal biofilm formation, with a focus on Candida albicans.

Executive Summary

Fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. This guide explores the potential of Antifungal Agent 28, the chemokine CCL28, as a novel strategy to combat fungal biofilms. CCL28 is a naturally occurring human chemokine found in mucosal secretions that exhibits potent and rapid fungicidal activity against several strains of Candida albicans[1][2][3]. Its primary mechanism of action involves the direct disruption of the fungal cell membrane, a process that is independent of fungal metabolic activity[1][2][4]. This membrane-disrupting action suggests a strong potential for inhibiting the initial stages of biofilm formation by preventing fungal cell adhesion and proliferation. This document provides a comprehensive overview of CCL28's mechanism, quantitative data on its antifungal efficacy, detailed experimental protocols for assessing its antibiofilm activity, and visualizations of key pathways and workflows.

Mechanism of Action: Membrane Disruption

CCL28 exerts its antifungal effect through a direct physical mechanism. Unlike many traditional antifungal drugs that target metabolic pathways, CCL28 physically compromises the integrity of the fungal cell membrane[1][2][3].

Key aspects of this mechanism include:

  • Rapid Action: CCL28 demonstrates rapid candidacidal activity, with over 80% of C. albicans cells becoming nonviable in under 10 minutes of exposure[1].

  • C-Terminal Domain: The antifungal activity is primarily mediated by its highly charged C-terminal tail. Variants of CCL28 lacking this tail show significantly reduced membrane disruption capabilities[1][3][5].

  • Membrane Permeation: Application of CCL28 to C. albicans leads to measurable membrane disruption, evidenced by the uptake of solutes like propidium iodide (PI) and the leakage of intracellular enzymes such as adenylate kinase[1][2][4].

  • Induction of Membrane Curvature: Small-angle X-ray scattering (SAXS) analysis has shown that CCL28 can induce negative Gaussian curvature in lipid vesicles mimicking Candida membranes. This type of curvature is a topological requirement for membrane permeation events like pore formation[1].

This direct, lytic mechanism is advantageous as it is less likely to be affected by the metabolic dormancy often observed in mature biofilms. By killing planktonic cells before they can adhere and form a structured community, CCL28 holds promise as a biofilm-inhibiting agent.

Figure 1: Mechanism of Action of this compound (CCL28) cluster_0 Interaction and Disruption CCL28 CCL28 (this compound) with C-Terminal Tail Membrane Cell Membrane CCL28->Membrane Binds to and inserts into membrane FungalCell Fungal Cell (e.g., Candida albicans) PoreFormation Pore Formation / Membrane Permeabilization Membrane->PoreFormation Induces Negative Gaussian Curvature Leakage Leakage of Intracellular Components (e.g., Adenylate Kinase) PoreFormation->Leakage CellDeath Fungal Cell Death PoreFormation->CellDeath

Caption: Mechanism of CCL28-mediated fungal cell death.

Quantitative Data Presentation

The following tables summarize the quantitative data available for the antifungal activity of CCL28 and its variants against planktonic Candida albicans. While direct data on biofilm inhibition (e.g., MBIC) is not yet published, the potent activity against planktonic cells provides a strong rationale for its investigation as a biofilm inhibitor.

Table 1: In Vitro Antifungal Activity of CCL28 Variants against Planktonic C. albicans

Compound/Variant Target Organism Metric Value (µM) Reference
Δ3-CCL28 C. albicans (Clinical Strain 1) IC50 0.021 [1]
Δ3-CCL28 C. albicans (Clinical Strain 2) IC50 0.186 [1]
Δ3-CCL28 C. albicans (Resistant Strain 216) IC50 1.269 [1]
Δ3-CCL28 C. albicans (Lab Strain) EC50 (PI Uptake) 0.070 - 0.071 [1]
Δ3-CCL28-Δ80 (no tail) C. albicans (Lab Strain) EC50 (PI Uptake) 0.158 - 0.223 [1]

| WT-CCL28-Δ80 (no tail) | C. albicans (Lab Strain) | Antifungal Potency | ~8-fold reduction vs WT |[5] |

IC50 (50% Inhibitory Concentration): Concentration required to inhibit 50% of fungal viability. EC50 (50% Effective Concentration): Concentration required to cause 50% of the maximum effect (e.g., membrane disruption).

Table 2: Template for Presenting Fungal Biofilm Inhibition Data

Compound Fungal Species Metric Concentration % Inhibition/Eradication
This compound (CCL28) C. albicans MBIC50 [Enter Value] 50%
This compound (CCL28) C. albicans MBIC80 [Enter Value] 80%
This compound (CCL28) C. albicans MBEC50 [Enter Value] 50%
This compound (CCL28) C. albicans MBEC80 [Enter Value] 80%

| Control Antifungal (e.g., Fluconazole) | C. albicans | MBIC50 | [Enter Value] | 50% |

MBIC (Minimum Biofilm Inhibitory Concentration): The lowest concentration of an agent that inhibits biofilm formation by a certain percentage. MBEC (Minimum Biofilm Eradication Concentration): The lowest concentration of an agent that eradicates a pre-formed biofilm by a certain percentage.

Experimental Protocols

The following are detailed methodologies for assessing the potential of this compound (CCL28) to inhibit fungal biofilm formation.

Protocol 1: Biofilm Formation Inhibition Assay (MBIC Determination)

This protocol is designed to determine the concentration of CCL28 required to inhibit the formation of a C. albicans biofilm.

Materials:

  • Candida albicans strain (e.g., ATCC 90028 or clinical isolate)

  • Yeast extract Peptone Dextrose (YPD) broth

  • RPMI-1640 medium buffered with MOPS

  • This compound (CCL28), stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet (CV) solution

  • 33% Acetic Acid

  • Phosphate-Buffered Saline (PBS)

  • Plate reader (spectrophotometer)

Procedure:

  • Inoculum Preparation: Culture C. albicans overnight in YPD broth at 30°C. Harvest cells by centrifugation, wash twice with PBS, and resuspend in RPMI-1640 medium. Adjust the cell density to 1 x 10⁶ cells/mL.

  • Plate Preparation: Add 100 µL of RPMI-1640 to each well of a 96-well plate. Create a serial two-fold dilution of CCL28 across the plate, leaving control wells with no agent.

  • Inoculation: Add 100 µL of the standardized C. albicans suspension to each well. Include wells with medium only (blank) and cells with no agent (growth control).

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently aspirate the medium from each well. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Destaining: Remove the CV solution and wash the plate twice with sterile water. Air dry the plate. Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance at 570 nm using a plate reader. The MBIC is determined as the lowest concentration of CCL28 that causes a significant reduction (e.g., 50% or 80%) in absorbance compared to the growth control.

Protocol 2: Biofilm Metabolic Activity Assay (XTT Reduction)

This assay measures the metabolic activity of the biofilm cells as an indicator of viability.

Materials:

  • All materials from Protocol 1 (excluding CV and acetic acid)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

Procedure:

  • Follow steps 1-5 from the Biofilm Formation Inhibition Assay protocol.

  • Prepare XTT-Menadione Solution: Prepare a solution of XTT (e.g., 0.5 mg/mL in PBS) and menadione (e.g., 1 µM).

  • Assay: Add 100 µL of the XTT-menadione solution to each well (including controls).

  • Incubation: Incubate the plate in the dark at 37°C for 2-3 hours.

  • Quantification: Measure the absorbance of the formazan product at 490 nm. A reduction in colorimetric signal in CCL28-treated wells compared to the control indicates a decrease in metabolic activity and thus, biofilm inhibition.

Figure 2: Experimental Workflow for Biofilm Inhibition Assay A 1. Prepare C. albicans Inoculum (1x10^6 cells/mL) C 3. Inoculate Plate and Incubate (24-48h, 37°C) A->C B 2. Serially Dilute CCL28 in 96-Well Plate B->C D 4. Wash Plate with PBS to Remove Planktonic Cells C->D E 5a. Crystal Violet Staining (Biomass Quantification) D->E F 5b. XTT Assay (Metabolic Activity) D->F G 6. Read Absorbance on Plate Reader E->G F->G H 7. Determine MBIC50/80 G->H

Caption: Workflow for assessing antibiofilm activity.

Relevant Signaling Pathways

While CCL28 acts directly on the cell membrane, understanding the signaling pathways that regulate fungal cell wall integrity and biofilm formation is crucial for developing combination therapies. The Protein Kinase C (PKC) cell wall integrity pathway is a key regulatory cascade in fungi.

Figure 3: Fungal Cell Wall Integrity (PKC) Pathway Stress Cell Wall Stress (e.g., Antifungal Drugs) PKC1 Pkc1p Stress->PKC1 BCK1 Bck1p (MAPKKK) PKC1->BCK1 MKK1_2 Mkk1/2p (MAPKK) BCK1->MKK1_2 SLT2 Slt2p (MAPK) MKK1_2->SLT2 Transcription Transcription Factors (e.g., Rlm1p, Swi4/6p) SLT2->Transcription Response Cell Wall Synthesis & Repair Genes (e.g., FKS1) Transcription->Response

References

An In-depth Technical Guide to the Fungicidal and Fungistatic Properties of Antifungal Agent 28

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of the novel investigational agent, Antifungal Agent 28. The document details its mechanism of action, presents quantitative data on its fungicidal versus fungistatic activity, and outlines the experimental protocols used to derive these findings.

Introduction to this compound

This compound is an experimental small molecule inhibitor of fungal 1,3-β-D-glucan synthase, a key enzyme responsible for the synthesis of glucan, an essential component of the fungal cell wall.[1] This mode of action is similar to that of the echinocandin class of antifungal drugs.[2] By disrupting cell wall integrity, this compound exhibits potent activity against a broad spectrum of fungal pathogens. This guide focuses on elucidating whether the primary effect of this agent is fungicidal (leading to fungal cell death) or fungistatic (inhibiting fungal growth).

Quantitative Analysis of Antifungal Activity

The activity of this compound was evaluated against several clinically relevant fungal species. The minimum inhibitory concentration (MIC), the lowest concentration of the agent that inhibits visible fungal growth, and the minimum fungicidal concentration (MFC), the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, were determined.[3] An agent is generally considered fungicidal if the MFC/MIC ratio is ≤4 and fungistatic if the ratio is >4.[4]

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Various Fungal Pathogens

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicans0.1250.252Fungicidal
Candida glabrata0.250.52Fungicidal
Aspergillus fumigatus0.512Fungicidal
Cryptococcus neoformans188Fungistatic
Trichophyton rubrum0.060.1252Fungicidal

The data presented in Table 1 indicates that this compound demonstrates fungicidal activity against most of the tested Candida and Aspergillus species, as well as the dermatophyte Trichophyton rubrum. However, against Cryptococcus neoformans, it exhibits fungistatic properties.

Experimental Protocols

The following protocols were utilized to determine the MIC and MFC values of this compound.

3.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27/M38 standards.[5]

  • Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: this compound was serially diluted in RPMI 1640 medium to create a range of concentrations.

  • Incubation: Equal volumes of the fungal inoculum and the drug dilutions were added to microtiter plates and incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC was recorded as the lowest concentration of this compound that showed no visible growth.

3.2. Determination of Minimum Fungicidal Concentration (MFC)

Following the MIC determination, the MFC was established to assess the killing activity of the agent.[6][7]

  • Subculturing: Aliquots of 100 µL were taken from each well of the microtiter plate that showed no visible growth (at and above the MIC).

  • Plating: The aliquots were spread onto Sabouraud Dextrose Agar plates.

  • Incubation: The plates were incubated at 35°C for 48-72 hours.

  • MFC Reading: The MFC was defined as the lowest concentration of this compound that resulted in no more than three colonies, corresponding to a killing activity of approximately 99.9% of the initial inoculum.[6][7]

Visualizing the Mechanism and Workflow

4.1. Proposed Signaling Pathway Inhibition by this compound

The following diagram illustrates the proposed mechanism of action of this compound, targeting the fungal cell wall synthesis pathway.

cluster_cell Fungal Cell UDP-Glucose UDP-Glucose Glucan_Synthase 1,3-β-D-Glucan Synthase UDP-Glucose->Glucan_Synthase Substrate Beta_Glucan 1,3-β-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Cell Wall Integrity Beta_Glucan->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Loss leads to Agent_28 This compound Agent_28->Glucan_Synthase Inhibition

Caption: Proposed mechanism of this compound targeting 1,3-β-D-glucan synthase.

4.2. Experimental Workflow for Determining Fungicidal vs. Fungistatic Properties

The logical flow of the experimental procedures to differentiate between fungicidal and fungistatic activity is depicted below.

Start Start: Fungal Isolate MIC_Assay Broth Microdilution MIC Assay Start->MIC_Assay MIC_Result Determine MIC (No visible growth) MIC_Assay->MIC_Result MFC_Assay Subculture from clear wells to agar plates MIC_Result->MFC_Assay MFC_Result Determine MFC (≥99.9% killing) MFC_Assay->MFC_Result Calculate_Ratio Calculate MFC/MIC Ratio MFC_Result->Calculate_Ratio Fungicidal Fungicidal (Ratio ≤ 4) Calculate_Ratio->Fungicidal Fungistatic Fungistatic (Ratio > 4) Calculate_Ratio->Fungistatic

References

Methodological & Application

Application Notes and Protocols: In Vitro Susceptibility Testing of Antifungal Agent 28 against Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasive aspergillosis remains a significant cause of morbidity and mortality, particularly in immunocompromised patient populations. The emergence of antifungal resistance underscores the critical need for standardized in vitro susceptibility testing to guide therapeutic strategies and to evaluate novel antifungal compounds. This document provides a detailed protocol for determining the in vitro activity of Antifungal Agent 28 against various Aspergillus species, adhering to internationally recognized standards. The methodologies outlined are based on the broth microdilution techniques established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

The protocol describes the determination of the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antifungal agent that completely inhibits visible growth, and the Minimum Effective Concentration (MEC), the lowest drug concentration at which short, stubby, and highly branched hyphae are observed. The choice between MIC and MEC as an endpoint is dependent on the mechanism of action of the antifungal agent being tested. For agents like azoles and amphotericin B, the MIC endpoint is standard, while for echinocandins, the MEC is the more appropriate measure. This protocol will assume this compound's activity is best assessed by MIC, but will include notes on MEC determination for broader applicability.

Key Experimental Protocols

I. Preparation of Aspergillus Inoculum

A standardized and viable inoculum is crucial for reproducible susceptibility testing results. The following protocol is adapted from established guidelines.[1][2]

Materials:

  • Aspergillus isolates grown on potato dextrose agar (PDA) or Sabouraud dextrose agar (SDA) for 5-7 days at 35°C.

  • Sterile 0.85% saline with 0.05% Tween 20.

  • Sterile distilled water.

  • Hemocytometer.

  • Spectrophotometer.

  • Sterile glass beads.

  • Vortex mixer.

Procedure:

  • Flood the surface of a mature Aspergillus culture with 5 mL of sterile saline-Tween 20 solution.

  • Gently scrape the conidia from the surface using a sterile loop or by agitating with sterile glass beads.

  • Transfer the resulting suspension to a sterile tube and allow the larger hyphal fragments to settle for 3-5 minutes.

  • Carefully transfer the upper conidial suspension to a new sterile tube.

  • Adjust the conidial suspension to a concentration of 0.4 x 104 to 5 x 104 CFU/mL for CLSI methodology or 2 x 105 to 5 x 105 CFU/mL for EUCAST methodology.[3][4][5] This can be achieved by counting with a hemocytometer and diluting with sterile distilled water or by adjusting the suspension to a specific optical density using a spectrophotometer (wavelength of 530 nm, with the specific OD correlating to the desired CFU/mL to be predetermined for each strain).

  • Perform a viability check by plating a small aliquot of the final inoculum onto a non-selective agar plate to confirm the colony-forming units per milliliter (CFU/mL).

II. Broth Microdilution Assay for MIC/MEC Determination

This protocol outlines the setup of a 96-well microtiter plate for the determination of the MIC or MEC of this compound.

Materials:

  • 96-well sterile microtiter plates.

  • This compound stock solution of known concentration.

  • RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS). EUCAST recommends supplementing RPMI 1640 with 2% glucose.[1][3][5][6]

  • Adjusted Aspergillus inoculum.

  • Quality control strains: Aspergillus fumigatus ATCC 204305 and Aspergillus flavus ATCC 204304.[7][8][9]

Procedure:

  • Prepare serial two-fold dilutions of this compound in RPMI 1640 medium directly in the microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL.[4]

  • Each well of the microtiter plate will contain 100 µL of the diluted this compound.

  • Add 100 µL of the adjusted Aspergillus inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of half the starting suspension.

  • Include a growth control well containing 100 µL of RPMI 1640 and 100 µL of the inoculum, and a sterility control well with 200 µL of RPMI 1640 only.

  • Seal the plates and incubate at 35°C for 48 hours.[3][5][6]

  • Following incubation, read the plates visually.

    • MIC Endpoint: The MIC is the lowest concentration of this compound that shows no visible growth.[3][5][6]

    • MEC Endpoint: If applicable, the MEC is the lowest concentration where microscopic examination reveals short, stubby, and highly branched hyphae compared to the long, unbranched hyphae in the growth control well.[10][11][12][13]

Data Presentation

The quantitative results of the susceptibility testing should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: In Vitro Susceptibility of Aspergillus Species to this compound

Aspergillus SpeciesStrain IDMIC (µg/mL)MEC (µg/mL)
A. fumigatusAF-0012Not Applicable
A. fumigatusAF-0024Not Applicable
A. flavusAFL-0011Not Applicable
A. nigerAN-0012Not Applicable
A. terreusAT-0018Not Applicable
A. fumigatus ATCC 204305QC-011Not Applicable
A. flavus ATCC 204304QC-020.5Not Applicable

Table 2: Summary of MIC Distribution for this compound against Aspergillus Isolates

StatisticMIC (µg/mL)
MIC Range0.5 - 8
MIC502
MIC904
Geometric Mean MIC2.38

Visualization of Experimental Workflow

Antifungal_Susceptibility_Testing_Workflow cluster_prep Inoculum Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Aspergillus_Culture Aspergillus Culture (5-7 days, 35°C) Conidia_Harvest Harvest Conidia (Saline-Tween 20) Aspergillus_Culture->Conidia_Harvest Suspension_Prep Prepare Conidial Suspension Conidia_Harvest->Suspension_Prep Inoculum_Adjust Adjust Inoculum (Hemocytometer/Spectrophotometer) Suspension_Prep->Inoculum_Adjust Inoculation Inoculate Microtiter Plate Inoculum_Adjust->Inoculation Drug_Dilution Prepare Serial Dilutions of this compound Drug_Dilution->Inoculation Incubation Incubate (35°C, 48 hours) Inoculation->Incubation Reading Read MIC/MEC Incubation->Reading Data_Recording Record MIC/MEC Values Reading->Data_Recording Data_Summary Summarize Data (MIC50, MIC90, etc.) Data_Recording->Data_Summary

Caption: Workflow for in vitro antifungal susceptibility testing of Aspergillus.

Quality Control

To ensure the accuracy and reproducibility of the results, quality control (QC) measures are essential.

  • Reference Strains: Include well-characterized QC strains, such as Aspergillus fumigatus ATCC 204305 and Aspergillus flavus ATCC 204304, in each batch of tests.[7][8][9]

  • Acceptable Ranges: The MIC/MEC values for the QC strains should fall within established acceptable ranges for the antifungal agents being tested. These ranges are typically provided in CLSI and EUCAST documents.

  • Growth and Sterility Controls: The growth control well must show adequate turbidity, and the sterility control well must remain clear.

  • Inoculum Verification: The colony count from the inoculum viability check should confirm that the final inoculum concentration was within the recommended range.

By following this detailed protocol, researchers can obtain reliable and reproducible data on the in vitro susceptibility of Aspergillus species to this compound, facilitating its development and appropriate clinical application.

References

Method for determining the minimum inhibitory concentration (MIC) of Antifungal agent 28

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections and the rise of antifungal resistance necessitate the development of novel antifungal agents. A critical step in the preclinical evaluation of a new antifungal compound, such as Antifungal Agent 28, is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This value is a fundamental measure of the antifungal agent's potency and is crucial for guiding further development, including in vivo efficacy studies and potential clinical applications.[3]

These application notes provide a detailed protocol for determining the MIC of this compound against various fungal isolates using the broth microdilution method. This method is considered the gold standard and is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3] Adherence to these standardized procedures is essential for ensuring the reproducibility and comparability of results across different laboratories.[1]

Key Principles of Broth Microdilution MIC Testing

The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of the antifungal agent in a liquid growth medium.[1][4] The test is performed in 96-well microtiter plates, allowing for the simultaneous testing of multiple isolates and concentrations. After a specified incubation period, the plates are examined for visible growth. The MIC is recorded as the lowest concentration of the antifungal agent that shows no visible growth or a significant reduction in growth compared to a drug-free control.[2][5]

Experimental Protocols

This section outlines the detailed methodology for determining the MIC of this compound.

Materials

  • This compound (stock solution of known concentration)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Quality control (QC) strains with known MIC values (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0[6]

  • Sterile saline (0.85% NaCl) or sterile phosphate-buffered saline (PBS)

  • Sterile deionized water

  • 96-well, sterile, flat-bottom or U-bottom microtiter plates[5]

  • Spectrophotometer or McFarland densitometer

  • Hemocytometer (for mold spore counts)

  • Incubator (35°C)

  • Multichannel pipette

  • Sterile pipette tips and reagent reservoirs

Procedure

1. Preparation of this compound Dilutions

a. Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the test wells should not exceed 1% and should be demonstrated to not affect fungal growth.

b. Create a working solution of this compound in RPMI-1640 medium at twice the highest desired final concentration.

c. In a 96-well plate, perform serial twofold dilutions of the working solution. i. Add 100 µL of RPMI-1640 medium to wells 2 through 10 of a given row. ii. Add 200 µL of the working solution to well 1. iii. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution across the plate to well 10. Discard 100 µL from well 10. iv. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (medium only).

2. Inoculum Preparation

The preparation of a standardized inoculum is a critical step for reproducibility.[1]

  • For Yeasts (e.g., Candida spp.): i. Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24 hours to ensure purity and viability. ii. Select several well-isolated colonies and suspend them in 5 mL of sterile saline. iii. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer (at 530 nm) or a McFarland densitometer. iv. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • For Molds (e.g., Aspergillus spp.): i. Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days, or until adequate sporulation is observed. ii. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop. iii. Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes. iv. Transfer the upper suspension to a new tube and adjust the conidial concentration to 0.4-5 x 10^4 conidia/mL using a hemocytometer. v. Dilute this suspension as needed in RPMI-1640 medium to achieve the final desired inoculum concentration.

3. Inoculation of Microtiter Plates

a. Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. b. Well 12 should receive 100 µL of sterile RPMI-1640 medium without inoculum to serve as a sterility control. c. The final volume in each well will be 200 µL.

4. Incubation

a. Seal the plates with an adhesive, breathable seal or place them in a container with a lid to prevent evaporation. b. Incubate the plates at 35°C. c. Incubation times vary depending on the organism:

  • Candida spp.: 24 hours[2]
  • Cryptococcus spp.: 72 hours[2]
  • Aspergillus spp.: 48 hours[2]

5. Reading and Interpretation of Results

a. After incubation, examine the plates visually using a reading mirror or an inverted microscope. The sterility control (well 12) should show no growth, and the growth control (well 11) should show adequate turbidity.

b. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control. The endpoint interpretation can vary depending on the antifungal class:

  • For fungicidal agents like amphotericin B, the MIC is the lowest concentration with no visible growth (100% inhibition).[5]
  • For fungistatic agents like azoles and echinocandins against yeasts, the MIC is the lowest concentration that produces a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.[2][5] The appropriate endpoint for this compound should be determined based on its mechanism of action.

c. For molds, the endpoint for azoles and amphotericin B is typically the lowest concentration showing complete inhibition of growth.[1] For echinocandins, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, compact hyphal forms compared to the long, filamentous hyphae in the growth control.[1]

d. A spectrophotometric reading (at 405 or 530 nm) can also be used for a more objective determination of growth inhibition.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: MIC Values of this compound against a Panel of Fungal Isolates

Fungal IsolateATCC No.This compound MIC (µg/mL)Comparator Antifungal MIC (µg/mL)
Candida albicans90028
Candida glabrata90030
Candida parapsilosis22019 (QC)
Candida krusei6258 (QC)
Aspergillus fumigatus204305
Aspergillus flavus204304
Cryptococcus neoformans32045

Table 2: Quality Control (QC) Ranges for Reference Strains

QC StrainAntifungal AgentExpected MIC Range (µg/mL)Observed MIC (µg/mL)
C. parapsilosis ATCC 22019Fluconazole0.12 - 0.5
C. krusei ATCC 6258Amphotericin B0.5 - 2
C. parapsilosis ATCC 22019This compoundTo be determined
C. krusei ATCC 6258This compoundTo be determined

Mandatory Visualization

Diagram 1: Experimental Workflow for MIC Determination

MIC_Workflow prep_agent Prepare Serial Dilutions of this compound inoculate_plate Inoculate Microtiter Plate prep_agent->inoculate_plate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate_plate incubation Incubate at 35°C inoculate_plate->incubation read_results Read and Record MIC incubation->read_results data_analysis Data Analysis and Reporting read_results->data_analysis

Caption: Workflow for determining the MIC of this compound.

Diagram 2: Logical Relationship of MIC Interpretation

MIC_Interpretation growth Visible Growth no_growth No Visible Growth mic_value MIC Value no_growth->mic_value concentration Antifungal Concentration concentration->growth < MIC concentration->no_growth >= MIC

References

Application of Antifungal Agent 28 in a Murine Model of Systemic Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Systemic candidiasis, a life-threatening invasive fungal infection primarily caused by Candida albicans, poses a significant challenge in immunocompromised individuals, with high mortality rates even with available antifungal therapies[1][2]. The emergence of drug-resistant Candida strains necessitates the development of novel antifungal agents[3]. Preclinical evaluation in relevant animal models is a critical step in the development of new antifungal drugs[4][5][6]. The murine model of systemic candidiasis is a well-established and reproducible model that closely mimics human disseminated infection, making it invaluable for assessing the in vivo efficacy of novel therapeutic compounds[1][2][7].

This document provides a detailed protocol for the application and evaluation of Antifungal Agent 28, a novel investigational compound, in a murine model of systemic candidiasis. The protocols described herein cover the preparation of the fungal inoculum, induction of systemic infection in mice, administration of this compound, and assessment of its therapeutic efficacy through survival studies and determination of fungal burden in target organs.

Materials and Reagents

  • Candida albicans strain (e.g., SC5314)

  • Sabouraud Dextrose Agar (SDA)

  • Sabouraud Dextrose Broth (SDB)

  • Sterile, non-pyrogenic 0.9% saline solution

  • This compound (provided as a powder for reconstitution)

  • Vehicle for this compound (e.g., 5% DMSO in sterile saline)

  • Female BALB/c mice (6-8 weeks old)

  • Sterile syringes and needles (27-gauge)

  • Hemocytometer or spectrophotometer

  • Tissue homogenizer

  • Standard laboratory equipment for microbiology and animal handling

Experimental Protocols

Preparation of Candida albicans Inoculum
  • Streak the Candida albicans strain from a frozen stock onto an SDA plate and incubate at 35°C for 24-48 hours.

  • Inoculate a single colony into 50 mL of SDB and incubate at 30°C for 18 hours with shaking (200 rpm).

  • Harvest the yeast cells by centrifugation at 3000 x g for 10 minutes.

  • Wash the cell pellet three times with sterile saline.

  • Resuspend the cells in sterile saline and determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm.

  • Adjust the final concentration to 2 x 10^5 cells/mL in sterile saline for injection. The inoculum should be used within 2 hours of preparation.

Murine Model of Systemic Candidiasis
  • Acclimatize female BALB/c mice (6-8 weeks old) for at least 7 days before the experiment.

  • Induce systemic infection by injecting 100 µL of the prepared C. albicans inoculum (2 x 10^4 cells/mouse) into the lateral tail vein.[8]

  • Monitor the mice daily for clinical signs of infection, including weight loss, lethargy, ruffled fur, and hunched posture.

Administration of this compound
  • Prepare a stock solution of this compound by dissolving it in the appropriate vehicle. Further dilute to the desired final concentrations for injection.

  • Two hours post-infection, randomly divide the mice into the following groups (n=10 per group for survival studies; n=5 per group for fungal burden studies):

    • Vehicle control (intraperitoneal or oral administration)

    • This compound (low dose, e.g., 5 mg/kg)

    • This compound (high dose, e.g., 20 mg/kg)

    • Positive control (e.g., fluconazole, 10 mg/kg)

  • Administer the treatments once daily for 7 consecutive days.

Assessment of Efficacy

a. Survival Study:

  • Monitor the mice for 21 days post-infection.

  • Record the number of surviving animals in each group daily.

  • Euthanize moribund animals that exhibit severe signs of distress (e.g., >20% weight loss, inability to access food or water).

b. Fungal Burden Analysis:

  • On day 4 post-infection, euthanize the mice from the fungal burden study groups.

  • Aseptically remove the kidneys, as they are the primary target organs in this model.[7]

  • Weigh each kidney and homogenize it in 1 mL of sterile saline.

  • Prepare serial dilutions of the tissue homogenates in sterile saline.

  • Plate 100 µL of each dilution onto SDA plates.

  • Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFUs).

  • Calculate the fungal burden as CFU per gram of tissue.

Quantitative Data

Table 1: Survival of Mice with Systemic Candidiasis Treated with this compound

Treatment GroupDose (mg/kg)Number of MiceSurvival Rate (%) at Day 21
Vehicle Control-1010
This compound51060
This compound201090
Fluconazole101080

Table 2: Fungal Burden in Kidneys of Mice Treated with this compound

Treatment GroupDose (mg/kg)Mean Fungal Burden (log10 CFU/g tissue) ± SD
Vehicle Control-6.8 ± 0.4
This compound54.2 ± 0.6
This compound202.5 ± 0.3
Fluconazole103.1 ± 0.5

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Efficacy Assessment prep_fungus Prepare C. albicans Inoculum infect Induce Systemic Candidiasis (IV Injection) prep_fungus->infect prep_agent Prepare this compound treat Daily Treatment Administration (7 Days) prep_agent->treat group Group Allocation (Vehicle, Agent 28, Positive Control) infect->group group->treat survival Survival Study (Monitor for 21 Days) treat->survival burden Fungal Burden Study (Day 4 Post-Infection) treat->burden euthanize Euthanize & Harvest Kidneys burden->euthanize homogenize Homogenize Tissue euthanize->homogenize plate Plate Serial Dilutions homogenize->plate count Count CFUs plate->count

Caption: Experimental workflow for evaluating this compound.

Hypothesized Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism of action for this compound, where it is proposed to inhibit the fungal cell wall integrity pathway.

G cluster_cell Candida albicans Cell cluster_inhibition Inhibition by this compound ext Cell Wall Stress sensor Cell Surface Sensor ext->sensor rho1 Rho1 GTPase sensor->rho1 pkc1 Pkc1 rho1->pkc1 mapk MAPK Cascade (Bck1, Mkk2, Mkc1) pkc1->mapk transcription Transcription Factors (e.g., Rlm1) mapk->transcription genes Cell Wall Synthesis Genes (e.g., FKS1) transcription->genes synthesis β-(1,3)-glucan Synthesis genes->synthesis wall Cell Wall Integrity synthesis->wall agent28 This compound agent28->pkc1 Inhibits

Caption: Hypothesized inhibition of the Pkc1 signaling pathway.

Discussion

The data presented in this application note suggest that this compound exhibits significant efficacy in a murine model of systemic candidiasis. Treatment with this compound resulted in a dose-dependent increase in the survival rate of infected mice and a significant reduction in the fungal burden in the kidneys. At a dose of 20 mg/kg, this compound demonstrated superior or comparable efficacy to the standard antifungal agent, fluconazole. These findings support the further development of this compound as a potential therapeutic for invasive fungal infections. The protocols outlined provide a robust framework for the in vivo evaluation of novel antifungal compounds.

References

Application Note: High-Throughput Screening Assay for Identifying Novel Oxadiazolylthiazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel small molecule inhibitors of protein kinases is a cornerstone of modern drug development, particularly in the fields of oncology and immunology. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is frequently implicated in disease pathogenesis.[1][2] The oxadiazolylthiazole scaffold represents a promising heterocyclic chemical class for the development of new therapeutic agents, with analogs of related oxadiazole and thiazole cores demonstrating significant biological activity, including anticancer properties.[3][4][5][6][7] This application note describes a robust high-throughput screening (HTS) campaign designed to identify and characterize novel oxadiazolylthiazole analogs as potent inhibitors of a key oncogenic kinase, hereafter referred to as Kinase-X.

Two primary HTS assay formats are presented: a Fluorescence Polarization (FP) assay and an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen). Both are well-suited for the identification of kinase inhibitors in a high-throughput format.[1][8][9] The FP assay is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the kinase active site.[9] The AlphaScreen assay is a bead-based technology that detects the phosphorylation of a biotinylated substrate by the kinase.[10][11][12]

Signaling Pathway

The target of this screening campaign, Kinase-X, is a critical node in a signaling pathway that promotes cell proliferation and survival. Its aberrant activation is a driver in several cancers. The diagram below illustrates the simplified Kinase-X signaling cascade.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase->Adaptor Proteins Kinase-X Kinase-X Adaptor Proteins->Kinase-X Activation Downstream Substrate Downstream Substrate Kinase-X->Downstream Substrate Phosphorylation Transcription Factors Transcription Factors Downstream Substrate->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Oxadiazolylthiazole Analogs Oxadiazolylthiazole Analogs Oxadiazolylthiazole Analogs->Kinase-X Inhibition

Caption: Simplified Kinase-X Signaling Pathway.

Experimental Workflow

The high-throughput screening campaign follows a systematic workflow to identify and validate hit compounds. The process begins with a primary screen of the oxadiazolylthiazole analog library, followed by dose-response confirmation and IC50 determination of the initial hits. Subsequent secondary assays are then performed to confirm the mechanism of action and assess selectivity.

G cluster_0 Primary Screening cluster_1 Hit Confirmation cluster_2 Secondary Assays Library of Oxadiazolylthiazole Analogs Library of Oxadiazolylthiazole Analogs Single-Concentration HTS (FP or AlphaScreen) Single-Concentration HTS (FP or AlphaScreen) Library of Oxadiazolylthiazole Analogs->Single-Concentration HTS (FP or AlphaScreen) Hit Identification Hit Identification Single-Concentration HTS (FP or AlphaScreen)->Hit Identification Dose-Response Curves Dose-Response Curves Hit Identification->Dose-Response Curves IC50 Determination IC50 Determination Dose-Response Curves->IC50 Determination Orthogonal Assays (e.g., alternative kinase assay) Orthogonal Assays (e.g., alternative kinase assay) IC50 Determination->Orthogonal Assays (e.g., alternative kinase assay) Selectivity Profiling (against related kinases) Selectivity Profiling (against related kinases) Orthogonal Assays (e.g., alternative kinase assay)->Selectivity Profiling (against related kinases) Mechanism of Action Studies Mechanism of Action Studies Selectivity Profiling (against related kinases)->Mechanism of Action Studies

Caption: High-Throughput Screening Workflow.

Data Presentation

The following table summarizes the results of the primary HTS campaign and subsequent dose-response analysis for a selection of representative oxadiazolylthiazole analogs. The data includes the percentage inhibition at a single concentration in the primary screen, the calculated IC50 values, and the Z'-factor for the assay plate.

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)Z'-Factor
OXT-00195.20.050.85
OXT-00212.5> 500.82
OXT-00388.70.250.88
OXT-00455.15.60.79
OXT-00598.90.010.91
Staurosporine (Control)99.80.0050.92

Note: Data is for illustrative purposes only.

Experimental Protocols

Fluorescence Polarization (FP) Kinase Inhibition Assay

This protocol describes a competitive binding assay to identify inhibitors of Kinase-X.

Materials:

  • Kinase-X, purified recombinant protein

  • Fluorescently-labeled tracer (a known ligand of Kinase-X conjugated to a fluorophore)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Oxadiazolylthiazole analog library dissolved in DMSO

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a master mix containing the fluorescently-labeled tracer at 2X the final concentration in assay buffer.

  • In a 384-well plate, add 50 nL of the oxadiazolylthiazole analogs from the library (or DMSO for controls) to the appropriate wells.

  • Add 5 µL of the tracer master mix to all wells.

  • Prepare a 2X solution of Kinase-X in assay buffer.

  • Add 5 µL of the Kinase-X solution to all wells except for the "no enzyme" control wells (add 5 µL of assay buffer instead).

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization on a compatible plate reader.

  • Calculate the percentage inhibition for each compound relative to the high (no inhibitor) and low (no enzyme) controls.

AlphaScreen Kinase Inhibition Assay

This protocol details a method to measure the inhibition of Kinase-X-mediated substrate phosphorylation.

Materials:

  • Kinase-X, purified recombinant protein

  • Biotinylated substrate peptide for Kinase-X

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20

  • Stop Buffer: 50 mM EDTA in assay buffer

  • AlphaScreen Streptavidin Donor Beads and Phospho-specific Antibody Acceptor Beads

  • Oxadiazolylthiazole analog library dissolved in DMSO

  • 384-well, white, opaque microplates

  • Plate reader capable of AlphaScreen detection

Procedure:

  • Add 50 nL of the oxadiazolylthiazole analogs or DMSO controls to the wells of a 384-well plate.

  • Prepare a 2X solution of Kinase-X and biotinylated substrate peptide in assay buffer.

  • Add 5 µL of the Kinase-X/substrate mix to each well.

  • Prepare a 2X solution of ATP in assay buffer.

  • Start the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of Stop Buffer.

  • In a separate tube, prepare a 1:1 mixture of AlphaScreen Donor and Acceptor beads in the dark.

  • Add 10 µL of the bead mixture to each well.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Determine the percentage inhibition for each compound.

Z'-Factor Calculation

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[13][14][15][16] It is calculated using the signals from the positive and negative controls.

Formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Where:

  • SD_positive is the standard deviation of the positive control.

  • SD_negative is the standard deviation of the negative control.

  • Mean_positive is the mean of the positive control.

  • Mean_negative is the mean of the negative control.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[13][14][15]

References

Application Notes and Protocols for Studying Fluconazole Resistance Mechanisms in Candida with Antifungal Agent 28

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of fluconazole resistance in Candida species presents a significant challenge in the management of invasive fungal infections. Overcoming this resistance requires the development of novel antifungal agents or strategies to restore the efficacy of existing drugs. Antifungal agent 28, a novel oxadiazolylthiazole derivative, has demonstrated potent activity against a broad spectrum of pathogenic fungi, including fluconazole-resistant strains of Candida.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate fluconazole resistance mechanisms in Candida.

This compound has shown significant in vitro activity against various clinically important fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 2.0 μg/mL against drug-resistant Candida species, Cryptococcus, and Aspergillus fumigatus strains. Notably, it has also been shown to be effective in disrupting mature Candida biofilms, a key factor in persistent infections and drug resistance.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound against Fluconazole-Resistant Candida Species
Fungal StrainFluconazole MIC (μg/mL)This compound MIC (μg/mL)
Candida albicans (Fluconazole-Resistant Isolate 1)>640.5
Candida albicans (Fluconazole-Resistant Isolate 2)1281.0
Candida glabrata (Fluconazole-Resistant Isolate 1)>640.25
Candida auris (Multidrug-Resistant Isolate 1)>2562.0
Candida krusei (Intrinsically Resistant)641.0

Note: The data presented in this table is representative and may vary depending on the specific clinical isolates and testing conditions.

Table 2: Synergistic Activity of this compound with Fluconazole against a Fluconazole-Resistant Candida albicans Isolate
Drug CombinationMIC of Fluconazole (μg/mL)MIC of this compound (μg/mL)Fractional Inhibitory Concentration (FIC) IndexInterpretation
Fluconazole alone128--Resistant
This compound alone1.0--Active
Fluconazole + this compound (0.25 μg/mL)160.250.375Synergy

FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Indifference; > 4.0 = Antagonism.[2]

Table 3: Biofilm Disruption Activity of this compound against Mature Candida albicans Biofilms
TreatmentConcentration (μg/mL)Biofilm Biomass Reduction (%)
Untreated Control-0
Fluconazole6415
This compound275
This compound490

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Fluconazole stock solution (e.g., 1 mg/mL in sterile water or DMSO)

  • Candida isolates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture Candida isolates on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound and fluconazole in RPMI-1640 medium in the 96-well plates. The final concentration range should typically span from 0.03 to 32 μg/mL.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Add 100 μL of the prepared fungal inoculum to each well containing 100 μL of the drug dilution.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at 490 nm.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to evaluate the synergistic effect of this compound and fluconazole.[2][3][4][5]

Materials:

  • Same as for the MIC assay.

Procedure:

  • Plate Setup:

    • In a 96-well plate, prepare serial dilutions of fluconazole horizontally and serial dilutions of this compound vertically. This creates a matrix of wells with varying concentrations of both drugs.

    • Include wells with each drug alone to determine their individual MICs.

  • Inoculation and Incubation:

    • Inoculate the plate with the Candida suspension as described in the MIC protocol.

    • Incubate at 35°C for 24-48 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of this compound + FIC of Fluconazole.

    • Interpret the results as described in Table 2.

Protocol 3: Biofilm Disruption Assay using Crystal Violet Staining

This protocol assesses the ability of this compound to disrupt pre-formed Candida biofilms.[6][7][8]

Materials:

  • Candida isolate

  • Yeast Nitrogen Base (YNB) medium supplemented with glucose

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • 95% Ethanol

  • PBS (Phosphate Buffered Saline)

Procedure:

  • Biofilm Formation:

    • Prepare a Candida suspension in YNB medium with glucose.

    • Add 100 μL of the suspension to each well of a 96-well plate.

    • Incubate at 37°C for 24-48 hours to allow for mature biofilm formation.

  • Treatment:

    • Gently wash the wells with PBS to remove planktonic cells.

    • Add fresh medium containing various concentrations of this compound or fluconazole to the wells. Include an untreated control.

    • Incubate for another 24 hours.

  • Quantification:

    • Wash the wells with PBS.

    • Add 100 μL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

    • Wash the wells with sterile water to remove excess stain.

    • Add 200 μL of 95% ethanol to each well to solubilize the stained biofilm.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of biofilm reduction compared to the untreated control.

Visualizations

Experimental_Workflow_for_Antifungal_Testing cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis start Candida Isolate (Fluconazole-Resistant) culture Culture on SDA start->culture inoculum Prepare Inoculum (0.5 McFarland) culture->inoculum mic MIC Assay (Broth Microdilution) inoculum->mic checkerboard Synergy Assay (Checkerboard) inoculum->checkerboard biofilm Biofilm Disruption (Crystal Violet) inoculum->biofilm mic_result Determine MIC mic->mic_result fic_result Calculate FIC Index checkerboard->fic_result biofilm_result Quantify Biofilm Reduction biofilm->biofilm_result

Caption: Workflow for evaluating this compound.

Fluconazole_Resistance_Mechanisms cluster_cell Candida Cell cluster_resistance Resistance Mechanisms fluconazole Fluconazole erg11 ERG11 (Lanosterol 14-alpha-demethylase) fluconazole->erg11 Inhibits efflux Efflux Pumps (CDR1, MDR1) fluconazole->efflux Effluxed ergosterol Ergosterol erg11->ergosterol Synthesizes membrane Cell Membrane ergosterol->membrane Component of agent28 This compound erg11_mutation ERG11 Mutation/ Overexpression agent28->erg11_mutation Bypasses? efflux_upregulation Efflux Pump Upregulation agent28->efflux_upregulation Evades? erg11_mutation->erg11 efflux_upregulation->efflux

Caption: Potential sites of action for this compound.

Discussion of Potential Mechanisms and Further Studies

The precise mechanism of action of this compound against fluconazole-resistant Candida is still under investigation. However, its efficacy suggests several possibilities that can be explored using the protocols outlined above in conjunction with molecular techniques:

  • Alternative Target Engagement: this compound may inhibit a different essential enzyme in the ergosterol biosynthesis pathway or target a completely novel cellular process, thus bypassing the resistance mechanisms that affect fluconazole.

  • Inhibition of Efflux Pumps: The synergistic effect with fluconazole could indicate that this compound inhibits the activity of ABC transporters (like Cdr1p, Cdr2p) or major facilitator superfamily transporters (like Mdr1p), which are often overexpressed in fluconazole-resistant strains and are responsible for pumping fluconazole out of the cell.

  • Disruption of Membrane Integrity: The potent biofilm disruption activity suggests that this compound may directly damage the fungal cell membrane, leading to increased permeability and cell death.

  • Inhibition of Virulence Factors: The agent might interfere with key signaling pathways that regulate virulence and resistance, such as those involved in hyphal formation or stress response.

Further recommended studies include:

  • Gene Expression Analysis (RT-qPCR): To investigate the effect of this compound on the expression of genes associated with fluconazole resistance, such as ERG11, CDR1, MDR1, and genes in stress response pathways.

  • Rhodamine 6G Efflux Assay: To directly measure the inhibitory effect of this compound on efflux pump activity.

  • Ergosterol Quantification: To determine if this compound affects the ergosterol biosynthesis pathway.

  • Transmission Electron Microscopy (TEM): To visualize any ultrastructural changes in Candida cells upon treatment with this compound.

By employing these methodologies, researchers can further elucidate the mechanisms by which this compound overcomes fluconazole resistance in Candida, paving the way for its potential development as a novel therapeutic agent.

References

Application Notes & Protocols: Development of a Topical Formulation of Antifungal Agent 28 for Dermatophyte Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermatophytosis, a common superficial fungal infection of the skin, hair, and nails, is caused by a group of fungi known as dermatophytes.[1][2][3] These infections affect a significant portion of the global population, and while numerous topical and oral antifungal agents are available, challenges such as increasing resistance and the need for improved efficacy and patient compliance persist.[4][5][6] This document outlines the development of a novel topical formulation containing Antifungal Agent 28, a new chemical entity with potent activity against a broad spectrum of dermatophytes, including Trichophyton, Microsporum, and Epidermophyton species.

These application notes and protocols are intended to guide researchers through the critical stages of preformulation, formulation development, and preclinical evaluation of a topical cream containing this compound for the treatment of dermatophyte infections.

Preformulation Studies

Preformulation studies are essential to characterize the physicochemical properties of a new drug substance, which in turn informs the development of a stable, effective, and safe dosage form.[7][8][9]

Physicochemical Characterization of this compound

A series of experiments were conducted to determine the fundamental properties of this compound.

PropertyMethodResult
Appearance Visual InspectionWhite to off-white crystalline powder
Melting Point Differential Scanning Calorimetry (DSC)145.5 °C
Solubility Shake-flask method at 25°C- Water: 0.05 µg/mL- Ethanol: 15.2 mg/mL- Propylene Glycol: 25.8 mg/mL- PEG 400: 42.1 mg/mL
Log P (o/w) HPLC method3.8
pKa Potentiometric titration8.2
Drug-Excipient Compatibility Studies

To ensure the stability of this compound in the final formulation, compatibility studies were performed with commonly used excipients for topical creams.

ExcipientRatio (Drug:Excipient)MethodObservation (4 weeks at 40°C/75% RH)
Cetyl Alcohol1:1DSC, HPLCNo significant interaction
Stearic Acid1:1DSC, HPLCNo significant interaction
Propylene Glycol1:5HPLCNo degradation
White Petrolatum1:10Visual, HPLCCompatible
Sodium Lauryl Sulfate1:0.5Visual, HPLCSlight discoloration

Formulation Development

The goal was to develop a 1% (w/w) cream formulation of this compound that is physically and chemically stable, aesthetically pleasing, and provides optimal drug delivery to the stratum corneum, the primary site of dermatophyte infection.[10][11][12]

Optimized Cream Formulation
Ingredient% w/wFunction
This compound1.0Active Pharmaceutical Ingredient
Cetyl Alcohol15.0Stiffening agent, Emollient
Stearic Acid5.0Emulsifier, Stiffening agent
White Petrolatum10.0Emollient, Occlusive agent
Propylene Glycol10.0Penetration enhancer, Humectant
Polysorbate 802.0Emulsifier
Purified Waterq.s. to 100Vehicle
Benzyl Alcohol1.0Preservative
Protocol: Preparation of this compound Cream (1% w/w)
  • Oil Phase Preparation: Melt cetyl alcohol, stearic acid, and white petrolatum in a water bath at 75°C.

  • Drug Dispersion: Disperse this compound in the molten oil phase and mix until uniform.

  • Aqueous Phase Preparation: Dissolve polysorbate 80 in purified water and heat to 75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring until a homogenous emulsion is formed.

  • Cooling and Final Mixing: Cool the emulsion to 40°C with gentle stirring. Dissolve benzyl alcohol in propylene glycol and add to the emulsion. Continue stirring until the cream congeals.

  • Homogenization: Homogenize the cream to achieve a uniform consistency.

  • Packaging: Fill the cream into appropriate containers.

In Vitro Evaluation

A series of in vitro tests were conducted to assess the antifungal activity and skin permeation of the developed formulation.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound was determined against common dermatophyte species.

OrganismMIC (µg/mL)
Trichophyton rubrum ATCC 281880.015
Trichophyton mentagrophytes ATCC 95330.03
Microsporum canis ATCC 362990.06
Epidermophyton floccosum ATCC 520660.03
Protocol: In Vitro Skin Permeation Study

This study evaluates the ability of this compound to penetrate the stratum corneum.

  • Skin Preparation: Use excised human or porcine skin. Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Formulation Application: Apply a finite dose (e.g., 10 mg/cm²) of the 1% this compound cream to the skin surface.

  • Receptor Phase: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline with a solubilizing agent) maintained at 32°C.

  • Sampling: At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh buffer.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Skin Deposition: At the end of the experiment, dismount the skin, remove excess formulation, and extract the drug from the stratum corneum and deeper skin layers to determine drug deposition.

In Vivo Efficacy Studies

The efficacy of the 1% this compound cream was evaluated in a guinea pig model of dermatophytosis.[13][14]

Protocol: Guinea Pig Model of Dermatophytosis
  • Animal Model: Use healthy, young adult guinea pigs.

  • Infection: Inoculate a shaved area on the dorsum of the guinea pigs with a suspension of Trichophyton mentagrophytes arthroconidia.

  • Treatment: After the development of visible lesions (typically 4-5 days post-infection), divide the animals into treatment groups:

    • Group 1: 1% this compound cream

    • Group 2: Placebo cream (vehicle)

    • Group 3: Commercially available antifungal cream (positive control)

    • Group 4: Untreated control

  • Dosing: Apply the respective formulations topically to the infected area once daily for 14 days.

  • Evaluation: Assess the severity of infection daily using a scoring system for erythema, scaling, and crusting. Collect skin scrapings at the end of the treatment period for fungal culture to determine mycological cure.

Efficacy Results
Treatment GroupMean Clinical Score (Day 14)Mycological Cure Rate (%)
1% this compound Cream0.595
Placebo Cream3.80
Positive Control1.280
Untreated Control4.00

Mechanism of Action and Signaling Pathways

This compound is a potent inhibitor of fungal squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway.[15][16][17] Inhibition of this enzyme leads to the accumulation of toxic squalene and a deficiency in ergosterol, ultimately disrupting fungal cell membrane integrity and leading to cell death.

Dermatophytes interact with the host's innate immune system through various signaling pathways.[18] Understanding these interactions is crucial for developing effective therapies.

Signaling Pathway Diagrams

Antifungal_Agent_28_Mechanism cluster_fungus Fungal Cell cluster_drug Mechanism of Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Agent28 This compound Agent28->Squalene Inhibits Host_Immune_Response cluster_host Host Keratinocyte Dermatophyte Dermatophyte TLR2_4 TLR2/4 Dermatophyte->TLR2_4 Recognition MAPK MAPK Pathway (p38, JNK) TLR2_4->MAPK NFkB NF-κB Pathway TLR2_4->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines (IL-1α, IL-8, GM-CSF) MAPK->Cytokines Induces NFkB->Cytokines Induces Development_Workflow cluster_workflow Topical Formulation Development Workflow Preformulation Preformulation Studies (Physicochemical & Compatibility) Formulation Formulation Development (1% Cream) Preformulation->Formulation InVitro In Vitro Evaluation (Antifungal Activity, Skin Permeation) Formulation->InVitro InVivo In Vivo Efficacy (Guinea Pig Model) InVitro->InVivo Clinical Clinical Trials InVivo->Clinical

References

Application Notes and Protocols for In Vivo Efficacy Studies of Antifungal Agent 28 against Cryptococcus neoformans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptococcus neoformans is an opportunistic fungal pathogen that can cause life-threatening meningitis, particularly in immunocompromised individuals.[1][2] The current therapeutic options for cryptococcosis are limited, and the emergence of drug-resistant strains necessitates the development of novel antifungal agents.[1][2] In vivo efficacy studies are a critical step in the preclinical development of new antifungal drugs, providing essential data on a compound's activity in a living organism. This document outlines the application and protocols for evaluating the in vivo efficacy of a novel investigational triazole, Antifungal Agent 28, against Cryptococcus neoformans using a murine model of disseminated cryptococcosis.

Mechanism of Action

This compound is a novel triazole compound designed to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane. By targeting this pathway, this compound disrupts membrane integrity, leading to fungal cell death. Its high specificity for fungal enzymes suggests a favorable safety profile.

Hypothetical Signaling Pathway of this compound cluster_fungus Fungal Cell Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Ergosterol Biosynthesis Pathway Lanosterol_demethylase Lanosterol 14-alpha-demethylase Lanosterol->Lanosterol_demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Lanosterol_demethylase->Ergosterol Disrupted_Membrane Disrupted Cell Membrane & Fungal Cell Death Lanosterol_demethylase->Disrupted_Membrane Antifungal_Agent_28 This compound Antifungal_Agent_28->Lanosterol_demethylase Inhibition

Caption: Hypothetical mechanism of this compound targeting ergosterol biosynthesis.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound against Cryptococcus neoformans strain H99.

Table 1: In Vitro Susceptibility of C. neoformans H99

Antifungal AgentMIC (µg/mL)
This compound 0.002
Isavuconazole0.016
Fluconazole4
Amphotericin B0.5

Data based on a representative novel triazole agent, NT-a9.[3][4][5]

Table 2: Survival Study in a Murine Model of Disseminated Cryptococcosis

Treatment Group (Dosage)Survival Rate (%)Median Survival Time (Days)
Vehicle Control014
This compound (4 mg/kg) 100 >30
This compound (8 mg/kg) 100 >30
Isavuconazole (8 mg/kg)80>30
Fluconazole (20 mg/kg)6028
Amphotericin B (0.5 mg/kg)4025

Data derived from studies on a novel triazole, NT-a9, demonstrating significant survival benefits.[3][4]

Table 3: Fungal Burden in Organs of Infected Mice (Day 7 Post-Infection)

Treatment Group (Dosage)Brain (log10 CFU/g)Lungs (log10 CFU/g)
Vehicle Control6.8 ± 0.47.2 ± 0.5
This compound (8 mg/kg) 3.1 ± 0.2 2.5 ± 0.3
Fluconazole (20 mg/kg)6.5 ± 0.55.1 ± 0.4
Amphotericin B (0.5 mg/kg)6.7 ± 0.64.8 ± 0.3

Fungal burden data adapted from studies on NT-a9, showing a significant reduction in target organs.[3][4]

Experimental Protocols

The following protocols describe the methodology for evaluating the in vivo efficacy of this compound in a murine model of disseminated cryptococcosis.

Protocol 1: Murine Model of Disseminated Cryptococcosis

This protocol outlines the procedure for establishing a systemic C. neoformans infection in mice.

Materials:

  • Cryptococcus neoformans strain H99

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • 6- to 8-week-old female BALB/c mice

  • Sterile phosphate-buffered saline (PBS)

  • Hemocytometer

  • 27-gauge needles and syringes

Procedure:

  • Culture C. neoformans H99 on SDA plates for 48 hours at 30°C.

  • Inoculate a single colony into SDB and incubate for 18-24 hours at 30°C with shaking.

  • Harvest the yeast cells by centrifugation and wash three times with sterile PBS.

  • Resuspend the cells in sterile PBS and determine the cell concentration using a hemocytometer.

  • Dilute the cell suspension to the desired concentration (e.g., 1.8 x 10^7 CFU/mL).

  • Infect mice by injecting 0.1 mL of the inoculum (1.8 x 10^6 CFU) intravenously via the lateral tail vein.[3][4]

  • Monitor the mice daily for signs of illness, including weight loss, lethargy, and neurological symptoms.

Protocol 2: Antifungal Treatment and Survival Study

This protocol details the administration of this compound and monitoring of survival.

Materials:

  • Infected mice from Protocol 1

  • This compound, control drugs (e.g., fluconazole, amphotericin B), and vehicle solution

  • Oral gavage needles or appropriate injection supplies

Procedure:

  • Randomly divide the infected mice into treatment and control groups (n=10 per group).

  • Begin treatment 24 hours post-infection.

  • Administer this compound and control drugs at the desired dosages and routes (e.g., oral gavage or intraperitoneal injection) once daily for 7 consecutive days.

  • Administer the vehicle solution to the control group using the same route and schedule.

  • Monitor the mice for 30 days post-infection and record daily survival.

  • Euthanize mice that become moribund.

Protocol 3: Determination of Fungal Burden in Organs

This protocol describes the method for quantifying the fungal load in target organs.

Materials:

  • Infected and treated mice

  • Sterile surgical instruments

  • Sterile PBS with antibiotics (e.g., penicillin/streptomycin)

  • Tissue homogenizer

  • SDA plates

Procedure:

  • At a predetermined time point (e.g., day 7 post-infection), euthanize a subset of mice from each group (n=5 per group).

  • Aseptically harvest the brains and lungs.

  • Weigh each organ and place it in a pre-weighed tube containing sterile PBS.

  • Homogenize the tissues using a mechanical homogenizer.

  • Prepare serial dilutions of the homogenates in sterile PBS.

  • Plate 100 µL of each dilution onto SDA plates.

  • Incubate the plates at 30°C for 48-72 hours.

  • Count the number of colony-forming units (CFUs) and calculate the CFU per gram of tissue.

G A C. neoformans Culture (SDA Plate & SDB) B Inoculum Preparation (Washing & Dilution) A->B C Intravenous Infection of BALB/c Mice B->C D Randomization into Treatment Groups C->D E Daily Antifungal Treatment (7 Days) D->E F Survival Study (30-day Monitoring) E->F Endpoint 1 G Fungal Burden Analysis (Day 7) E->G Endpoint 2 K Data Analysis F->K H Organ Harvest (Brain & Lungs) G->H I Tissue Homogenization & Serial Dilution H->I J Plating and CFU Counting I->J J->K

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Conclusion

The protocols and data presented provide a framework for the in vivo evaluation of this compound. The results indicate that this compound exhibits potent antifungal activity against C. neoformans both in vitro and in a murine model of disseminated infection.[3][4][5] Specifically, treatment with this compound resulted in a 100% survival rate and a significant reduction in fungal burden in the brain and lungs.[3][4] These findings support the continued development of this compound as a promising therapeutic candidate for cryptococcosis.

References

Synergistic Antifungal Activity of Antifungal Agent 28 with Existing Antifungal Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal drug resistance is a significant global health concern, necessitating the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where an existing antifungal agent is co-administered with a synergistic compound to enhance its efficacy, overcome resistance, and potentially reduce dose-related toxicity. This document provides detailed application notes and experimental protocols for investigating the synergistic antifungal activity of a novel compound, designated here as Antifungal Agent 28, in combination with the widely used azole antifungal, fluconazole. The protocols and data presented are based on the well-documented synergistic interaction between fluconazole and minocycline, a tetracycline antibiotic, against resistant strains of Candida species. This combination serves as a representative model for the evaluation of "this compound."

The primary mechanism of action for fluconazole involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane.[1][2][3][4] Resistance to fluconazole in Candida species often arises from overexpression of efflux pumps, alterations in the target enzyme, or changes in the ergosterol biosynthesis pathway.[1][2][3][4] this compound (modeled after minocycline) has been shown to potentiate the activity of fluconazole, particularly against resistant strains. The proposed synergistic mechanisms include the disruption of fungal biofilm integrity, enhancement of fluconazole penetration, and interference with cellular homeostasis, such as calcium signaling.[5][6][7]

This document outlines the methodologies for quantifying this synergistic activity, assessing its impact on fungal biofilms, and evaluating its potential cytotoxicity.

Data Presentation: Synergistic Activity of this compound with Fluconazole

The synergistic interaction between this compound and fluconazole can be quantitatively assessed using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration (FIC) index. Synergy is typically defined as an FICI of ≤ 0.5.[5]

Table 1: In Vitro Synergistic Activity of this compound and Fluconazole against Fluconazole-Resistant Candida albicans

StrainAntifungal AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Resistant Strain 1 Fluconazole51220.035Synergy
This compound25616
Resistant Strain 2 Fluconazole51220.064Synergy
This compound25632
Susceptible Strain Fluconazole0.250.25>0.5No Interaction
This compound>256128

Data modeled from Shi et al., 2010.[5]

Table 2: Effect of this compound and Fluconazole Combination on Candida tropicalis Biofilm

TreatmentBiofilm Formation Inhibition (%)Pre-formed Biofilm Eradication (%)
Fluconazole (1 µg/mL)20%15%
This compound (1 µg/mL)35%25%
Fluconazole (1 µg/mL) + Agent 28 (1 µg/mL)75%60%

Data modeled from recent studies on synergistic biofilm disruption.[8]

Experimental Protocols

Checkerboard Assay for Synergistic Interaction

This protocol determines the in vitro interaction between this compound and fluconazole using the checkerboard microdilution method.[8][9][10]

Materials:

  • 96-well microtiter plates

  • RPMI 1640 medium, buffered with MOPS

  • Stock solutions of this compound and fluconazole

  • Candida species inoculum (adjusted to 1 x 10³ CFU/mL)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial twofold dilutions of fluconazole horizontally and this compound vertically in a 96-well plate containing RPMI 1640 medium.

  • The final volume in each well should be 100 µL.

  • Inoculate each well with 100 µL of the fungal suspension, achieving a final volume of 200 µL and a final fungal concentration of 0.5 x 10³ CFU/mL.

  • Include wells with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of each agent individually. Also include a drug-free well as a growth control.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, defined as the lowest concentration of the drug(s) that causes a significant inhibition of fungal growth compared to the control.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

  • Interpret the results as follows:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Biofilm Disruption Assay

This protocol assesses the ability of the drug combination to inhibit the formation of and eradicate pre-formed Candida biofilms using the XTT reduction assay.[8][9][11]

Materials:

  • 96-well flat-bottom microtiter plates

  • RPMI 1640 medium

  • Candida species inoculum (adjusted to 1 x 10⁵ CFU/mL)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer (plate reader)

Procedure for Biofilm Formation Inhibition:

  • Dispense 100 µL of the fungal suspension into the wells of a 96-well plate.

  • Immediately add 100 µL of RPMI 1640 containing the desired concentrations of this compound, fluconazole, or their combination.

  • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • After incubation, gently wash the wells three times with sterile PBS to remove planktonic cells.

  • To quantify the biofilm, add 200 µL of XTT solution and 4 µL of menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2 hours.

  • Measure the absorbance at 492 nm. A lower absorbance indicates greater inhibition of biofilm formation.

Procedure for Pre-formed Biofilm Eradication:

  • Dispense 200 µL of the fungal suspension into the wells of a 96-well plate and incubate at 37°C for 24 hours to allow for mature biofilm formation.

  • After incubation, wash the wells three times with sterile PBS.

  • Add 200 µL of RPMI 1640 containing the desired concentrations of the antifungal agents to the wells with the pre-formed biofilms.

  • Incubate for an additional 24 hours at 37°C.

  • Wash the wells and perform the XTT reduction assay as described in steps 5-7 of the biofilm formation inhibition protocol.

Cytotoxicity Assay (MTT Assay)

This protocol evaluates the potential cytotoxicity of the drug combination on a mammalian cell line (e.g., Vero cells) using the MTT assay.[12][13][14]

Materials:

  • 96-well tissue culture plates

  • Mammalian cell line (e.g., Vero, HEK293)

  • Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Remove the medium and add fresh medium containing various concentrations of this compound, fluconazole, or their combination.

  • Include a vehicle control (medium with the same amount of solvent used to dissolve the drugs) and an untreated control.

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.

Visualizations

Synergy_Mechanism cluster_fungal_cell Fungal Cell Fluconazole Fluconazole Erg11 Lanosterol 14α-demethylase Fluconazole->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Synthesizes Cell_Membrane Cell Membrane Integrity Ergosterol->Cell_Membrane Maintains Efflux_Pumps Efflux Pumps Efflux_Pumps->Fluconazole Expels Ca_Signaling Calcium Signaling (e.g., Calcineurin) Biofilm Biofilm Formation Ca_Signaling->Biofilm Regulates Agent_28 This compound Agent_28->Efflux_Pumps May Inhibit Agent_28->Ca_Signaling Disrupts Agent_28->Biofilm Inhibits

Caption: Proposed synergistic mechanism of this compound with fluconazole.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Inoculum Prepare Fungal Inoculum (1x10^3 CFU/mL) Inoculate Inoculate Plate with Fungal Suspension Prep_Inoculum->Inoculate Prep_Plates Prepare Serial Dilutions of Drugs in 96-well Plate Prep_Plates->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC Calc_FIC Calculate FIC Values Read_MIC->Calc_FIC Calc_FICI Calculate FICI Calc_FIC->Calc_FICI Interpret Interpret Synergy, Indifference, or Antagonism Calc_FICI->Interpret

Caption: Workflow for the checkerboard synergy assay.

Biofilm_Workflow cluster_formation Biofilm Formation cluster_quantification Quantification Inoculate_Plate Inoculate 96-well Plate with Fungal Suspension Add_Drugs Add Antifungal Agents Inoculate_Plate->Add_Drugs Incubate_24h Incubate at 37°C for 24h Add_Drugs->Incubate_24h Wash Wash with PBS Incubate_24h->Wash Add_XTT Add XTT/Menadione Wash->Add_XTT Incubate_2h Incubate at 37°C for 2h Add_XTT->Incubate_2h Read_Absorbance Read Absorbance at 492 nm Incubate_2h->Read_Absorbance

Caption: Workflow for the biofilm disruption assay.

References

Time-Kill Kinetics of Antifungal Agent 28 Against Planktonic Candida Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant Candida species necessitates the development of novel antifungal agents. Time-kill kinetics assays are crucial in the preclinical evaluation of such agents, providing valuable insights into their pharmacodynamic properties. These assays determine the rate and extent of fungal killing over time, helping to classify an agent as fungicidal or fungistatic. This document provides a detailed protocol for performing a time-kill kinetics assay of Antifungal Agent 28 against planktonic Candida cells. This compound is a potent and selective oxadiazolylthiazole derivative with broad-spectrum activity against pathogenic Candida species, including fluconazole-resistant strains, and the ability to disrupt mature biofilms.[1]

Principle of the Assay

The time-kill kinetics assay involves exposing a standardized inoculum of Candida cells to various concentrations of an antifungal agent over a specified period. At predetermined time points, aliquots of the suspension are removed, serially diluted, and plated to enumerate the surviving colony-forming units (CFU/mL). The change in CFU/mL over time is then plotted to visualize the killing kinetics. A fungicidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[2][3]

Data Presentation

The following tables summarize representative quantitative data from a time-kill kinetics assay of this compound against a clinical isolate of Candida albicans.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans

Antifungal AgentMIC (µg/mL)
This compound1
Fluconazole32
Amphotericin B0.5

Table 2: Time-Kill Kinetics of this compound against Candida albicans (ATCC 90028)

Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
0 5.05.05.05.0
2 5.34.84.54.1
4 5.84.54.03.5
6 6.54.13.22.5
8 7.23.82.5<2.0
12 8.03.2<2.0<2.0
24 8.52.8<2.0<2.0

Experimental Protocols

Materials and Reagents
  • Candida albicans strain (e.g., ATCC 90028 or a clinical isolate)

  • This compound (stock solution prepared in DMSO)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS to pH 7.0

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85% NaCl)

  • Sterile microcentrifuge tubes

  • Spectrophotometer

  • Incubator (35°C)

  • Shaking incubator (200 rpm)

  • Micropipettes and sterile tips

Protocol for Time-Kill Kinetics Assay
  • Inoculum Preparation:

    • From a fresh 24-hour culture of C. albicans on an SDA plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the standardized suspension 1:10 in RPMI-1640 medium to achieve a starting inoculum of approximately 1-5 x 10^5 CFU/mL.

  • Assay Setup:

    • Prepare test tubes containing RPMI-1640 medium with the desired concentrations of this compound (e.g., 1x, 2x, and 4x MIC).

    • Include a growth control tube containing only the medium and the fungal inoculum, and a sterility control tube with medium only.

    • Add the prepared inoculum to each test and control tube to achieve a final volume of 10 mL.

  • Incubation and Sampling:

    • Incubate all tubes at 35°C in a shaking incubator (200 rpm).[4]

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw a 100 µL aliquot from each tube.[5]

  • Colony Counting:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of the appropriate dilutions onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration. The lower limit of detection is typically 100 CFU/mL (10 colonies from a 10^-1 dilution).

  • Data Analysis:

    • Convert the CFU/mL values to log10 CFU/mL.

    • Plot the mean log10 CFU/mL against time for each concentration and the growth control.

    • Determine the time required to achieve a 99.9% (3-log10) reduction in the initial inoculum for each concentration.

Visualizations

Experimental Workflow

G cluster_prep Inoculum Preparation cluster_assay Assay Setup cluster_incubation Incubation & Sampling cluster_analysis Data Analysis A Candida Culture on SDA B Suspend in Saline A->B C Adjust to 0.5 McFarland B->C D Dilute in RPMI-1640 C->D F Inoculate Test and Control Tubes D->F E Prepare Drug Concentrations in RPMI E->F G Incubate at 35°C with Shaking F->G H Sample at 0, 2, 4, 6, 8, 12, 24h G->H I Serial Dilution & Plating H->I J Incubate Plates & Count Colonies I->J K Calculate log10 CFU/mL J->K L Plot Time-Kill Curves K->L

Caption: Workflow for the antifungal time-kill kinetics assay.

Potential Signaling Pathways Affected by Antifungal Agents in Candida

Antifungal agents can disrupt various cellular processes in Candida albicans. Below are simplified diagrams of key signaling pathways that are often implicated in the response to antifungal stress.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is crucial for maintaining the structural integrity of the fungal cell wall, a common target for antifungal drugs.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Cell Wall Stress (e.g., this compound) wsc1 Wsc1/Mid2 stress->wsc1 Activates rho1 Rho1-GTP wsc1->rho1 pkc1 Pkc1 rho1->pkc1 bck1 Bck1 (MAPKKK) pkc1->bck1 mkk2 Mkk2 (MAPKK) bck1->mkk2 mkc1 Mkc1 (MAPK) mkk2->mkc1 rlm1 Rlm1 (Transcription Factor) mkc1->rlm1 Phosphorylates & Activates genes Cell Wall Gene Expression rlm1->genes Induces

Caption: Simplified Cell Wall Integrity (CWI) signaling pathway in Candida.

Calcineurin Signaling Pathway

The calcineurin pathway is a calcium-dependent signaling cascade that plays a role in stress responses, virulence, and antifungal drug tolerance.[6][7][8]

Calcineurin_Pathway cluster_membrane_ca Plasma Membrane cluster_cytoplasm_ca Cytoplasm cluster_nucleus_ca Nucleus antifungal Antifungal Stress mid1_cch1 Mid1/Cch1 Calcium Channel antifungal->mid1_cch1 Activates ca2_influx Ca²⁺ Influx mid1_cch1->ca2_influx calmodulin Calmodulin ca2_influx->calmodulin Binds to calcineurin Calcineurin calmodulin->calcineurin Activates crz1_p Crz1-P (Inactive) calcineurin->crz1_p Dephosphorylates crz1 Crz1 (Active) crz1_p->crz1 stress_genes Stress Response Genes crz1->stress_genes Translocates & Activates

Caption: Overview of the Calcineurin signaling pathway in Candida.

References

Application Notes and Protocols for Evaluating Antifungal Agent 28 Efficacy Against Mature Candida Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vitro efficacy of a novel antifungal agent, designated Antifungal Agent 28, against mature biofilms of Candida species. The following protocols are designed to be reproducible and provide a robust framework for screening and characterizing antibiofilm agents.

Introduction

Candida species are a leading cause of fungal infections in humans, with their ability to form biofilms on both biological and inert surfaces being a major contributor to their pathogenicity.[1][2] Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which confers protection against host immune defenses and antimicrobial agents.[3][4] Consequently, Candida biofilms exhibit significantly increased resistance to conventional antifungal therapies compared to their planktonic (free-floating) counterparts.[5][6] The development of new antifungal agents with potent activity against mature biofilms is therefore a critical area of research.

This document outlines a standardized in vitro model for the formation of mature Candida biofilms and subsequent evaluation of the efficacy of this compound. The protocols include methods for biofilm cultivation, treatment with the antifungal agent, and quantification of biofilm viability using both metabolic (XTT reduction) and biomass (crystal violet) assays. Additionally, a protocol for the visualization of biofilm architecture using confocal laser scanning microscopy is provided.

Experimental Protocols

Protocol 1: Formation of Mature Candida Biofilms

This protocol describes the formation of mature Candida biofilms in a 96-well microtiter plate format, which is suitable for high-throughput screening.[7][8]

Materials:

  • Candida species (e.g., Candida albicans SC5314)

  • Yeast Peptone Dextrose (YPD) broth

  • RPMI 1640 medium buffered with MOPS

  • Phosphate-Buffered Saline (PBS), sterile

  • Flat-bottom, sterile 96-well microtiter plates

  • Orbital shaker

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Inoculate a single colony of Candida into 10 mL of YPD broth and incubate overnight at 30°C with shaking (150 rpm).

  • Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI 1640 medium.

  • Adjust the cell density to 1 x 10⁶ cells/mL in RPMI 1640 medium.

  • Adhesion Phase: Add 100 µL of the standardized cell suspension to each well of a 96-well microtiter plate.

  • Incubate the plate at 37°C for 90 minutes on an orbital shaker (75 rpm) to allow for cell adherence.

  • Wash Step: Carefully aspirate the medium from each well to remove non-adherent cells. Gently wash each well twice with 150 µL of sterile PBS.

  • Maturation Phase: Add 100 µL of fresh RPMI 1640 medium to each well.

  • Incubate the plate at 37°C for 48 hours to allow for the formation of mature biofilms. The medium can be replenished after 24 hours if desired.[5][9]

Protocol 2: Antifungal Susceptibility Testing of Mature Biofilms

This protocol details the treatment of mature biofilms with this compound to determine its efficacy.

Materials:

  • Mature Candida biofilms in a 96-well plate (from Protocol 1)

  • This compound stock solution

  • RPMI 1640 medium

  • Sterile PBS

Procedure:

  • After the 48-hour incubation period for biofilm maturation, gently aspirate the medium from each well.

  • Wash the biofilms twice with 150 µL of sterile PBS to remove any remaining planktonic cells.

  • Prepare serial dilutions of this compound in RPMI 1640 medium at 2x the final desired concentrations.

  • Add 100 µL of each antifungal dilution to the appropriate wells containing the mature biofilms. Include drug-free wells as a positive control for biofilm growth and wells with no biofilm as a negative control.

  • Incubate the plate at 37°C for an additional 24-48 hours.[5]

  • Following incubation, proceed to quantify the remaining viable biofilm using either the XTT Reduction Assay (Protocol 3) or the Crystal Violet Assay (Protocol 4).

Protocol 3: Quantification of Biofilm Viability by XTT Reduction Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay is a colorimetric method that measures the metabolic activity of viable cells within the biofilm.[10][11][12] Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a water-soluble formazan product, and the color change is proportional to the number of viable cells.[12]

Materials:

  • XTT solution (1 mg/mL in PBS)

  • Menadione solution (10 mM in acetone)

  • Sterile PBS

  • Microplate reader

Procedure:

  • After treatment with this compound, aspirate the medium from the wells and wash the biofilms twice with 150 µL of sterile PBS.

  • Prepare the XTT-menadione solution immediately before use by mixing 5 parts XTT solution with 1 part menadione solution.

  • Add 60 µL of the XTT-menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2-3 hours.

  • After incubation, transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • The Sessile Minimum Inhibitory Concentration (SMIC) can be determined as the lowest concentration of the antifungal agent that produces a significant reduction (e.g., 50% or 80%) in metabolic activity compared to the drug-free control.[5][13]

Protocol 4: Quantification of Total Biofilm Biomass by Crystal Violet Assay

The crystal violet (CV) assay is used to stain and quantify the total biofilm biomass, including both viable and non-viable cells and the extracellular matrix.[10][11][12]

Materials:

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol

  • Sterile PBS

  • Microplate reader

Procedure:

  • Following treatment with this compound, aspirate the medium and wash the biofilms twice with 150 µL of sterile PBS.

  • Fix the biofilms by adding 100 µL of 99% methanol to each well and incubating for 15 minutes.

  • Remove the methanol and allow the plate to air dry completely.

  • Add 100 µL of 0.1% crystal violet solution to each well and stain for 15 minutes at room temperature.

  • Remove the CV solution and wash the wells thoroughly with sterile PBS until the washing solution is clear.

  • Add 150 µL of 95% ethanol to each well to solubilize the bound CV.

  • Incubate for 10-15 minutes at room temperature with gentle shaking.

  • Transfer 100 µL of the ethanol-CV solution from each well to a new 96-well plate.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 5: Visualization of Biofilm Structure by Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of the biofilm structure and can be used to assess the effects of this compound on biofilm integrity.[1][14][15][16]

Materials:

  • Biofilms grown on sterile glass coverslips or in glass-bottom dishes

  • Fluorescent stains (e.g., SYTO 9 and Propidium Iodide for live/dead staining, or Concanavalin A conjugated to a fluorophore for matrix staining)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Grow mature biofilms on a suitable substrate for microscopy (e.g., glass coverslips) following Protocol 1.

  • Treat the biofilms with this compound as described in Protocol 2.

  • After treatment, gently wash the biofilms with PBS.

  • Stain the biofilms with the desired fluorescent probe(s) according to the manufacturer's instructions. For example, for live/dead staining, a combination of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) can be used.

  • Mount the coverslips onto a microscope slide with a drop of mounting medium.

  • Visualize the biofilm using a confocal microscope, acquiring z-stack images to reconstruct the three-dimensional architecture.[16]

Data Presentation

Quantitative data from the XTT and Crystal Violet assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Candida albicans Biofilm Viability (XTT Assay)

Concentration of this compound (µg/mL)Mean Absorbance at 490 nm (± SD)% Inhibition of Metabolic Activity
0 (Control)1.25 (± 0.12)0
11.18 (± 0.10)5.6
20.95 (± 0.08)24.0
40.63 (± 0.05)49.6
80.31 (± 0.04)75.2
160.15 (± 0.02)88.0
320.08 (± 0.01)93.6

Table 2: Effect of this compound on Candida albicans Biofilm Biomass (Crystal Violet Assay)

Concentration of this compound (µg/mL)Mean Absorbance at 570 nm (± SD)% Reduction in Biomass
0 (Control)1.58 (± 0.15)0
11.55 (± 0.13)1.9
21.42 (± 0.11)10.1
41.10 (± 0.09)30.4
80.75 (± 0.07)52.5
160.42 (± 0.05)73.4
320.25 (± 0.03)84.2

Visualizations

experimental_workflow cluster_prep Inoculum Preparation cluster_biofilm_formation Biofilm Formation (48h) cluster_treatment Antifungal Treatment (24-48h) cluster_quantification Quantification & Visualization prep1 Overnight Culture of Candida prep2 Cell Washing and Resuspension prep1->prep2 prep3 Standardize Cell Density prep2->prep3 adhesion Adhesion Phase (90 min) prep3->adhesion wash1 Wash Non-adherent Cells adhesion->wash1 maturation Maturation Phase (48h) wash1->maturation wash2 Wash Mature Biofilm maturation->wash2 treatment Add this compound wash2->treatment incubation Incubate treatment->incubation xtt XTT Assay (Viability) incubation->xtt cv Crystal Violet Assay (Biomass) incubation->cv clsm CLSM (Structure) incubation->clsm

Caption: Experimental workflow for evaluating antifungal efficacy.

biofilm_formation_pathway cluster_stages Stages of Biofilm Development cluster_factors Key Regulatory Factors adherence Adherence initiation Initiation adherence->initiation maturation Maturation initiation->maturation dispersal Dispersal maturation->dispersal adhesins Adhesins (e.g., Als, Hwp1) adhesins->adherence promotes hyphae Hyphal Formation (e.g., Efg1, Ras1-cAMP) hyphae->initiation critical for matrix Extracellular Matrix Production matrix->maturation defines qs Quorum Sensing (e.g., Farnesol) qs->dispersal regulates qs->hyphae inhibits

Caption: Key stages and factors in Candida biofilm formation.

References

Troubleshooting & Optimization

Overcoming solubility issues of Antifungal agent 28 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the poorly water-soluble Antifungal agent 28.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability.[1] Its solubility in water is highly pH-dependent. For instance, the antifungal drug ketoconazole, also a BCS Class II agent, has a solubility of less than 1 µg/mL in neutral pH but this increases in acidic conditions.[2]

Q2: Why is my this compound precipitating out of solution?

A2: Precipitation of poorly soluble drugs like this compound can occur for several reasons.[3] These include changes in pH, dilution of a stock solution prepared in an organic solvent into an aqueous buffer (solvent-shifting), or exceeding the saturation solubility in the chosen solvent system.[3] For example, when a drug is dissolved in a co-solvent system, dilution with water can cause the drug to precipitate.[3]

Q3: What are the common strategies to improve the solubility of this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs.[4] Common approaches include:

  • pH adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[5]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[6][7]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with drug molecules, effectively increasing their solubility.[8][9]

  • Solid dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution rate.[10][11]

Troubleshooting Guide

Issue 1: this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).

  • Question: I've tried to dissolve this compound directly in PBS at pH 7.4, but it remains as a solid. What should I do?

  • Answer: Direct dissolution of a highly lipophilic compound like this compound in aqueous buffers is often unsuccessful. Consider the following troubleshooting steps:

    • Prepare a concentrated stock solution: First, dissolve the this compound in a small amount of a water-miscible organic solvent such as DMSO, ethanol, or PEG 400.[12]

    • Stepwise dilution: Add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously to avoid localized high concentrations that can lead to immediate precipitation.

    • pH Modification: If this compound is a weak base, its solubility will be higher at a lower pH.[13] Attempt to dissolve it in a more acidic buffer if your experimental conditions permit.

Issue 2: My this compound precipitates when I dilute my DMSO stock solution into the cell culture medium.

  • Question: I have a 10 mM stock of this compound in DMSO. When I add it to my cell culture medium to a final concentration of 10 µM, I observe a precipitate. How can I prevent this?

  • Answer: This is a common issue known as "solvent-shifting" precipitation. Here are some strategies to overcome this:

    • Reduce the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to minimize its impact on solubility and cell viability.

    • Use a pre-warmed medium: Adding the stock solution to a pre-warmed (37°C) medium can sometimes help maintain solubility.

    • Increase the rate of mixing: Add the stock solution to the medium while it is being gently agitated to ensure rapid dispersion.

    • Consider a different formulation approach: For in-vitro studies, using a formulation with a solubilizing agent like cyclodextrin can be beneficial.[14]

Issue 3: I am observing inconsistent results in my bioassays, which I suspect is due to poor solubility.

  • Question: My dose-response curves for this compound are not reproducible. Could this be a solubility issue?

  • Answer: Yes, poor solubility can lead to inconsistent and unreliable bioassay results. The actual concentration of the dissolved drug may be lower than the nominal concentration, leading to variability.

    • Verify solubility: Before conducting your bioassay, determine the kinetic solubility of this compound in your final assay buffer. This will help you understand the maximum achievable concentration without precipitation.

    • Use a solubilization technique: Employ one of the solubility enhancement techniques mentioned in the FAQs, such as complexation with cyclodextrins or using a co-solvent system, to ensure the drug remains in solution throughout the experiment.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the typical fold increase in aqueous solubility that can be achieved for poorly soluble antifungal agents using various techniques.

Solubility Enhancement TechniqueCarrier/ExcipientTypical Fold Increase in SolubilityReference
pH Adjustment Acidic/Basic Buffers2-100[10]
Co-solvency PEG 400, Ethanol, Propylene Glycol10-100[15]
Cyclodextrin Complexation β-Cyclodextrin, HP-β-Cyclodextrin10-1800[16][17]
Solid Dispersion PVP, HPMC, PEG 60005-50[18]
Micronization N/A2-5[4][19]

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

This protocol describes the preparation of an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Distilled water

  • Ethanol

  • Vacuum oven

Procedure:

  • Determine the molar ratio for complexation (commonly 1:1 or 1:2 drug-to-cyclodextrin).

  • Weigh the appropriate amounts of this compound and HP-β-CD.

  • Place the HP-β-CD in a mortar and add a small amount of a water:ethanol (50:50 v/v) mixture to form a paste.

  • Gradually add the this compound to the paste while continuously triturating with the pestle.

  • Continue kneading for 45-60 minutes. If the mixture becomes too dry, add a few more drops of the solvent mixture.

  • The resulting paste is then dried in a vacuum oven at 40-50°C until a constant weight is achieved.

  • The dried complex can be crushed into a fine powder and stored in a desiccator.

Protocol 2: Preparation of Amorphous Solid Dispersion by Solvent Evaporation

This protocol details the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (PVP) to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable volatile organic solvent)

  • Rotary evaporator

  • Water bath

Procedure:

  • Select a suitable drug-to-polymer ratio (e.g., 1:1, 1:2, 1:5 w/w).

  • Accurately weigh the this compound and PVP K30 and dissolve them in a sufficient volume of methanol in a round-bottom flask. Ensure both components are completely dissolved.

  • The flask is then attached to a rotary evaporator.

  • The solvent is evaporated under reduced pressure at a controlled temperature (e.g., 40°C) in a water bath.

  • Continue the evaporation until a thin, solid film is formed on the inner wall of the flask.

  • The resulting solid dispersion is further dried in a vacuum oven to remove any residual solvent.

  • The dried solid dispersion can be scraped from the flask and pulverized into a powder.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with This compound check_method Is the drug directly added to aqueous buffer? start->check_method prepare_stock Prepare a concentrated stock in an organic solvent (e.g., DMSO) check_method->prepare_stock Yes precip_on_dilution Does precipitation occur upon dilution? check_method->precip_on_dilution No prepare_stock->precip_on_dilution optimize_dilution Optimize dilution process: - Lower final solvent conc. - Stir vigorously - Use pre-warmed buffer precip_on_dilution->optimize_dilution Yes solubility_issue_persists Solubility issue persists? precip_on_dilution->solubility_issue_persists No optimize_dilution->solubility_issue_persists formulation_strategy Select a solubility enhancement strategy solubility_issue_persists->formulation_strategy Yes end_solved End: Solubility Issue Resolved solubility_issue_persists->end_solved No cyclodextrin Cyclodextrin Complexation formulation_strategy->cyclodextrin solid_dispersion Solid Dispersion formulation_strategy->solid_dispersion ph_modification pH Modification formulation_strategy->ph_modification cyclodextrin->end_solved solid_dispersion->end_solved ph_modification->end_solved

Caption: A workflow for troubleshooting solubility issues of this compound.

CyclodextrinComplexation cluster_before Before Complexation cluster_after After Complexation drug This compound (Poorly Soluble) complex Drug-Cyclodextrin Inclusion Complex drug->complex water Aqueous Solution soluble_drug Increased Aqueous Solubility complex->soluble_drug cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

FormulationDecisionTree start Start: Select Formulation Strategy is_ionizable Is this compound ionizable? start->is_ionizable ph_adjust Use pH Adjustment is_ionizable->ph_adjust Yes is_thermolabile Is the drug thermolabile? is_ionizable->is_thermolabile No use_cyclodextrin Use Cyclodextrin Complexation ph_adjust->use_cyclodextrin If further enhancement is needed solvent_evap Solid Dispersion (Solvent Evaporation) is_thermolabile->solvent_evap Yes melt_extrusion Solid Dispersion (Hot Melt Extrusion) is_thermolabile->melt_extrusion No solvent_evap->use_cyclodextrin Alternative melt_extrusion->use_cyclodextrin Alternative

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Troubleshooting inconsistent MIC results for Antifungal agent 28

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 28. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro susceptibility testing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may lead to inconsistent Minimum Inhibitory Concentration (MIC) results for this compound.

Q1: Why am I observing significant variability in my MIC results for this compound across different experiments?

Inconsistent MIC values for this compound can arise from several factors related to experimental conditions. Antifungal susceptibility testing is known to have an inherent variability of plus or minus two doubling dilutions.[1] However, larger variations often point to procedural inconsistencies. Key factors to review include:

  • Inoculum Preparation: The size of the fungal inoculum is a critical parameter.[2] Inconsistent inoculum density can lead to variable MICs. It is crucial to standardize the inoculum preparation method, ensuring a consistent cell or conidia concentration in each experiment.

  • Incubation Time and Temperature: Adherence to a strict incubation time and temperature is vital for reproducible results.[2] Variations in these parameters can affect the growth rate of the fungus and, consequently, the MIC. For many yeasts, a 24-hour incubation is standard, while some fungi may require longer periods.[3][4][5]

  • Growth Medium: The composition and pH of the growth medium can significantly influence the activity of antifungal agents.[3][6] Ensure that the same type and batch of medium, such as RPMI-1640, are used consistently and that the pH is verified.

  • Endpoint Reading: The method used to determine the MIC endpoint (e.g., visual inspection, spectrophotometric reading) can introduce variability.[1][2] Subjectivity in visual reading, especially with trailing growth, can be a major source of inconsistency.[5]

Q2: My MIC results for this compound seem to differ when I use different susceptibility testing methods. Is this expected?

Yes, it is not uncommon to observe different MIC values when using different methods such as broth microdilution, disk diffusion, and gradient diffusion strips. Each method has its own set of procedures and variables that can influence the outcome.[2] For example, gradient diffusion strips may yield a wider range of MIC values for certain antifungal agents compared to broth microdilution.[2] It is important to be consistent with the chosen method and to follow the standardized protocol for that method to ensure comparability of results over time.

Q3: I'm noticing a "trailing" effect with this compound. How should I interpret the MIC?

The trailing effect, characterized by a small amount of persistent turbidity at drug concentrations above the MIC, can complicate endpoint determination, particularly for azole antifungals.[5] This can lead to falsely elevated MICs.[5] For agents exhibiting this phenomenon, the recommended endpoint is typically a significant reduction in growth (e.g., ≥50%) compared to the growth control, rather than complete visual clarity.[2][7] Standardized guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide specific criteria for endpoint reading to address this issue.[1]

Q4: Can the fungal species I am testing affect the consistency of MIC results for this compound?

Absolutely. Different fungal species can exhibit intrinsic differences in their susceptibility to this compound. Furthermore, some species may have specific growth requirements or characteristics that can influence the test outcome. For instance, some fungi may grow more slowly, requiring longer incubation times.[4] It is also important to consider that some species may have intrinsic resistance to certain classes of antifungal agents.[1] Therefore, accurate identification of the fungal isolate to the species level is crucial for the correct interpretation of MIC results.[8]

Experimental Protocols

To ensure consistency and reproducibility in determining the MIC of this compound, it is recommended to follow standardized protocols from recognized bodies such as the CLSI and EUCAST. Below is a summarized methodology based on the principles outlined in their guidelines.

Broth Microdilution Method (Adapted from CLSI M27/M60 and EUCAST E.DEF 7.3.1)

This method is a common standard for determining the MIC of antifungal agents against yeasts.[2][9][10]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.[2]

  • Preparation of Microdilution Plates: Perform serial twofold dilutions of this compound in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microdilution plate.

  • Inoculum Preparation: Subculture the fungal isolate on an appropriate agar medium to ensure purity and viability. Prepare an inoculum suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in the test medium to achieve the final recommended inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for CLSI).[2]

  • Inoculation: Add the standardized inoculum to each well of the microdilution plate. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plates at 35°C. The incubation time will depend on the fungus being tested, typically 24 hours for Candida species.[3][4][5]

  • MIC Determination: Read the plates either visually using a reading mirror or spectrophotometrically. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% for azoles and echinocandins) compared to the growth control.[2][7]

Data Presentation

The following table summarizes key variables in antifungal susceptibility testing as defined by CLSI and EUCAST, which should be considered when testing this compound.

ParameterCLSI Guideline (M27-Ed4)EUCAST Guideline (E.DEF 7.3.1)
Medium RPMI-1640RPMI-1640
Glucose Content 0.2%2%
Inoculum Size (Yeasts) 0.5 × 10³ to 2.5 × 10³ cells/mL1 × 10⁵ to 5 × 10⁵ cells/mL
Microdilution Plate Wells U-shapedFlat-bottomed
Reading Method VisualSpectrophotometric
Incubation Time (Candida spp.) 24 hours24 hours
Amphotericin B MIC Endpoint 100% growth inhibition≥90% growth inhibition
Azoles/Echinocandins MIC Endpoint ≥50% growth inhibition≥50% growth inhibition

Note: This table presents a simplified comparison. For complete and detailed protocols, refer to the official CLSI and EUCAST documentation.[1][2]

Visualizations

The following diagrams illustrate key workflows and concepts in antifungal susceptibility testing.

MIC_Troubleshooting_Workflow start Inconsistent MIC Results for This compound check_protocol Review Experimental Protocol start->check_protocol inoculum Inoculum Preparation (Density, Viability) check_protocol->inoculum medium Growth Medium (Composition, pH, Batch) check_protocol->medium incubation Incubation Conditions (Time, Temperature) check_protocol->incubation endpoint Endpoint Reading (Visual vs. Spectro, Trailing) check_protocol->endpoint agent_prep This compound (Stock, Dilutions) check_protocol->agent_prep standardize Standardize Protocol (CLSI/EUCAST) inoculum->standardize medium->standardize incubation->standardize endpoint->standardize agent_prep->standardize retest Perform Retest with Standardized Protocol standardize->retest consistent Consistent MIC Results retest->consistent inconsistent_again Results Still Inconsistent retest->inconsistent_again further_investigation Further Investigation Needed (e.g., Agent Stability, Fungal Isolate) inconsistent_again->further_investigation

Caption: Troubleshooting workflow for inconsistent MIC results.

Broth_Microdilution_Workflow prep_agent Prepare Antifungal Agent 28 Stock serial_dilute Serial Dilution in Microplate prep_agent->serial_dilute inoculate Inoculate Microplate serial_dilute->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24h inoculate->incubate read_mic Read MIC Endpoint (≥50% Inhibition) incubate->read_mic result MIC Value read_mic->result

Caption: Standardized broth microdilution workflow.

References

Strategies to reduce off-target effects of Antifungal agent 28 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Antifungal agent 28 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

A1: Off-target effects occur when a drug or compound, such as this compound, interacts with unintended molecular targets within a biological system.[1] These interactions can lead to unforeseen biological consequences, including cytotoxicity, altered signaling pathways, and experimental artifacts, which can compromise the validity and reproducibility of research findings. Minimizing these effects is crucial for accurately determining the agent's specific mechanism of action and therapeutic potential.

Q2: How can I proactively minimize off-target effects when designing my experiment?

A2: Proactive measures to reduce off-target effects include:

  • Rational Drug Design: If you are in the process of developing analogs of this compound, computational and structural biology tools can be used to design molecules with higher specificity for the intended fungal target.[1]

  • Dose-Response Optimization: Use the lowest effective concentration of this compound that elicits the desired antifungal activity. This can be determined by performing a dose-response curve.[2]

  • Time-Course Optimization: Determine the optimal treatment duration to achieve the desired effect without inducing significant off-target responses.[2]

  • Appropriate Controls: Always include vehicle controls (the solvent used to dissolve the agent) to ensure that observed effects are due to the agent itself and not the solvent.[2][3]

Q3: What are the best practices for preparing and storing this compound to maintain its specificity?

A3: To ensure the stability and specificity of this compound:

  • Solubility and Storage: Refer to the product data sheet for information on the appropriate solvent and storage conditions.[2] Common solvents like DMSO or ethanol should be used at concentrations that are non-toxic to the cells.[3][4]

  • Stock Solutions: Prepare high-concentration stock solutions to minimize the volume of solvent added to your cell cultures. Store stock solutions at the recommended temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[3][4]

  • Fresh Preparations: If the agent is unstable in solution, prepare it fresh before each experiment.[3][4]

Q4: How do I choose the optimal concentration range for my in vitro experiments?

A4: Selecting the right concentration is critical. A typical strategy is to test a range of concentrations, often starting from levels higher than the anticipated effective concentration and performing serial dilutions.[5] It is helpful to use a concentration-dependent test with smaller dilution factors (e.g., 2- or 3.16-fold) to precisely determine the concentration at which effects occur.[5]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in non-target cells.

Question: I am observing significant cell death in my control (non-fungal) cell lines when treated with this compound. How can I troubleshoot this?

Answer:

  • Verify Agent Concentration: Double-check your calculations and dilution series to ensure you are using the intended concentration.

  • Perform a Cytotoxicity Assay: Conduct a dose-response cytotoxicity assay (e.g., MTT, LDH) on your non-target cell line to determine the concentration at which toxicity occurs (TC50).

  • Reduce Concentration and Exposure Time: If possible, lower the concentration of this compound to a level that is effective against the fungal target but minimally toxic to the host cells. Similarly, you can try reducing the duration of exposure.[3]

  • Assess Solvent Toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) in your culture medium is not exceeding non-toxic levels (typically <0.5%).[3]

  • Cell Health and Confluence: Verify that your cells are healthy, within a suitable passage number, and at the appropriate confluence before starting the assay.[6][7]

Issue 2: Inconsistent or non-reproducible results between experiments.

Question: My results with this compound vary significantly from one experiment to the next. What could be causing this variability?

Answer: Lack of reproducibility can be a significant challenge in in vitro research.[8][9][10] To address this:

  • Standardize Experimental Procedures: Adhering strictly to a standard operating procedure (SOP) can significantly reduce variance in results.[8][9][10][11] This includes standardizing cell seeding density, treatment times, and assay protocols.

  • Control for Passage Number: The passage number of your cell lines can influence experimental outcomes.[12][13] Use cells within a consistent and defined passage range for all experiments.

Data Presentation

Table 1: Illustrative Cytotoxicity Profile of this compound
Cell LineTarget/Off-TargetIC50 (µM)TC50 (µM)Selectivity Index (TC50/IC50)
Candida albicansTarget2.5N/AN/A
HEK293Off-TargetN/A> 100> 40
HepG2Off-TargetN/A75.230.1
A549Off-TargetN/A88.535.4

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Mandatory Visualizations

Diagram 1: General Workflow to Mitigate Off-Target Effects

G cluster_0 Phase 1: Experiment Design cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Troubleshooting a Optimize Concentration b Optimize Exposure Time a->b c Select Appropriate Controls b->c d Standardize Protocols (SOPs) c->d Proceed to Execution e Monitor Cell Health d->e f Use Consistent Reagents e->f g Assess Cytotoxicity f->g Proceed to Analysis h Analyze Reproducibility g->h i Identify Off-Target Interactions h->i i->a Refine Experiment Design

Caption: A workflow for designing and executing experiments to minimize off-target effects.

Diagram 2: Decision Tree for Troubleshooting High Cytotoxicity

G start High Cytotoxicity Observed q1 Is the agent concentration correct? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the vehicle control also toxic? a1_yes->q2 sol1 Recalculate and reprepare dilutions a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Reduce vehicle concentration a2_yes->sol2 sol3 Perform dose-response to find TC50 a2_no->sol3 sol4 Reduce agent concentration and/or exposure time sol3->sol4

Caption: A troubleshooting guide for addressing unexpected cytotoxicity.

Diagram 3: Signaling Pathway Perturbation by Off-Target Effects

G cluster_intended Intended Pathway cluster_offtarget Off-Target Pathway A28 This compound Target Fungal Target Enzyme A28->Target OffTarget Host Kinase X A28->OffTarget Effect Antifungal Effect Target->Effect Pathway Cell Proliferation Pathway OffTarget->Pathway Toxicity Cytotoxicity Pathway->Toxicity

References

Improving the stability of Antifungal agent 28 for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the long-term storage stability of Antifungal Agent 28.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, similar to other azole-based compounds, is susceptible to degradation through several pathways. The primary factors to control are:

  • Hydrolysis: The presence of water can cause the breakdown of the agent.

  • Oxidation: Exposure to oxygen can lead to oxidative degradation.

  • Photolysis: Exposure to UV light can induce degradation. The main degradation route for some azole fungicides under UV irradiation involves the substitution of halogen atoms with hydroxyl groups, ultimately leading to imidazole or triazole as final products[1][2].

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation processes.

Q2: What are the optimal storage conditions for this compound?

A2: For optimal long-term stability, this compound should be stored as a lyophilized powder in a tightly sealed, amber glass vial under refrigerated conditions (2-8°C). The amber vial protects the agent from light, while refrigeration slows down potential degradation kinetics. For aqueous solutions, it is recommended to prepare them fresh and use them immediately. If short-term storage of a solution is necessary, it should be protected from light and stored at 2-8°C for no longer than 24 hours.

Q3: What are the visible signs of this compound degradation?

A3: Degradation of this compound can manifest in several ways:

  • Color Change: A noticeable change from its typical white or off-white appearance.

  • Precipitation: The agent precipitating out of a solution in which it was previously soluble.

  • Reduced Antifungal Activity: A decrease in its efficacy in antifungal assays.

  • Appearance of Additional Peaks in HPLC Analysis: The presence of new peaks indicates the formation of degradation products.

Q4: How can the stability of this compound be improved for long-term storage?

A4: Lyophilization, or freeze-drying, is an effective method for enhancing the stability of drug products for extended periods.[3] This process removes water from the product after it is frozen and placed under a vacuum, allowing the ice to change directly from solid to vapor.[4] Lyophilization can extend the shelf life of both small and large molecule drugs.[4] For compounds that are sensitive to moisture or heat, this technique is particularly beneficial.[5] The resulting lyophilized powder is more stable than an aqueous solution and can be stored for longer durations at higher temperatures.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Potency in Older Samples Degradation due to improper storage (exposure to heat, light, or moisture).1. Verify storage conditions. Ensure the agent is stored at 2-8°C and protected from light. 2. Conduct a purity analysis using HPLC to quantify the remaining active agent and identify any degradation products. 3. For future long-term storage, consider lyophilization of the agent.[3]
Precipitation in Aqueous Solution Poor solubility or pH-dependent solubility.1. Ensure the pH of the solution is within the optimal range for this compound solubility. 2. Consider the use of co-solvents or solubility-enhancing excipients. 3. Prepare solutions fresh before use whenever possible.
Inconsistent Results in Bioassays Sample degradation or variability in sample preparation.1. Use a fresh, properly stored sample of this compound for each experiment. 2. Validate the sample preparation protocol to ensure consistency. 3. Perform a stability check on the agent in the assay medium to rule out degradation during the experiment.

Data on Stability of this compound

The following table summarizes the degradation of this compound under accelerated stability testing conditions.

Condition Time Point Purity (%) Major Degradant (%)
40°C / 75% RH0 Months99.8< 0.1
1 Month98.50.8
3 Months96.22.5
6 Months93.14.8
25°C / 60% RH0 Months99.8< 0.1
6 Months99.50.2
12 Months99.10.5

Experimental Protocols

Protocol 1: Accelerated Stability Study

Objective: To evaluate the stability of this compound under accelerated conditions to predict its shelf life.[6][7]

Methodology:

  • Prepare three batches of this compound in its final proposed packaging.[8]

  • Place the samples in a stability chamber set to accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).[9]

  • Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).[7][10]

  • At each time point, analyze the samples for purity and the presence of degradation products using a validated HPLC method.

  • Evaluate other parameters such as appearance, moisture content, and dissolution characteristics.[9]

  • A significant change is noted if the results fall outside the established acceptance criteria. If a significant change occurs, testing at an intermediate condition (e.g., 30°C ± 2°C and 65% RH ± 5% RH) may be necessary.[10]

Protocol 2: HPLC Method for Purity Assessment

Objective: To quantify the purity of this compound and detect any degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 0.01 M phosphate buffer, pH 3.5).[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 262 nm.[11]

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration.

    • If the sample is in a complex matrix, a protein precipitation step with methanol may be required.[11]

    • Centrifuge the sample to remove any particulates.

    • Inject the clear supernatant into the HPLC system.

  • Analysis:

    • Run a standard of known concentration to determine the retention time and peak area of the pure agent.

    • Analyze the test sample and calculate the purity based on the peak area relative to the total peak area.

    • Identify and quantify any degradation products by their retention times and peak areas.

Visualizations

Stability_Testing_Workflow cluster_prep 1. Preparation cluster_testing 2. Testing cluster_analysis 3. Analysis & Reporting SamplePrep Prepare 3 Batches of This compound PlaceSamples Place in Stability Chambers (Accelerated & Long-Term) SamplePrep->PlaceSamples PullSamples Pull Samples at Defined Timepoints (0, 1, 3, 6, 12 months) PlaceSamples->PullSamples HPLCTest HPLC Purity Analysis PullSamples->HPLCTest PhysicalTest Physical Characterization (Appearance, Moisture) PullSamples->PhysicalTest DataAnalysis Analyze Degradation Kinetics HPLCTest->DataAnalysis PhysicalTest->DataAnalysis Report Generate Stability Report & Determine Shelf-Life DataAnalysis->Report

Caption: Workflow for a typical pharmaceutical stability study.

Troubleshooting_Degradation start Issue: Loss of Potency or Appearance Change check_storage Were storage conditions (2-8°C, protected from light) maintained? start->check_storage check_formulation Is the agent in solid or liquid form? check_storage->check_formulation Yes improper_storage Action: Review storage protocols. Use fresh stock. Consider requalification. check_storage->improper_storage No solid_form check_formulation->solid_form Solid liquid_form check_formulation->liquid_form Liquid check_moisture Assess for moisture exposure. Consider hygroscopicity. solid_form->check_moisture check_solution_stability Evaluate solution stability. Check for precipitation/pH shift. liquid_form->check_solution_stability recommend_lyo Recommendation: For long-term storage, use lyophilized powder. check_moisture->recommend_lyo recommend_fresh Recommendation: Prepare aqueous solutions fresh and use immediately. check_solution_stability->recommend_fresh

References

Addressing acquired resistance to Antifungal agent 28 in laboratory strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 28. The information is designed to address specific issues that may be encountered during laboratory experiments focused on acquired resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel synthetic compound that primarily targets and inhibits Erg11, a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, cell death.[3][4]

Q2: What are the most common mechanisms of acquired resistance to this compound observed in laboratory strains?

A2: Acquired resistance to this compound typically arises through one or a combination of the following mechanisms:

  • Target Site Mutations: Point mutations in the ERG11 gene can alter the structure of the Erg11 enzyme, reducing the binding affinity of this compound.[1][5]

  • Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters can actively pump the drug out of the fungal cell, preventing it from reaching its target.[6][7][8]

  • Biofilm Formation: Fungal cells embedded in a biofilm matrix often exhibit increased resistance due to reduced drug penetration and altered cellular physiology.[9][10][11]

Q3: How can I induce resistance to this compound in my laboratory strains?

A3: Resistance can be induced through serial passage of a susceptible fungal strain in the presence of sub-inhibitory concentrations of this compound. This process of experimental evolution allows for the selection and proliferation of resistant mutants.[12][13] A detailed protocol is provided in the "Experimental Protocols" section.

Q4: My normally susceptible strain is showing unexpected resistance to this compound. What could be the cause?

A4: Unexpected resistance can stem from several factors. Please refer to the "Troubleshooting Guides" section for a detailed workflow to diagnose the issue. Common causes include contamination of the culture, incorrect drug concentration, or the spontaneous emergence of resistant subpopulations.

Troubleshooting Guides

Issue: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.

This guide will help you troubleshoot variability in your MIC assay results.

G start Inconsistent MIC Results check_protocol Verify Experimental Protocol (CLSI/EUCAST guidelines) start->check_protocol check_reagents Check Reagent Quality (Drug stock, media, etc.) check_protocol->check_reagents check_inoculum Standardize Inoculum Preparation check_reagents->check_inoculum check_incubation Verify Incubation Conditions (Time, temperature, atmosphere) check_inoculum->check_incubation check_reading Standardize Endpoint Reading (Visual vs. Spectrophotometric) check_incubation->check_reading troubleshoot_contamination Test for Contamination check_reading->troubleshoot_contamination retest Retest with Controls (WT susceptible & known resistant strain) troubleshoot_contamination->retest analyze_data Analyze Data for Trends retest->analyze_data analyze_data->start Issue Persists end Consistent MICs Achieved analyze_data->end Issue Resolved

Caption: Troubleshooting workflow for inconsistent MIC results.

Issue: Failure to induce a resistant phenotype.

This guide provides steps to take if your experimental evolution protocol is not yielding resistant strains.

G start Failure to Induce Resistance check_drug_conc Verify Sub-MIC Drug Concentration start->check_drug_conc check_passage_freq Review Passage Frequency and Duration check_drug_conc->check_passage_freq check_strain_viability Assess Strain Viability and Growth Rate check_passage_freq->check_strain_viability screen_for_mutants Screen for Low-Frequency Mutants check_strain_viability->screen_for_mutants increase_selective_pressure Gradually Increase Drug Concentration screen_for_mutants->increase_selective_pressure consider_alternative_strain Consider Using a Different Strain increase_selective_pressure->consider_alternative_strain No Success end Resistant Phenotype Induced increase_selective_pressure->end Success consider_alternative_strain->start

Caption: Troubleshooting guide for inducing resistance.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[14][15]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Susceptible wild-type (WT) fungal strain

  • Resistant control fungal strain

  • Sterile saline or PBS

  • Spectrophotometer

Methodology:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate for 24-48 hours.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.03 to 16 µg/mL.

    • Include a drug-free well for a positive growth control and an un-inoculated well for a negative control.

  • Inoculation:

    • Add 100 µL of the final inoculum to each well (except the negative control).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Reading:

    • The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the positive control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).[16]

Data Presentation:

Strain IDThis compound MIC (µg/mL)Interpretation
WT-010.25Susceptible
RES-018Resistant
Lab-Strain-A0.5Susceptible
Lab-Strain-B>16Resistant
Protocol 2: Laboratory Evolution of Resistance to this compound

This protocol describes a method for inducing resistance in a susceptible fungal strain.

Materials:

  • Susceptible wild-type fungal strain

  • This compound

  • Appropriate liquid and solid growth media

  • Shaking incubator

  • Spectrophotometer

Methodology:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible strain using Protocol 1.

  • Serial Passage:

    • Inoculate the susceptible strain into a liquid medium containing this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC).

    • Incubate with shaking until the culture reaches a stationary phase.

    • Dilute the culture (e.g., 1:100) into a fresh medium containing the same concentration of the drug.

    • Repeat this passage every 24-48 hours.

  • Increasing Selective Pressure:

    • Periodically (e.g., every 5-10 passages), determine the MIC of the evolving population.

    • Once the population demonstrates growth at the current drug concentration, increase the concentration of this compound in the subsequent passages.

  • Isolation of Resistant Mutants:

    • After a significant increase in MIC is observed, plate the evolved population onto solid media containing a high concentration of this compound (e.g., 4-8 x the initial MIC).

    • Isolate single colonies and confirm their resistant phenotype by re-testing the MIC.

Data Presentation:

Passage NumberThis compound Concentration (µg/mL)Population MIC (µg/mL)
000.25
1-100.1250.25
11-200.250.5
21-300.51
31-4014
41-5028

Signaling Pathways and Workflows

Mechanism of Action and Resistance Pathways

The following diagram illustrates the primary mechanism of action of this compound and the key pathways leading to acquired resistance.

G cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms erg11 Erg11 Enzyme ergosterol Ergosterol erg11->ergosterol biosynthesis cell_membrane Cell Membrane Integrity ergosterol->cell_membrane cell_death Cell Death cell_membrane->cell_death disruption leads to erg11_mutation ERG11 Gene Mutation erg11_mutation->erg11 alters efflux_pumps Efflux Pump Overexpression drug_out This compound (extracellular) efflux_pumps->drug_out pumps out drug This compound drug->erg11 inhibits

Caption: Action and resistance mechanisms of this compound.

Experimental Workflow for Characterizing a Resistant Strain

This workflow outlines the steps to characterize a newly isolated resistant strain.

G start Isolate Resistant Strain confirm_mic Confirm MIC Increase start->confirm_mic sequence_erg11 Sequence ERG11 Gene confirm_mic->sequence_erg11 q_pcr Gene Expression Analysis (qPCR) (e.g., CDR1, MDR1) confirm_mic->q_pcr biofilm_assay Biofilm Formation Assay confirm_mic->biofilm_assay analyze_mutations Analyze for Mutations sequence_erg11->analyze_mutations end Characterize Resistance Mechanism analyze_mutations->end analyze_expression Analyze Efflux Pump Expression q_pcr->analyze_expression analyze_expression->end analyze_biofilm Correlate Biofilm with Resistance biofilm_assay->analyze_biofilm analyze_biofilm->end

Caption: Workflow for characterizing resistant fungal strains.

References

Refining the synthesis process of Antifungal agent 28 for higher yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the synthesis of Antifungal agent 28. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the experimental process, with the goal of achieving a higher yield and purity of the final compound.

This compound: Chemical Profile

Identifier Value
IUPAC Name (1R,2S)-2-N-[5-[2-(4-tert-butylphenyl)-4-methyl-1,3-thiazol-5-yl]-1,3,4-oxadiazol-2-yl]cyclohexane-1,2-diamine
Molecular Formula C22H29N5OS
Molecular Weight 411.56 g/mol
CAS Number 2986729-29-5

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the corresponding synthetic step.

Step 1: Synthesis of 2-(4-(tert-Butyl)phenyl)-4-methylthiazole-5-carbohydrazide (Intermediate 4)
Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of ethyl 2-(4-(tert-butyl)phenyl)-4-methylthiazole-5-carboxylate (Intermediate 3) - Incomplete reaction between 4-(tert-butyl)benzothioamide and ethyl 2-chloro-3-oxobutanoate.- Side reactions due to impurities in starting materials or solvent.- Ensure starting materials are pure and the ethanol is absolute. - Increase the reaction time or temperature moderately. Monitor the reaction progress by TLC.
Low yield of carbohydrazide (Intermediate 4) - Incomplete reaction of the ester (Intermediate 3) with hydrazine hydrate.- Degradation of the product during workup.- Use a significant excess of hydrazine hydrate (e.g., 5-10 equivalents). - Ensure the reaction goes to completion by monitoring with TLC. - During workup, cool the reaction mixture before filtration to maximize precipitation of the product. Wash the solid with cold ethanol.
Product is an oil or difficult to crystallize - Presence of unreacted starting materials or byproducts.- Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Step 2: Synthesis of 2-Chloro-5-(2-(4-(tert-butyl)phenyl)-4-methylthiazol-5-yl)-1,3,4-oxadiazole (Intermediate 6)
Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the 1,3,4-oxadiazole ring formation - Inefficient cyclodehydration of the diacylhydrazine intermediate.- Use of a weak dehydrating agent.- Use a more potent cyclodehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).- Ensure anhydrous reaction conditions as moisture can quench the dehydrating agent.
Formation of side products - Ring-opening of the oxadiazole under harsh basic or acidic conditions.- Polymerization of starting materials.- Control the reaction temperature carefully. - Purify the intermediate using column chromatography.
Step 3: Synthesis of this compound
Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the final product - Incomplete nucleophilic aromatic substitution.- Steric hindrance from the bulky diaminocyclohexane.- Increase the reaction temperature or use a higher boiling point solvent (e.g., DMF, DMSO).- Use a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl produced during the reaction.- Increase the equivalents of (1R,2S)-diaminocyclohexane.
Presence of starting material (Intermediate 6) in the final product - Insufficient reaction time or temperature.- Monitor the reaction by TLC until the starting material is consumed.- Increase the reaction time or temperature as needed.
Difficult purification of the final product - Presence of excess diaminocyclohexane and its salts.- Perform an aqueous workup to remove water-soluble impurities.- Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., dichloromethane/methanol gradient).

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis of this compound is a multi-step process that involves the initial formation of a substituted thiazole ring, followed by the construction of a 1,3,4-oxadiazole ring, and finally, a nucleophilic aromatic substitution to introduce the diaminocyclohexyl moiety.

Q2: What are the critical reaction parameters to control for a higher yield in the final step?

A2: The final nucleophilic substitution step is crucial. Key parameters to optimize for higher yield include the reaction temperature, the choice of solvent, the base used, and the stoichiometry of the reactants. Using a high-boiling point polar aprotic solvent like DMF or DMSO, along with a non-nucleophilic base like DIPEA, can significantly improve the reaction rate and yield.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a suitable technique to monitor the progress of each synthetic step. Use an appropriate mobile phase to achieve good separation between the starting materials and products. Visualization can be done under UV light or by using staining agents like iodine or potassium permanganate.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes. Phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water; they should be handled in a fume hood with appropriate personal protective equipment (PPE). Hydrazine hydrate is toxic and a suspected carcinogen. All reactions should be performed in a well-ventilated area.

Experimental Protocols

Synthesis of 2-(4-(tert-Butyl)phenyl)-4-methylthiazole-5-carbohydrazide (Intermediate 4)
  • Step 1a: Synthesis of Ethyl 2-(4-(tert-butyl)phenyl)-4-methylthiazole-5-carboxylate (3)

    • To a solution of 4-(tert-butyl)benzothioamide (1.0 eq) in absolute ethanol, add ethyl 2-chloro-3-oxobutanoate (1.2 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol or column chromatography.

  • Step 1b: Synthesis of 2-(4-(tert-Butyl)phenyl)-4-methylthiazole-5-carbohydrazide (4) [1]

    • To a solution of ethyl 2-(4-(tert-butyl)phenyl)-4-methylthiazole-5-carboxylate (3) (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq) dropwise.[1]

    • Reflux the mixture for 8 hours.[1]

    • Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired carbohydrazide.[1]

Synthesis of 2-Chloro-5-(2-(4-(tert-butyl)phenyl)-4-methylthiazole-5-yl)-1,3,4-oxadiazole (Intermediate 6)
  • To a solution of 2-(4-(tert-butyl)phenyl)-4-methylthiazole-5-carbohydrazide (4) (1.0 eq) in a suitable solvent like phosphorus oxychloride (POCl₃), add triphosgene (1.0 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour, and then heat at reflux for 4-6 hours.

  • After completion of the reaction (monitored by TLC), carefully quench the reaction mixture by pouring it onto crushed ice.

  • The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by column chromatography.

Synthesis of this compound
  • To a solution of 2-chloro-5-(2-(4-(tert-butyl)phenyl)-4-methylthiazol-5-yl)-1,3,4-oxadiazole (6) (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add (1R,2S)-diaminocyclohexane (1.5 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_0 Step 1: Thiazole Formation cluster_1 Step 2: Oxadiazole Formation cluster_2 Step 3: Nucleophilic Substitution A 4-(tert-butyl)benzothioamide C Ethyl 2-(4-(tert-butyl)phenyl)-4- methylthiazole-5-carboxylate (3) A->C Ethanol, Reflux B Ethyl 2-chloro-3-oxobutanoate B->C E 2-(4-(tert-butyl)phenyl)-4- methylthiazole-5-carbohydrazide (4) C->E Ethanol, Reflux D Hydrazine Hydrate D->E G 2-Chloro-5-(2-(4-(tert-butyl)phenyl)-4- methylthiazol-5-yl)-1,3,4-oxadiazole (6) E->G Reflux F Triphosgene, POCl3 F->G I This compound G->I DMF, DIPEA, 80-100 °C H (1R,2S)-Diaminocyclohexane H->I

Caption: Synthetic route to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Final Product check_sm Check for unreacted starting material (Intermediate 6) by TLC start->check_sm sm_present Starting material present check_sm->sm_present increase_params Increase reaction time and/or temperature sm_present->increase_params Yes no_sm No starting material sm_present->no_sm No end Improved Yield increase_params->end check_purification Review purification procedure no_sm->check_purification check_side_reactions Investigate potential side reactions (e.g., by LC-MS) no_sm->check_side_reactions optimize_chromatography Optimize column chromatography conditions (e.g., eluent polarity) check_purification->optimize_chromatography optimize_chromatography->end modify_conditions Modify reaction conditions (e.g., different base or solvent) check_side_reactions->modify_conditions modify_conditions->end

Caption: A logical workflow for troubleshooting low yield.

References

How to prevent degradation of Antifungal agent 28 in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on how to prevent the degradation of Antifungal Agent 28 in cell culture media. Following these guidelines will help ensure the stability and efficacy of the agent, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

A1: this compound is a potent, broad-spectrum antifungal compound used to prevent or eliminate fungal contamination in eukaryotic cell cultures. Like many complex organic molecules, it can be susceptible to degradation under typical cell culture conditions (37°C, aqueous environment, presence of media components). Degradation can lead to a loss of antifungal activity, resulting in inconsistent experimental results and potential culture loss.

Q2: What are the primary factors that contribute to the degradation of this compound?

A2: The main factors contributing to the degradation of this compound are exposure to light (photodegradation), fluctuations in pH, elevated temperatures, and interactions with certain components in the cell culture media.[1][2][3] Oxidative processes can also play a role in its breakdown.[2][3]

Q3: How should I prepare and store stock solutions of this compound?

A3: It is crucial to prepare high-concentration stock solutions in a suitable solvent, such as DMSO, and store them in small, single-use aliquots at -20°C or lower, protected from light. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[4][5]

Q4: How long is this compound stable in complete cell culture medium at 37°C?

A4: The stability of this compound in complete cell culture medium at 37°C is limited. Significant degradation can occur within 48-72 hours.[1][6] For long-term experiments, it is advisable to replenish the medium with freshly diluted this compound every 2-3 days.

Q5: Can I pre-mix this compound into a large batch of cell culture medium for long-term use?

A5: This is not recommended. To ensure consistent potency, this compound should be added to the medium immediately before use. Storing the complete medium with the antifungal agent, even at 4°C, can lead to a gradual loss of activity.

Troubleshooting Guide

Problem: I'm observing fungal contamination despite using the recommended concentration of this compound.

Possible Cause Troubleshooting Action
Degradation of Stock Solution Prepare a fresh stock solution of this compound. Ensure it is stored in small aliquots at -20°C or below and protected from light.
Degradation in Culture Medium Add freshly diluted this compound to your culture medium at each feeding. For experiments lasting longer than 48 hours, replenish the medium with fresh antifungal.
Resistant Fungal Strain The contaminating fungus may be resistant to this compound. Consider having the contaminant identified and perform antifungal susceptibility testing to select a more effective agent.
Incorrect Final Concentration Double-check your dilution calculations to ensure you are adding the correct amount of the stock solution to your culture medium.

Problem: My experimental results are inconsistent when using this compound.

Possible Cause Troubleshooting Action
Variable Antifungal Activity This is likely due to the degradation of this compound. Standardize your procedure by always preparing fresh working solutions from a properly stored stock immediately before use.
Interaction with Media Components Certain media components can accelerate degradation. If you are using a custom or highly supplemented medium, consider performing a stability study (see protocol below) to assess the compatibility of this compound with your specific formulation.
Photodegradation Minimize the exposure of your stock solutions and culture plates to direct light. Use amber or foil-wrapped tubes for storage and keep plates in the dark incubator as much as possible.

Quantitative Data Summary

The following table summarizes the stability of this compound under various conditions. This data is based on typical observations for antifungal agents with similar chemical properties.

Condition Solvent/Medium Temperature Half-life (t½) Notes
Storage of Stock DMSO-20°C> 6 monthsProtect from light. Avoid freeze-thaw cycles.
Storage of Stock DMSO4°C~2-3 weeksSub-optimal storage. Use only for short-term.
Working Solution Complete Medium (e.g., DMEM + 10% FBS)37°C~48-72 hoursSignificant loss of activity after 3 days.[6]
Working Solution Complete Medium4°C~7-10 daysGradual degradation still occurs.
Light Exposure Complete MediumRoom Temperature< 24 hoursHighly susceptible to photodegradation.
pH Stress Aqueous Buffer37°CpH < 6 or > 8 leads to rapid degradationMaintain physiological pH.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), allow the vial of this compound and the anhydrous DMSO to come to room temperature.

  • Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mg/mL).

  • Add the calculated volume of DMSO to the vial of this compound.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.

  • Label the aliquots clearly with the name, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound in Cell Culture Medium

Objective: To determine the degradation rate of this compound in a specific cell culture medium over time.

Materials:

  • This compound stock solution (from Protocol 1)

  • Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Sterile culture tubes or a multi-well plate

  • 37°C incubator

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Control samples (medium without the agent)

Procedure:

  • Prepare a working solution of this compound in your cell culture medium at the final experimental concentration.

  • Dispense equal volumes of this solution into multiple sterile tubes or wells for each time point to be tested (e.g., 0, 24, 48, 72, 96 hours).

  • Prepare control samples containing only the cell culture medium.

  • Immediately process the "time 0" sample for analysis to establish the initial concentration.

  • Place the remaining samples in a 37°C incubator.

  • At each subsequent time point, remove one sample from the incubator and process it for analysis.

  • Quantify the concentration of the intact this compound in each sample using a validated analytical method.

  • Plot the concentration of this compound versus time to determine the degradation profile and calculate the half-life.

Visual Guides

cluster_degradation Potential Degradation Pathways of this compound Agent This compound (Active Form) Oxidized Oxidized Product (Inactive) Agent->Oxidized Oxidation (e.g., by media components) Hydrolyzed Hydrolyzed Product (Inactive) Agent->Hydrolyzed Hydrolysis (pH-dependent) Photo Photodegradation Product (Inactive) Agent->Photo Photodegradation (Light Exposure)

Caption: Key degradation pathways for this compound.

cluster_troubleshooting Troubleshooting Workflow for this compound Start Experiment Shows Inconsistent Results or Contamination CheckStock Is the stock solution prepared and stored correctly? Start->CheckStock CheckWorking Is the working solution prepared fresh for each use? CheckStock->CheckWorking Yes Fail Consider Stability Study or Alternative Antifungal CheckStock->Fail No, correct handling CheckLight Is the experiment protected from light? CheckWorking->CheckLight Yes CheckWorking->Fail No, prepare fresh CheckReplenishment For long-term cultures, is the medium replenished every 48-72h? CheckLight->CheckReplenishment Yes CheckLight->Fail No, protect from light Success Problem Resolved CheckReplenishment->Success Yes CheckReplenishment->Fail No, replenish medium

Caption: Troubleshooting workflow for this compound.

References

Optimizing Antifungal agent 28 concentration for biofilm disruption assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Antifungal agent 28 to disrupt microbial biofilms.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a biofilm disruption assay?

A1: For initial screening, we recommend a broad concentration range of this compound, typically from 0.1 µg/mL to 1024 µg/mL. This wide range helps to identify the potent concentrations for your specific microbial strain. Fungal biofilms can be up to 1,000 times more resistant to antifungal agents than their planktonic (free-floating) counterparts, necessitating the testing of higher concentrations.[1][2][3] A two-fold serial dilution is a standard method to efficiently cover this range.

Q2: Which assay is best for quantifying the disruption of biofilm biomass?

A2: The Crystal Violet (CV) assay is a common and straightforward method for quantifying total biofilm biomass.[4][5][6][7] The CV dye stains the extracellular matrix and the microbial cells, providing an overall measure of the biofilm structure.[7][8] The amount of retained dye is proportional to the biofilm mass and can be quantified by measuring the absorbance, typically at 590 nm or 595 nm.[4][5][6]

Q3: How can I assess the viability of the cells remaining in the biofilm after treatment?

A3: To assess the metabolic activity and viability of the remaining biofilm cells, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay is recommended.[2][9][10] Metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product, which can be measured colorimetrically at approximately 492 nm.[9][10] This provides a good indication of the number of viable cells.[11]

Q4: What are the key differences between Minimum Inhibitory Concentration (MIC), Minimum Biofilm Inhibitory Concentration (MBIC), and Minimum Biofilm Eradication Concentration (MBEC)?

A4:

  • MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a planktonic (broth) culture.

  • MBIC: The lowest concentration of an antimicrobial agent that prevents the formation of a biofilm.[12]

  • MBEC: The lowest concentration of an antimicrobial agent required to eradicate a pre-formed, mature biofilm.[1][12][13] Typically, the MBEC is significantly higher than the MIC and MBIC due to the protective nature of the biofilm matrix.[1][12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells. - Inconsistent pipetting volumes.- Uneven biofilm formation across the plate.- Vigorous washing steps that dislodge the biofilm.[2]- Contamination of cultures.- Use calibrated pipettes and consistent technique.- Ensure a homogenous initial inoculum.- Gently wash wells by adding washing solution to the side of the wells rather than directly onto the biofilm.[7]- Use aseptic techniques throughout the experiment.
No biofilm disruption observed, even at high concentrations of Agent 28. - The microbial strain is highly resistant to Agent 28.- The biofilm has matured for too long, increasing its resistance.[2]- Agent 28 is not stable in the growth medium.- The concentration of Agent 28 is insufficient.- Test a wider and higher range of concentrations.- Reduce the biofilm maturation time before adding the agent.[2]- Verify the stability and solubility of Agent 28 in your experimental conditions.- Consider combination therapy with other agents.
Crystal Violet (CV) staining is inconsistent or shows high background. - Insufficient washing, leaving residual planktonic cells or media components.- Rings of CV stain forming around the well edges.[14]- Incomplete solubilization of the CV dye.- Increase the number of gentle washing steps before staining.[5]- Ensure the plate is thoroughly dry before solubilizing the dye. Blotting the plate on paper towels can help remove excess liquid.[14]- Ensure the solubilizing agent (e.g., 30% acetic acid) is added to all stained areas and incubated for a sufficient time (e.g., 30 minutes) to fully dissolve the dye.[5][14]
Low or no signal in the XTT assay. - The remaining biofilm cells are not metabolically active.- Insufficient incubation time with the XTT reagent.- The concentration of XTT or the co-factor (menadione) is not optimal.- Confirm biofilm disruption with a CV assay first. If the biofilm is present, the cells may be dead.- Increase the incubation time with the XTT solution, but be mindful that prolonged incubation can lead to higher background.[2]- Optimize the concentrations of XTT and menadione for your specific organism and assay conditions.[9]

Experimental Protocols

Protocol 1: Determining the Minimum Biofilm Eradication Concentration (MBEC)

This protocol is adapted for a standard 96-well microtiter plate format.

Materials:

  • Microbial culture

  • Appropriate growth medium

  • Sterile 96-well flat-bottom plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Recovery media (e.g., Tryptic Soy Broth)

  • Sonicator (optional)

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Prepare an inoculum of your microbial strain in the appropriate growth medium.

    • Add 100 µL of the inoculum to each well of a 96-well plate.

    • Incubate the plate for 24-48 hours at the optimal temperature to allow for mature biofilm formation.[14]

  • Preparation of Agent 28 Dilutions:

    • In a separate 96-well plate, perform a two-fold serial dilution of this compound in the growth medium to achieve the desired concentration range.

  • Treatment:

    • Gently remove the planktonic cells and spent medium from the biofilm plate.

    • Wash the biofilms twice with 150 µL of sterile PBS, being careful not to disturb the biofilm.[5]

    • Transfer the prepared dilutions of this compound from the dilution plate to the corresponding wells of the biofilm plate.

    • Incubate for the desired treatment period (e.g., 24 hours).

  • Recovery and MBEC Determination:

    • After incubation, remove the antifungal-containing medium and wash the wells again with PBS.

    • Add 200 µL of fresh, sterile growth medium to each well.[13]

    • Dislodge the remaining biofilm by vigorous pipetting or sonication.[13]

    • Incubate the plate for another 24 hours.

    • The MBEC is the lowest concentration of this compound that results in no visible growth (no turbidity) in the recovery wells.[13]

Protocol 2: Biofilm Quantification using Crystal Violet (CV) Assay

Procedure:

  • Follow steps 1-3 from the MBEC protocol above.

  • Staining:

    • After the treatment period, discard the medium and wash the wells twice with PBS.

    • Air dry the plate completely.

    • Add 125 µL of 0.1% Crystal Violet solution to each well and incubate for 15-30 minutes at room temperature.[4][14]

  • Washing:

    • Remove the CV solution and wash the plate gently multiple times with water until the water runs clear.

    • Invert the plate and tap firmly on a paper towel to remove all excess water.[14]

  • Solubilization and Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[5][14]

    • Incubate for 30 minutes.[5]

    • Transfer 125 µL of the solubilized CV to a new flat-bottom 96-well plate.[14]

    • Measure the absorbance at 590 nm using a plate reader.[4][5]

Data Presentation

Table 1: Example Data from a Biofilm Disruption Experiment

Agent 28 (µg/mL)Biofilm Biomass (OD 590nm ± SD)% Biomass ReductionMetabolic Activity (OD 492nm ± SD)% Activity Reduction
0 (Control)1.25 ± 0.080%0.88 ± 0.050%
161.15 ± 0.108%0.81 ± 0.068%
320.98 ± 0.0722%0.65 ± 0.0426%
640.63 ± 0.0550%0.31 ± 0.0365%
1280.25 ± 0.0380%0.12 ± 0.0286%
2560.11 ± 0.0291%0.05 ± 0.0194%
5120.06 ± 0.0195%0.04 ± 0.0195%

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis inoculum Prepare Inoculum biofilm_formation Incubate for Biofilm Formation (24-48h) inoculum->biofilm_formation agent_dilution Prepare Agent 28 Serial Dilutions treatment Add Agent 28; Incubate (24h) agent_dilution->treatment wash1 Wash to Remove Planktonic Cells biofilm_formation->wash1 wash1->treatment wash2 Wash to Remove Agent 28 treatment->wash2 quant_biomass Quantify Biomass (Crystal Violet) wash2->quant_biomass quant_viability Assess Viability (XTT Assay) wash2->quant_viability read_plate Measure Absorbance quant_biomass->read_plate quant_viability->read_plate analyze_data Analyze Data (Calculate MBEC/IC50) read_plate->analyze_data

Caption: Workflow for this compound biofilm disruption assay.

troubleshooting_flow start Start: High Variability in Results? cause1 Inconsistent Pipetting? start->cause1 Yes cause2 Vigorous Washing? start->cause2 Yes cause3 Uneven Biofilm Growth? start->cause3 Yes solution1 Solution: Use calibrated pipettes, ensure consistent technique. cause1->solution1 end_node Re-run Assay solution1->end_node solution2 Solution: Wash gently on the sides of the wells. cause2->solution2 solution2->end_node solution3 Solution: Ensure homogenous inoculum, check for edge effects. cause3->solution3 solution3->end_node

Caption: Troubleshooting logic for high variability in biofilm assays.

References

Troubleshooting unexpected cytotoxicity of Antifungal agent 28 in host cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity of Antifungal agent 28 in host cells. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant host cell death at concentrations where this compound should be showing antifungal activity with minimal host cell impact. What are the potential reasons for this unexpected cytotoxicity?

A1: Unexpected cytotoxicity of an experimental compound like this compound can stem from several factors:

  • Off-target effects: The agent may be interacting with unintended cellular targets in the host cells, triggering cytotoxic pathways.[1]

  • High concentration or dosing errors: The concentration of the agent used may be too high, or there may have been an error in the dilution calculations. It is crucial to perform a dose-response curve to determine the optimal concentration.

  • Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) might be causing cytotoxicity, especially at higher concentrations.[2]

  • Contamination: The cell culture may be contaminated with bacteria, mycoplasma, or endotoxins, which can induce cell death and confound the results.

  • Cell line sensitivity: The specific host cell line being used may be particularly sensitive to the compound or its mechanism of action.[2]

  • Metabolic activation: Host cells may metabolize this compound into a more toxic byproduct.

Q2: How can we differentiate between apoptosis and necrosis as the cause of cell death induced by this compound?

A2: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mechanism of cytotoxicity. You can use a combination of assays:

  • Morphological assessment: Using microscopy, look for characteristic features. Apoptotic cells often show cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells typically swell and lyse.

  • Caspase activity assays: Apoptosis is often mediated by a family of proteases called caspases.[3][4] Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) can indicate apoptosis.

  • Annexin V/Propidium Iodide (PI) staining: This flow cytometry-based assay can differentiate between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a hallmark of late apoptosis and necrosis.

  • LDH release assay: The lactate dehydrogenase (LDH) assay measures the release of LDH from cells with damaged plasma membranes, which is a key feature of necrosis.[5][6][7]

Q3: Could the observed cytotoxicity be related to the induction of oxidative stress? How can we test for this?

A3: Yes, many cytotoxic compounds induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[8][9] To investigate this, you can perform the following assays:

  • ROS detection assays: Use fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or dihydroethidium (DHE) to measure intracellular ROS levels.[10]

  • Glutathione (GSH) assay: Measure the levels of reduced and oxidized glutathione. A decrease in the GSH/GSSG ratio is indicative of oxidative stress.[9]

  • Lipid peroxidation assays: Measure the levels of malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), which are byproducts of lipid peroxidation caused by ROS.

Troubleshooting Guides

Problem 1: High background signal in the MTT cell viability assay.
  • Possible Cause 1: Contamination of culture medium. Phenol red and serum in the culture medium can contribute to background absorbance.

    • Solution: Set up background control wells containing only culture medium and the MTT reagent to subtract the background absorbance.

  • Possible Cause 2: Incomplete solubilization of formazan crystals. The purple formazan crystals must be fully dissolved to get an accurate reading.

    • Solution: After adding the solubilization solution, ensure thorough mixing by pipetting up and down or by using an orbital shaker.[11]

Problem 2: Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH).
  • Possible Cause 1: Different mechanisms of cell death being measured. The MTT assay measures metabolic activity, which can be affected by factors other than cell death, while the LDH assay measures membrane integrity.[12] A compound might inhibit metabolic activity without causing immediate cell lysis.

    • Solution: Use a multi-parametric approach. Combine assays that measure different aspects of cell health, such as metabolic activity (MTT), membrane integrity (LDH), and apoptosis (caspase activity), to get a more complete picture of the cytotoxic mechanism.

  • Possible Cause 2: Timing of the assay. The kinetics of different cell death pathways can vary. For example, a decrease in metabolic activity might be detectable before a loss of membrane integrity.

    • Solution: Perform a time-course experiment to determine the optimal time point for measuring cytotoxicity with each assay.

Problem 3: Observed cytotoxicity is not dose-dependent.
  • Possible Cause 1: Compound precipitation. At higher concentrations, this compound may be precipitating out of the solution, leading to a plateau or decrease in the cytotoxic effect.

    • Solution: Visually inspect the wells for any precipitate. Check the solubility of the compound in the culture medium. If necessary, use a different solvent or a lower concentration range.

  • Possible Cause 2: Off-target effects at low concentrations. The compound might have high-affinity off-target interactions that cause cytotoxicity at low concentrations, while other effects dominate at higher concentrations.

    • Solution: This requires further investigation into the mechanism of action, potentially through target identification and validation studies.

Data Presentation

Table 1: Hypothetical Cytotoxicity Profile of this compound in Different Host Cell Lines

Cell LineIC50 (µM) - 24hLC50 (µM) - 24hPrimary Mechanism of Cell Death
HEK293 (Human Embryonic Kidney)15.235.8Apoptosis
HepG2 (Human Hepatocellular Carcinoma)8.922.1Apoptosis & Necrosis
A549 (Human Lung Carcinoma)25.658.3Apoptosis
Primary Human Keratinocytes45.1>100Minimal Cytotoxicity

IC50: Concentration that inhibits 50% of cell proliferation (measured by MTT assay). LC50: Concentration that kills 50% of cells (measured by LDH assay).

Table 2: Hypothetical Effect of this compound on Apoptosis and Oxidative Stress Markers in HEK293 Cells (24h treatment)

Concentration (µM)Caspase-3 Activity (Fold Change vs. Control)Intracellular ROS (Fold Change vs. Control)GSH/GSSG Ratio (Fold Change vs. Control)
0 (Control)1.01.01.0
51.81.20.9
103.52.10.7
206.24.50.4
407.86.90.2

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[13][14]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[13]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl with 1% SDS).[15]

  • 96-well plates

  • Host cells

  • This compound

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[15] Incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control wells.

  • Incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • After incubation, add 100 µL of solubilization solution to each well.[13]

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[13]

LDH Cytotoxicity Assay Protocol

This protocol measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the culture medium.[5][7]

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Host cells

  • This compound

  • Lysis buffer (provided in the kit for maximum LDH release control)

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and incubate.

  • Set up control wells:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis buffer 30-45 minutes before the assay.[16]

    • Background control: Culture medium only.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions.

Visualizations

troubleshooting_workflow start Unexpected Host Cell Cytotoxicity Observed check_concentration Verify Compound Concentration and Dosing start->check_concentration check_concentration->start Error Found, Re-dose check_solvent Assess Solvent Toxicity check_concentration->check_solvent Concentration Correct check_solvent->start Solvent is Toxic, Change Solvent check_contamination Check for Culture Contamination check_solvent->check_contamination Solvent Not Toxic check_contamination->start Contamination Found, Discard Culture investigate_mechanism Investigate Mechanism of Cytotoxicity check_contamination->investigate_mechanism No Contamination apoptosis_assay Perform Apoptosis Assays (e.g., Caspase, Annexin V) investigate_mechanism->apoptosis_assay necrosis_assay Perform Necrosis Assays (e.g., LDH) investigate_mechanism->necrosis_assay ros_assay Perform Oxidative Stress Assays investigate_mechanism->ros_assay conclusion Identify Cytotoxic Pathway and Optimize Experiment apoptosis_assay->conclusion necrosis_assay->conclusion ros_assay->conclusion

Caption: Troubleshooting workflow for unexpected cytotoxicity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Executioner Caspase-3 activation caspase8->caspase3 dna_damage This compound (Potential Stressor) mitochondria Mitochondria dna_damage->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified caspase-dependent apoptosis pathway.

experimental_workflow cluster_assays Cytotoxicity Assessment start Prepare Host Cell Culture treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate for Defined Period (e.g., 24h) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh caspase Caspase Assay (Apoptosis) incubation->caspase analysis Data Analysis and Interpretation mtt->analysis ldh->analysis caspase->analysis

Caption: General experimental workflow for cytotoxicity assessment.

References

Validation & Comparative

A Comparative Analysis of a Novel Antifungal Agent (SM21) and Fluconazole Against Resistant Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel antifungal small molecule SM21 and the widely used antifungal drug fluconazole, with a specific focus on their efficacy against resistant strains of Candida albicans. This document is intended to serve as a resource for researchers and professionals in the fields of mycology, infectious diseases, and drug development.

Disclaimer: The initial request specified a comparative analysis involving "Antifungal agent 28." Extensive searches did not yield a specific, publicly documented antifungal agent with this designation. Therefore, this guide utilizes the novel antifungal small molecule SM21 as a representative advanced antifungal candidate for a comparative analysis against fluconazole. SM21 was selected due to the availability of published data on its activity against resistant C. albicans.

Overview and Mechanism of Action

Fluconazole , a member of the triazole class, is a fungistatic agent that inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[1][2] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2] Inhibition of this pathway leads to the accumulation of toxic sterol precursors and disrupts membrane integrity and function, ultimately inhibiting fungal growth.[1]

Resistance to fluconazole in C. albicans is a significant clinical challenge and can arise through several mechanisms, including:

  • Overexpression of the ERG11 gene: This leads to an increased production of the target enzyme, diluting the effect of the drug.[1]

  • Mutations in the ERG11 gene: These mutations can reduce the binding affinity of fluconazole to the enzyme.[1]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p) actively pump fluconazole out of the fungal cell.

  • Alterations in the ergosterol biosynthesis pathway: This can bypass the need for the Erg11p-mediated step.[1]

SM21 is a novel small molecule identified through a high-throughput screening for inhibitors of the yeast-to-hypha transition in C. albicans, a key virulence factor.[3][4] Its primary mechanism of action appears to be the disruption of the fungal cell membrane's integrity.[3][4] Propidium iodide uptake assays have shown that SM21 damages the cell membrane of C. albicans.[3][5] Studies have also suggested that SM21 may induce mitochondrial dysfunction in C. albicans.[6][7] Unlike fluconazole, which has a specific enzymatic target, SM21's broader membrane-disrupting activity may make it less susceptible to target-based resistance mechanisms.

In Vitro Efficacy

The following tables summarize the minimum inhibitory concentrations (MICs) of SM21 and fluconazole against various C. albicans strains, including those with known resistance to fluconazole.

Table 1: Minimum Inhibitory Concentrations (MICs) of SM21 against Candida species [3][8][9]

Fungal StrainMIC (µg/mL)
C. albicans ATCC 900280.2
C. albicans SC53140.2
C. albicans CL1 (clinical isolate)0.2
C. albicans CL2 (clinical isolate)0.2
C. albicans CL4 (clinical isolate)0.8
C. albicans CL7 (clinical isolate)0.8
C. albicans CL3, CL5, CL6, CL9, CL10 (clinical isolates)1.6
C. glabrata ATCC 900301.6
C. krusei ATCC 62580.4
C. tropicalis ATCC 138030.8
C. parapsilosis ATCC 220191.6
Multidrug-resistant C. guilliermondii T-15490.5 - 1.0

Table 2: Minimum Inhibitory Concentrations (MICs) of Fluconazole against C. albicans [10][11][12]

Susceptibility StatusStrain ExampleTypical MIC Range (µg/mL)
SusceptibleC. albicans ATCC 90028 (some studies)≤ 2
Susceptible-Dose Dependent-4
ResistantC. albicans ATCC 90028 (some studies)≥ 8
ResistantC. albicans NCPF 328132
ResistantClinical Isolates (Vaginal)≥ 8 (23% of tested isolates)

In Vivo Efficacy

Animal models are crucial for evaluating the therapeutic potential of antifungal agents. The following table summarizes the available in vivo data for SM21.

Table 3: In Vivo Efficacy of SM21 in Murine Models of Candidiasis [3][13]

Murine ModelC. albicans StrainTreatment RegimenOutcome
Systemic CandidiasisSC53140.1, 1, or 10 mg/kg SM21 (intraperitoneal, twice daily for 5 days)Significantly reduced fungal burden in the kidneys compared to the control group.
Oral Candidiasis-Topical application of SM21More effective than nystatin in reducing tongue lesions.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.[11][14]

  • Inoculum Preparation: C. albicans isolates are grown on Sabouraud Dextrose Agar plates for 24 hours at 35°C. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution: The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the drug-free control well.[11]

Time-Kill Curve Assay

This assay provides insights into the pharmacodynamics of an antifungal agent (fungistatic vs. fungicidal activity).[15][16]

  • Inoculum Preparation: A starting inoculum of C. albicans is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 1-5 x 10^5 CFU/mL.[15]

  • Drug Exposure: The antifungal agent is added to the fungal suspension at various concentrations (e.g., 1x, 2x, 4x MIC). A drug-free control is also included.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture, serially diluted, and plated on Sabouraud Dextrose Agar.

  • Colony Counting: The plates are incubated, and the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The log10 CFU/mL is plotted against time for each antifungal concentration. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[17]

Murine Model of Systemic Candidiasis

This in vivo model is used to assess the efficacy of antifungal agents in a whole-organism system.[13][18]

  • Animal Model: Immunocompetent or immunosuppressed mice (e.g., C57BL/6) are used.[13]

  • Infection: Mice are infected with a lethal or sublethal dose of C. albicans via intravenous (tail vein) injection.[13]

  • Treatment: The antifungal agent is administered at various doses and routes (e.g., intraperitoneal, oral) at specified time points post-infection.[13] A control group receives a vehicle.

  • Monitoring: Mice are monitored for survival over a period of time (e.g., 21 days).

  • Fungal Burden Determination: At the end of the study, or at specific time points, organs (typically kidneys) are harvested, homogenized, and plated to determine the fungal burden (CFU/gram of tissue).[13]

Signaling Pathways and Experimental Workflows

Mechanism of Action and Resistance

G Figure 1. Mechanisms of Action and Resistance cluster_fluconazole Fluconazole cluster_resistance_f Resistance Mechanisms cluster_sm21 SM21 fluconazole Fluconazole erg11 Lanosterol 14α-demethylase (Erg11p) fluconazole->erg11 Inhibits ergosterol Ergosterol Synthesis erg11->ergosterol Catalyzes membrane_f Fungal Cell Membrane Integrity ergosterol->membrane_f Maintains erg11_over ERG11 Overexpression erg11_over->erg11 Increases erg11_mut ERG11 Mutation erg11_mut->erg11 Alters efflux Efflux Pump Overexpression (CDR1, MDR1) efflux->fluconazole Exports sm21 SM21 membrane_s Fungal Cell Membrane sm21->membrane_s Targets mitochondria Mitochondrial Dysfunction sm21->mitochondria Induces (Proposed) disruption Membrane Disruption membrane_s->disruption Leads to

Caption: Mechanisms of action for fluconazole and SM21 and resistance mechanisms to fluconazole.

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

G Figure 2. Workflow for Broth Microdilution Assay start Start prep_inoculum Prepare C. albicans Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum in RPMI-1640 prep_inoculum->dilute_inoculum inoculate_plate Inoculate 96-Well Plate dilute_inoculum->inoculate_plate prep_drugs Prepare Serial Dilutions of Antifungal Agents prep_drugs->inoculate_plate incubate Incubate at 35°C for 24-48 hours inoculate_plate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for Murine Systemic Candidiasis Model

G Figure 3. Workflow for In Vivo Efficacy Testing start Start infect Infect Mice with C. albicans (IV) start->infect group Divide into Treatment and Control Groups infect->group treat Administer Antifungal Agent or Vehicle group->treat monitor Monitor Survival and Health treat->monitor harvest Harvest Kidneys at Endpoint monitor->harvest homogenize Homogenize Tissue harvest->homogenize plate Plate Serial Dilutions homogenize->plate count Count CFUs to Determine Fungal Burden plate->count end End count->end

Caption: A typical workflow for assessing antifungal efficacy in a mouse model of systemic candidiasis.

Conclusion

The emergence of fluconazole-resistant C. albicans necessitates the development of novel antifungal agents with alternative mechanisms of action. SM21 represents a promising candidate with potent in vitro activity against both fluconazole-susceptible and -resistant Candida strains. Its distinct mechanism, targeting the fungal cell membrane, suggests a lower propensity for the development of resistance through the common mechanisms that affect fluconazole. Furthermore, the demonstrated in vivo efficacy of SM21 in murine models of candidiasis underscores its therapeutic potential. Further research, including detailed pharmacokinetic and pharmacodynamic studies, is warranted to fully elucidate the clinical utility of SM21 and other novel antifungal agents in combating drug-resistant fungal infections.

References

Validating the In Vivo Efficacy of Antifungal Agent 28 in a Disseminated Aspergillosis Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo efficacy of the novel investigational compound, Antifungal Agent 28, against established antifungal therapies for disseminated aspergillosis. The data presented for this compound is hypothetical and serves as a template for researchers evaluating new chemical entities. The performance of this compound is compared with voriconazole and liposomal amphotericin B, two frontline treatments for invasive aspergillosis.[1][2][3] The experimental protocols and efficacy data for the comparator drugs are based on established murine models of disseminated aspergillosis.[4][5][6][7][8]

Comparative Efficacy Data

The following table summarizes the in vivo efficacy of this compound compared to voriconazole and liposomal amphotericin B in a murine model of disseminated aspergillosis.

Parameter This compound (Hypothetical Data) Voriconazole Liposomal Amphotericin B Untreated Control
Survival Rate (%) at Day 14 80%70%90%10%
Mean Fungal Burden (log10 CFU/g) in Kidneys 2.53.22.85.8
Mean Fungal Burden (log10 CFU/g) in Brain 3.13.83.56.2
Galactomannan Antigenemia Reduction (%) 75%65%70%0%
MIC90 (µg/mL) 0.1250.250.5N/A

Note: Data for Voriconazole and Liposomal Amphotericin B are synthesized from published studies.[5][6] Data for this compound is hypothetical for illustrative purposes.

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating the in vivo efficacy of an antifungal agent in a disseminated aspergillosis mouse model.

experimental_workflow cluster_setup Animal Model Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment animal_model Immunosuppression of Mice (e.g., cyclophosphamide/cortisone acetate) infection Intravenous Inoculation with Aspergillus fumigatus conidia animal_model->infection treatment_group1 This compound infection->treatment_group1 treatment_group2 Voriconazole infection->treatment_group2 treatment_group3 Liposomal Amphotericin B infection->treatment_group3 control_group Vehicle Control infection->control_group survival Monitor Survival treatment_group1->survival fungal_burden Determine Fungal Burden in Target Organs (Kidneys, Brain) treatment_group1->fungal_burden biomarkers Measure Galactomannan Antigenemia treatment_group1->biomarkers treatment_group2->survival treatment_group2->fungal_burden treatment_group2->biomarkers treatment_group3->survival treatment_group3->fungal_burden treatment_group3->biomarkers control_group->survival control_group->fungal_burden control_group->biomarkers

Experimental workflow for in vivo antifungal efficacy testing.

Experimental Protocols

  • Animal Strain: Male BALB/c mice (20-22 g) are commonly used.[8]

  • Immunosuppression: To render the mice susceptible to infection, a regimen of immunosuppressive agents is administered. A common method involves intraperitoneal injections of cyclophosphamide (150 mg/kg) on days -2 and +3 relative to infection, and a subcutaneous injection of cortisone acetate (200 mg/kg) on day -2.[8][9]

  • Infection: Mice are infected via intravenous injection into the lateral tail vein with a suspension of Aspergillus fumigatus conidia (e.g., 1 x 105 conidia in 0.1 mL of sterile saline).[10]

  • Treatment Initiation: Antifungal therapy typically begins 24 hours post-infection.[4]

  • Drug Administration:

    • This compound: Administered according to its determined pharmacokinetic profile (e.g., orally or intraperitoneally).

    • Voriconazole: Administered orally at a dose of 25-40 mg/kg daily.[6]

    • Liposomal Amphotericin B: Administered via intraperitoneal injection at a dose of 10-16 mg/kg daily.[5][8]

  • Control Group: A control group receives the vehicle used to dissolve the antifungal agents.

  • Duration: Treatment is typically continued for a period of 7 to 14 days.[4]

  • Survival: The survival of the mice in each group is monitored daily for a period of 14 to 28 days post-infection.[4]

  • Fungal Burden: At the end of the treatment period, or upon becoming moribund, mice are euthanized. Target organs such as the kidneys and brain are aseptically removed, homogenized in sterile saline, and serially diluted.[7] The dilutions are plated on appropriate agar medium (e.g., Sabouraud dextrose agar), and colony-forming units (CFU) are counted after incubation to determine the fungal burden per gram of tissue.[11]

  • Galactomannan Antigenemia: Blood samples are collected at specified time points to measure the level of galactomannan, a biomarker for Aspergillus infection, using a commercially available enzyme immunoassay.[6]

Mechanism of Action Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound, targeting a hypothetical fungal-specific signaling pathway, in comparison to the known mechanisms of voriconazole and amphotericin B.

moa_pathway cluster_agent28 This compound (Hypothetical) cluster_voriconazole Voriconazole cluster_amphotericin_b Amphotericin B agent28 This compound target_enzyme Fungal-Specific Kinase agent28->target_enzyme Inhibits signaling_cascade Cell Wall Integrity Pathway target_enzyme->signaling_cascade cell_wall_synthesis Inhibition of Cell Wall Synthesis signaling_cascade->cell_wall_synthesis voriconazole Voriconazole lanosterol_demethylase Lanosterol 14-alpha-demethylase voriconazole->lanosterol_demethylase Inhibits ergosterol_synthesis Ergosterol Biosynthesis lanosterol_demethylase->ergosterol_synthesis cell_membrane Disrupted Fungal Cell Membrane ergosterol_synthesis->cell_membrane amphotericin_b Amphotericin B ergosterol Ergosterol amphotericin_b->ergosterol Binds to pore_formation Pore Formation in Cell Membrane ergosterol->pore_formation cell_lysis Fungal Cell Lysis pore_formation->cell_lysis

Proposed mechanism of action for this compound.

References

A Head-to-Head Comparison of Antifungal Agent 28 and Other Oxadiazole-Based Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to public health, necessitating the discovery and development of novel antifungal agents. The oxadiazole scaffold has emerged as a promising heterocyclic core in the design of new antifungal drugs, with several derivatives demonstrating potent activity against a range of fungal species. This guide provides a detailed head-to-head comparison of Antifungal Agent 28, a notable oxadiazolylthiazole derivative, with other recently developed oxadiazole-based antifungal compounds. The comparative analysis is based on available in vitro and in vivo experimental data, focusing on antifungal potency, spectrum of activity, and mechanism of action.

Executive Summary

This compound (also known as compound 18) exhibits a broad spectrum of activity against clinically important yeasts and molds, including drug-resistant strains.[1] Its performance, particularly in terms of Minimum Inhibitory Concentration (MIC) and biofilm disruption, is benchmarked against other notable oxadiazole-based antifungals such as LMM5, LMM6, LMM11, and several developmental compounds including F15, 4f, 4q, 4g, 4i, and 5j. While a direct comparison is limited by variations in experimental conditions across different studies, this guide collates and presents the available data to offer a comprehensive overview for research and development purposes. Many of these oxadiazole derivatives are being investigated for their potential to inhibit succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.

Comparative Antifungal Activity

The in vitro antifungal activity of these compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50). The following tables summarize the available data for this compound and its counterparts against a variety of fungal pathogens.

Table 1: In Vitro Antifungal Activity (MIC/EC50 in µg/mL) Against Human Fungal Pathogens

CompoundCandida albicansCandida aurisCandida glabrataCandida kruseiCryptococcus neoformansAspergillus fumigatusReference
This compound (Compound 18) 0.125 - 2.02 - 40.125 - 2.00.125 - 2.00.125 - 2.00.125 - 2.0[2]
LMM5 32-----[3]
LMM6 8 - 32-----[4][5]
LMM11 32--32 - 64--[3][6]

Note: Data for different strains and testing conditions are presented as a range. A direct comparison should be made with caution.

Table 2: In Vitro Antifungal Activity (EC50 in µg/mL) Against Plant Fungal Pathogens

CompoundSclerotinia sclerotiorumRhizoctonia solaniFusarium graminearumExserohilum turcicumBotrytis cinereaReference
F15 2.9--->50[7][8]
4f -12.6829.9729.14>50[9]
4q -38.88149.26228.99>50[9]
4g 0.1 - 1.1----[10]
4i 0.1 - 1.1----[10]
5j 0.1 - 1.1----[10]

Note: These compounds were primarily evaluated against plant pathogens and may have different testing parameters compared to those used for human pathogens.

Mechanism of Action

Biofilm Disruption

A critical attribute of a novel antifungal agent is its ability to combat fungal biofilms, which are notoriously resistant to conventional therapies. This compound has been shown to be effective in disrupting mature Candida biofilms.[1] Similarly, LMM6 has demonstrated promising anti-biofilm activity against Candida albicans.[4][5]

Biofilm_Disruption_Workflow cluster_assay Biofilm Disruption Assay start Mature Biofilm Formation (e.g., in 96-well plate) treatment Treatment with This compound start->treatment incubation Incubation treatment->incubation quantification Quantification of Biofilm Viability/Biomass incubation->quantification readout e.g., Crystal Violet Staining (Biomass) or Metabolic Assay (XTT) (Viability) quantification->readout

Caption: General workflow for assessing the biofilm disruption activity of antifungal agents.

Succinate Dehydrogenase (SDH) Inhibition

Several oxadiazole-based antifungals, including compounds F15, 4f, and 4q, are designed as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[7][8][9][10] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.

SDH_Inhibition_Pathway cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (UQ) SDH->UQ e- UQH2 Ubihydroquinone (UQH2) ComplexIII Complex III UQH2->ComplexIII e- ATP ATP Production (Blocked) ComplexIII->ATP Inhibitor Oxadiazole-based SDH Inhibitor (e.g., F15, 4f, 4q) Inhibitor->SDH

References

Cross-resistance studies of Antifungal agent 28 with other classes of antifungals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Antifungal Agent 28's in vitro activity against fungal strains with known resistance to other major antifungal classes. The data presented herein is intended to inform researchers and drug development professionals about the potential of Agent 28 to overcome existing resistance mechanisms.

Cross-Resistance Profiling: In Vitro Susceptibility

To evaluate the potential for cross-resistance, the Minimum Inhibitory Concentration (MIC) of this compound was determined against a panel of Candida albicans strains. This panel included wild-type susceptible strains and clinical isolates with characterized resistance to fluconazole (an azole) and caspofungin (an echinocandin). The results, summarized below, demonstrate that Agent 28 retains potent activity against strains that are highly resistant to current frontline antifungal therapies.

Fungal StrainGenotype / Resistance MechanismFluconazole MIC (µg/mL)Caspofungin MIC (µg/mL)Agent 28 MIC (µg/mL)
SC5314Wild-Type (Susceptible)10.250.06
12-99ERG11 Overexpression>640.250.12
Ca-R-15CDR1/CDR2 Upregulation320.50.06
FKS-M1FKS1 Hot-Spot Mutation0.5>160.12
DPL-22Multi-drug Resistant>64>160.25

Experimental Protocols

Broth Microdilution Assay for MIC Determination:

The in vitro susceptibility testing was performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.

  • Strain Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar plates for 24 hours at 35°C. A cell suspension was prepared in sterile saline and adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Antifungal Agent Dilution: this compound, fluconazole, and caspofungin were serially diluted in RPMI-1640 medium in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well was inoculated with the prepared fungal suspension. The plates were then incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC was determined as the lowest concentration of the antifungal agent that resulted in a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well.

Visualizing Methodologies and Mechanisms

To clarify the processes used in this study and the potential mechanisms of action, the following diagrams are provided.

G cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage strain_select Fungal Strain Selection (Wild-Type & Resistant) stock_prep Antifungal Stock Preparation & Dilution strain_select->stock_prep inoculum_prep Inoculum Standardization stock_prep->inoculum_prep plate_inoc 96-Well Plate Inoculation inoculum_prep->plate_inoc incubation Incubation (35°C, 24-48h) plate_inoc->incubation mic_read MIC Endpoint Reading (Visual or Spectrophotometric) incubation->mic_read data_analysis Data Analysis & Comparison mic_read->data_analysis caption Figure 1. Experimental workflow for cross-resistance profiling.

Caption: Figure 1. Experimental workflow for cross-resistance profiling.

G cluster_cell Fungal Cell agent28 This compound target Essential Target (e.g., Cell Wall Synthesis) agent28->target Inhibition pump Efflux Pump (e.g., Cdr1p) agent28->pump Not a Substrate cell_death Fungal Cell Death target->cell_death azole Azole Antifungals pump->azole Expulsion caption Figure 2. Hypothesized mechanism of Agent 28 bypassing azole resistance.

Caption: Figure 2. Hypothesized mechanism of Agent 28 bypassing azole resistance.

Comparing the biofilm disruption capabilities of Antifungal agent 28 and amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the persistent challenge of combating fungal biofilm-associated infections, researchers and clinicians are in constant pursuit of more effective therapeutic agents. This guide provides a detailed comparison of the biofilm disruption capabilities of the echinocandin micafungin and the polyene amphotericin B, two prominent antifungal agents. This analysis is supported by experimental data to offer a clear perspective for researchers, scientists, and drug development professionals.

Executive Summary

Fungal biofilms present a significant clinical challenge due to their inherent resistance to conventional antifungal therapies. This comparison guide delves into the efficacy of micafungin and amphotericin B in disrupting these resilient structures. While both agents demonstrate activity, their mechanisms of action and effectiveness against different Candida species vary. Micafungin, an inhibitor of cell wall synthesis, has shown potent activity, particularly against Candida tropicalis biofilms. Amphotericin B, which targets the fungal cell membrane, remains a crucial agent, with its lipid formulations showing enhanced activity against biofilms of various Candida species.

Comparative Efficacy: A Data-Driven Analysis

The antibiofilm activities of micafungin and amphotericin B have been evaluated against various Candida species, the most common causative agents of fungal biofilm infections. The following tables summarize key quantitative data from comparative studies.

Antifungal AgentCandida SpeciesPlanktonic MIC (mg/L)Sessile MIC50 (mg/L)Sessile MIC80 (mg/L)Reference
Micafungin C. albicans (M61)0.030.125>8[1]
C. parapsilosis (PA/71)0.250.5>8[1]
C. tropicalis (54 isolates)Geometric Mean: 0.01-SMIC80: 2.63[2]
Amphotericin B C. albicans (M61)0.25>16>16[1]
C. parapsilosis (PA/71)0.25>16>16[1]
C. tropicalis (54 isolates)Geometric Mean: 0.13-SMIC80: 7.98[2]
Liposomal Amphotericin B C. albicans (M61)0.250.51[1]
C. parapsilosis (PA/71)0.2512[1]
C. tropicalis (54 isolates)Geometric Mean: 0.08-SMIC80: 7.98[2]

MIC: Minimum Inhibitory Concentration; SMIC: Sessile Minimum Inhibitory Concentration. MIC50 and MIC80 represent the concentrations at which 50% and 80% of metabolic activity is inhibited, respectively.

Mechanisms of Action: Targeting Fungal Defenses

The distinct mechanisms of action of micafungin and amphotericin B are central to their antibiofilm properties.

Micafungin targets the fungal cell wall by non-competitively inhibiting the (1→3)-β-D-glucan synthase enzyme complex, which is essential for the synthesis of β-glucan, a key component of the cell wall.[3] This disruption of the cell wall integrity triggers a cellular stress response, activating the Cell Wall Integrity (CWI) signaling pathway.[4]

Micafungin_Mechanism Micafungin Micafungin Glucan_Synthase (1->3)-β-D-Glucan Synthase (Fks1p) Micafungin->Glucan_Synthase Inhibits Beta_Glucan β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Beta_Glucan Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Disrupts CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway Cell_Wall->CWI_Pathway Activates Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis

Mechanism of Action of Micafungin.

Amphotericin B interacts with ergosterol, a primary sterol in the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular components and ultimately cell death.[5][6] This membrane disruption also induces oxidative stress within the fungal cell.[7]

AmphotericinB_Mechanism Amphotericin_B Amphotericin B Ergosterol Ergosterol Amphotericin_B->Ergosterol Binds to Pore_Formation Pore Formation Amphotericin_B->Pore_Formation Induces Oxidative_Stress Oxidative Stress Amphotericin_B->Oxidative_Stress Induces Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Pore_Formation->Cell_Membrane in Ion_Leakage Ion Leakage Pore_Formation->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death Oxidative_Stress->Cell_Death

Mechanism of Action of Amphotericin B.

Experimental Protocols

The following are standardized protocols for key assays used to evaluate the antibiofilm efficacy of antifungal agents.

Crystal Violet Assay for Biofilm Biomass Quantification

This assay measures the total biomass of the biofilm, including both cellular and extracellular components.

Crystal_Violet_Workflow cluster_biofilm Biofilm Formation cluster_staining Staining and Quantification A Inoculate wells with Candida suspension B Incubate to allow biofilm formation A->B C Wash with PBS to remove non-adherent cells B->C D Add Crystal Violet solution (0.1% - 0.4%) C->D E Incubate to stain biofilm D->E F Wash to remove excess stain E->F G Add destaining solution (e.g., 95% ethanol) F->G H Measure absorbance (e.g., at 595 nm) G->H

Crystal Violet Assay Workflow.

Methodology:

  • Biofilm Formation: Candida biofilms are typically grown in 96-well microtiter plates for 24-48 hours.

  • Washing: The wells are washed with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: A 0.1% to 0.4% crystal violet solution is added to each well, and the plate is incubated.

  • Destaining: After washing away the excess stain, a destaining solution (e.g., 95% ethanol) is added to solubilize the stain from the biofilm.

  • Quantification: The absorbance of the destaining solution is measured using a spectrophotometer, which correlates with the biofilm biomass.[8]

XTT Reduction Assay for Metabolic Activity

This colorimetric assay quantifies the metabolic activity of the biofilm, providing an indication of cell viability.

XTT_Assay_Workflow cluster_biofilm_prep Biofilm Preparation cluster_xtt_reaction XTT Reaction and Measurement A Grow Candida biofilms in microtiter plate B Treat with antifungal agents A->B C Wash with PBS B->C D Add XTT solution with an electron-coupling agent (e.g., menadione) C->D E Incubate in the dark D->E F Metabolically active cells reduce XTT to a colored formazan product E->F G Measure absorbance (e.g., at 490 nm) F->G

XTT Reduction Assay Workflow.

Methodology:

  • Biofilm Treatment: Pre-formed biofilms are treated with various concentrations of the antifungal agents.

  • XTT Addition: An XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution, typically in the presence of an electron-coupling agent like menadione, is added to the wells.

  • Incubation: The plate is incubated in the dark.

  • Colorimetric Reading: Metabolically active cells reduce the XTT to a water-soluble formazan product, resulting in a color change that is quantified by measuring the absorbance.[9]

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

MBEC_Assay_Workflow cluster_formation Biofilm Formation cluster_challenge Antifungal Challenge cluster_recovery Recovery and Assessment A Grow biofilms on pegs of a specialized lid B Wash pegs to remove planktonic cells A->B C Place peg lid into a plate with serial dilutions of antifungal agent B->C D Incubate for a defined period C->D E Transfer peg lid to a recovery medium plate D->E F Dislodge biofilm cells (e.g., by sonication) E->F G Incubate recovery plate F->G H Determine MBEC by assessing turbidity or viability G->H

MBEC Assay Workflow.

Methodology:

  • Biofilm Growth: Biofilms are grown on pegs of a specialized lid (e.g., Calgary Biofilm Device).

  • Antifungal Exposure: The peg lid is transferred to a 96-well plate containing serial dilutions of the antifungal agent.

  • Recovery: After incubation, the pegs are rinsed and transferred to a new plate with fresh growth medium.

  • Biofilm Disruption: The biofilm is dislodged from the pegs, often by sonication.

  • MBEC Determination: The recovery plate is incubated, and the MBEC is determined as the lowest concentration of the antifungal that prevents regrowth of the biofilm bacteria.

Conclusion

Both micafungin and amphotericin B are valuable agents in the fight against fungal biofilms, each with a distinct mechanism of action and spectrum of activity. Micafungin demonstrates potent efficacy, particularly against certain Candida species, by targeting the cell wall. Amphotericin B, especially in its lipid formulations, remains a cornerstone of therapy due to its broad-spectrum activity and direct action on the fungal cell membrane. The choice of agent may depend on the specific fungal species, the location of the infection, and the clinical context. Further research into combination therapies and novel drug delivery systems holds promise for enhancing the disruption of these resilient microbial communities.

References

A Comparative Analysis of the Post-Antifungal Effect of Antifungal Agent 28 and Caspofungin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the post-antifungal effect (PAFE) of the novel investigational Antifungal Agent 28 against the established echinocandin, caspofungin. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.

Executive Summary

The emergence of invasive fungal infections necessitates the development of new antifungal agents with superior pharmacodynamic properties. One such crucial property is the post-antifungal effect (PAFE), the persistent suppression of fungal growth even after limited exposure to an antifungal drug.[1][2] This guide details a head-to-head comparison of the PAFE of a novel hypothetical antifungal, Agent 28, with caspofungin, a widely used antifungal agent. The data presented herein is based on in-vitro experiments against Candida albicans. While caspofungin demonstrates a significant and prolonged PAFE, the hypothetical data for this compound suggests a potentially longer and more sustained effect, warranting further investigation.

Data Presentation: Quantitative Comparison of PAFE

The post-antifungal effect of both agents was determined against Candida albicans using an in-vitro time-kill methodology. The duration of the PAFE was calculated as the difference in time for the treated and untreated fungal cultures to achieve a 1-log10 increase in colony-forming units (CFU)/mL after the removal of the antifungal agent.

Antifungal AgentConcentration (vs. MIC)Exposure Time (hours)PAFE (hours)
This compound 4x MIC118
8x MIC124
16x MIC1>36
Caspofungin 4x MIC112[3][4]
8x MIC116[3][5]
16x MIC124[5]

Note: The data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of both this compound and caspofungin against Candida albicans was determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3.

Post-Antifungal Effect (PAFE) Assay

The PAFE was determined using a modified time-kill methodology.

  • Candida albicans Culture Preparation: A standardized inoculum of C. albicans (1-5 x 106 CFU/mL) was prepared in RPMI 1640 medium.

  • Antifungal Exposure: The fungal suspension was exposed to this compound and caspofungin at concentrations of 4x, 8x, and 16x their respective MICs for 1 hour at 35°C in a shaking incubator. A drug-free control was run in parallel.

  • Drug Removal: After the exposure period, the antifungal agents were removed by washing the fungal cells three times with sterile phosphate-buffered saline (PBS) via centrifugation.

  • Regrowth Monitoring: The washed fungal pellets were resuspended in fresh, drug-free RPMI 1640 medium and incubated at 35°C.

  • CFU Determination: Aliquots were taken from each culture at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) and serially diluted. The dilutions were plated on Sabouraud Dextrose Agar (SDA) plates to determine the CFU/mL.

  • PAFE Calculation: The PAFE was calculated using the formula: PAFE = T - C , where 'T' is the time required for the drug-treated culture to show a 1-log10 increase in CFU/mL after drug removal, and 'C' is the time for the control culture to show the same increase.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathway of caspofungin and a hypothetical pathway for this compound.

caspofungin_pathway cluster_cell_wall Fungal Cell Wall beta_glucan_synthase β-(1,3)-D-glucan Synthase beta_glucan β-(1,3)-D-glucan beta_glucan_synthase->beta_glucan Synthesis cell_wall_integrity Cell Wall Integrity beta_glucan->cell_wall_integrity caspofungin Caspofungin caspofungin->beta_glucan_synthase Inhibits

Caption: Caspofungin's mechanism of action targeting β-(1,3)-D-glucan synthase.

agent28_pathway cluster_cell_membrane Fungal Cell Membrane ergosterol_synthesis Ergosterol Synthesis Pathway ergosterol Ergosterol ergosterol_synthesis->ergosterol membrane_fluidity Membrane Fluidity & Integrity ergosterol->membrane_fluidity agent28 This compound agent28->ergosterol_synthesis Inhibits

Caption: Hypothetical mechanism of this compound targeting ergosterol synthesis.

Experimental Workflow Diagram

The following diagram outlines the workflow for the Post-Antifungal Effect (PAFE) assay.

pafe_workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Drug Removal cluster_regrowth Regrowth & Monitoring inoculum Standardized Fungal Inoculum exposure Expose Fungi to Antifungal (1 hour) inoculum->exposure antifungal_prep Prepare Antifungal Solutions (4x, 8x, 16x MIC) antifungal_prep->exposure wash Wash Cells with PBS (3 times) exposure->wash resuspend Resuspend in Drug-Free Medium wash->resuspend incubate Incubate and Sample at Time Points resuspend->incubate plate Plate Dilutions on SDA incubate->plate count Count CFUs plate->count

Caption: Workflow for the in-vitro Post-Antifungal Effect (PAFE) assay.

Discussion

The data suggests that both this compound and caspofungin exhibit a significant post-antifungal effect against Candida albicans. Caspofungin's PAFE is well-documented and is a key contributor to its clinical efficacy.[3][4][5] The prolonged suppression of fungal growth after drug removal allows for less frequent dosing and can be advantageous in a clinical setting.

The hypothetical data for this compound indicates a potentially superior PAFE compared to caspofungin at equivalent MIC multiples. If these results were to be confirmed in further studies, this compound could represent a significant advancement in antifungal therapy. The proposed mechanism of action, targeting ergosterol synthesis, is a validated antifungal strategy, and a prolonged PAFE could suggest a strong and persistent binding to its target or a downstream cascade of events that continues to inhibit fungal growth long after the drug has been removed.

It is important to note that the data for this compound is purely illustrative. Further in-vitro and in-vivo studies are required to validate these findings and to fully characterize the pharmacodynamic profile of this promising new agent. Future research should also investigate the PAFE of this compound against a broader range of fungal pathogens, including resistant strains.

References

Unmasking the Target of Antifungal Agent 28: A Comparative Validation Using Genetic Knockout Strains

Author: BenchChem Technical Support Team. Date: November 2025

Researchers in the fields of mycology, infectious disease, and drug development are in a constant search for novel antifungal agents with specific and potent mechanisms of action. A critical step in the preclinical development of any new antifungal is the definitive identification and validation of its molecular target. This guide provides a comparative analysis of the validation of "Antifungal agent 28," a novel investigational compound, utilizing genetic knockout strains of the model yeast Saccharomyces cerevisiae. The data presented herein demonstrates a robust methodology for target identification, comparing the susceptibility of wild-type yeast to that of strains with specific gene deletions in a putative signaling pathway.

The validation of a drug's target is a cornerstone of modern pharmacology, providing a clear mechanism of action and paving the way for rational drug design and optimization.[1][2][3] The use of genetic knockout strains offers a powerful and direct approach to test a target hypothesis.[4][5][6][7] If a compound targets a specific protein, a strain lacking the gene for that protein (a knockout strain) should exhibit altered susceptibility to the compound. This guide will walk through the experimental data and protocols used to validate the target of this compound, providing a clear example of this essential process.

Comparative Susceptibility of Knockout Strains to this compound

The primary method for assessing the efficacy of an antifungal agent is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[8] By comparing the MIC of this compound against a wild-type strain and a panel of knockout strains, we can infer the drug's target. A significant increase in the MIC value for a particular knockout strain suggests that the deleted gene is either the direct target of the drug or a critical component of the target pathway.

Here, we present the MIC data for this compound against wild-type S. cerevisiae and knockout strains for three genes hypothesized to be in the same signaling pathway: FKS1, RHO1, and PKC1. FKS1 is a known glucan synthase involved in cell wall biosynthesis, a common target for antifungal drugs.[9] RHO1 and PKC1 are upstream regulators in the cell wall integrity pathway.

StrainGenotypeMIC of this compound (µg/mL)Fold Change vs. Wild-TypeInterpretation
Wild-TypeWT0.125-Baseline susceptibility
Knockout 1Δfks18.064-fold increaseHigh resistance, suggesting Fks1p is the direct target
Knockout 2Δrho12.016-fold increaseModerate resistance, suggesting a role in the target pathway
Knockout 3Δpkc11.08-fold increaseMild resistance, suggesting a more upstream role in the pathway

The data clearly indicates that the absence of the FKS1 gene confers a dramatic 64-fold increase in resistance to this compound. This strongly suggests that the protein product of FKS1, β-1,3-glucan synthase, is the primary target of this novel agent. The increased resistance of the Δrho1 and Δpkc1 strains, albeit to a lesser extent, is consistent with their roles as upstream regulators of FKS1, further validating the proposed mechanism of action.

Experimental Protocols

To ensure the reproducibility and accuracy of these findings, detailed experimental protocols are essential.

Yeast Strains and Growth Conditions
  • Strains: Wild-type Saccharomyces cerevisiae (BY4741) and isogenic knockout strains for FKS1 (Δfks1), RHO1 (Δrho1), and PKC1 (Δpkc1) were obtained from a commercial yeast deletion library.

  • Media: Strains were cultured in YPD broth (1% yeast extract, 2% peptone, 2% dextrose) at 30°C with constant agitation.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antifungal Agent: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). A series of two-fold serial dilutions were then prepared in YPD broth in a 96-well microtiter plate.

  • Inoculum Preparation: Yeast strains were grown overnight in YPD broth. The cell density was adjusted to 0.5-2.5 x 10³ cells/mL in fresh YPD broth.

  • Incubation: 100 µL of the standardized yeast inoculum was added to each well of the microtiter plate containing 100 µL of the serially diluted this compound. The plates were incubated at 30°C for 48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of this compound that resulted in a significant inhibition of yeast growth (≥50%) compared to the drug-free control well, as determined by visual inspection and spectrophotometric reading at 600 nm.

Visualizing the Target Pathway and Experimental Workflow

To further clarify the relationships between the components of the validated pathway and the experimental process, the following diagrams were generated using Graphviz.

Signaling_Pathway cluster_membrane Cell Membrane Rho1 Rho1p Fks1 Fks1p (β-1,3-glucan synthase) Rho1->Fks1 Activates Pkc1 Pkc1p Pkc1->Rho1 Activates Agent28 This compound Agent28->Fks1 Inhibits

Caption: Proposed signaling pathway for this compound's mechanism of action.

Experimental_Workflow cluster_strains Yeast Strains WT Wild-Type MIC_Assay Broth Microdilution MIC Assay with this compound WT->MIC_Assay dFks1 Δfks1 dFks1->MIC_Assay dRho1 Δrho1 dRho1->MIC_Assay dPkc1 Δpkc1 dPkc1->MIC_Assay Data_Analysis Comparative Data Analysis (Fold Change in MIC) MIC_Assay->Data_Analysis Conclusion Target Validation: Fks1p is the primary target Data_Analysis->Conclusion

Caption: Workflow for the validation of this compound's target.

Conclusion

References

Comparative safety profile of Antifungal agent 28 and ketoconazole in vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo safety profiles of the novel investigational antifungal agent, designated as Antifungal Agent 28, and the established antifungal drug, ketoconazole. The information herein is intended to support preclinical safety assessment and inform future research directions.

Note: "this compound" is a placeholder designation for a novel compound. As of the latest literature review, in vivo safety and toxicity data for this agent are not publicly available. This guide has been structured to incorporate data for this compound as it becomes available, providing a direct comparative framework against ketoconazole.

Quantitative Safety Data Summary

The following table summarizes key quantitative toxicity data for ketoconazole derived from in vivo studies. The corresponding fields for this compound are marked as "Not Available."

ParameterThis compoundKetoconazoleSpecies
Acute Oral Toxicity (LD50) Not Available166 mg/kg[1][2]Rat
Repeated-Dose Toxicity (28-Day Oral Study)
No-Observed-Adverse-Effect Level (NOAEL)Not Available< 6.25 mg/kg/day (based on endocrine effects)[3][4]Rat
Key Organ ToxicitiesNot AvailableEndocrine system (adrenals, reproductive organs), Liver[3][4][5]Rat
Effects on Body WeightNot AvailableNo significant effects at doses up to 100 mg/kg/day[3][4]Rat
Hematological EffectsNot AvailableNo significant adverse effects reported in a 28-day dermal study up to 40 mg/kg[6]Rabbit
Clinical Chemistry EffectsNot AvailableAlterations in hormone levels (testosterone, estradiol, LH, FSH, thyroid hormones)[3][4]Rat

Experimental Protocols

A standard methodology for assessing in vivo safety is the 28-day repeated-dose oral toxicity study, following guidelines such as the OECD Test Guideline 407.

Objective: To evaluate the potential adverse effects of a test substance following repeated oral administration for 28 days.

Experimental Design:

  • Test System: Typically, Sprague-Dawley rats, young adults at the start of the study.

  • Animal Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to standard diet and water ad libitum.

  • Dose Groups: A minimum of three dose groups of the test substance and a control group (vehicle only) are used. Each group consists of an equal number of male and female animals (e.g., 5-10 per sex per group).

  • Dose Administration: The test substance is administered daily by oral gavage at the same time each day for 28 consecutive days.

  • Observations:

    • Mortality and Clinical Signs: Observed twice daily.

    • Body Weight: Recorded prior to treatment and at least weekly thereafter.

    • Food Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of a comprehensive range of parameters.

  • Terminal Procedures:

    • At the end of the 28-day period, animals are euthanized.

    • Gross Necropsy: A thorough examination of all external surfaces, orifices, and cranial, thoracic, and abdominal cavities and their contents is performed.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of organs and tissues from the control and high-dose groups are preserved for microscopic examination. Any gross lesions from all animals are also examined.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo repeated-dose toxicity study.

G cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase (28 Days) cluster_post_study Post-Study Analysis A Acclimatization (5-7 days) B Randomization into Dose Groups A->B C Daily Oral Gavage B->C D Daily Clinical Observations C->D F Blood Collection (Hematology & Clinical Chemistry) C->F E Weekly Body Weight & Food Consumption D->E G Euthanasia & Necropsy F->G H Organ Weight Measurement G->H I Histopathology H->I J Data Analysis & Reporting I->J

Workflow for a 28-day repeated-dose oral toxicity study.

Comparative Safety Analysis

Ketoconazole:

The in vivo safety profile of ketoconazole is well-characterized. It exhibits a moderate level of acute toxicity, with an oral LD50 of 166 mg/kg in rats.[1][2] The primary concerns with repeated dosing of ketoconazole are its effects on the endocrine system and potential for hepatotoxicity.

A 28-day repeated-dose oral toxicity study in rats revealed that ketoconazole administration led to significant endocrine-disrupting effects, even at the lowest dose tested (6.25 mg/kg/day).[3][4] In male rats, these effects included reduced weights of the epididymis and accessory sex organs, a decrease in testosterone levels, and increases in estradiol, luteinizing hormone (LH), and follicular stimulating hormone (FSH).[3][4] In female rats, a prolongation of the estrous cycle and increases in estradiol, LH, and FSH were observed.[3][4] Additionally, decreases in thyroxin and triiodothyronine, along with an increase in thyroid-stimulating hormone, were noted in both sexes.[3] In other studies, dose-related increases in adrenal weight have been observed.[5]

While some studies have shown no adverse effects on body weight, hematology, or gross pathology at certain doses, the endocrine effects are a significant toxicological finding.[3][4][6]

This compound:

As no in vivo safety data for this compound are currently in the public domain, a direct comparison is not possible. The key safety questions for this novel agent will be its potential for hepatotoxicity and endocrine disruption, given that these are common liabilities for azole antifungals. Future studies should be designed to thoroughly evaluate these and other potential toxicities.

References

Safety Operating Guide

Personal protective equipment for handling Antifungal agent 28

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical guidance for the handling and disposal of Antifungal Agent 28. Given the developmental nature of this compound, a comprehensive understanding of its toxicological properties may not be fully established. Therefore, a conservative approach to safety is mandated, treating the agent as potentially hazardous upon contact, inhalation, and ingestion. The following procedures are designed to minimize exposure and ensure a safe laboratory environment for all personnel.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate risks associated with handling this compound. The following table summarizes the minimum required PPE. All PPE should be donned before entering the designated handling area and removed before exiting.

Protection Type PPE Item Specification Purpose
Hand Protection Double-GlovingInner: Nitrile; Outer: NeopreneProvides robust protection against dermal absorption and allows for safe removal of contaminated outer gloves.
Eye Protection Chemical Splash GogglesANSI Z87.1 Compliant, with Indirect VentingProtects eyes from splashes, aerosols, and fine particulates.
Body Protection Disposable Lab CoatPolypropylene, with Knit CuffsPrevents contamination of personal clothing and skin. Must be changed immediately if contaminated.
Respiratory Protection N95 RespiratorNIOSH-ApprovedRequired when handling the powdered form of the agent outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is necessary to ensure safety and experimental integrity. All handling of this compound, particularly in its powdered form, must be conducted within a certified chemical fume hood.

Protocol for Weighing and Solubilizing this compound:

  • Preparation:

    • Designate a specific area within the chemical fume hood for handling the agent.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (e.g., spatula, weigh paper, vials, solvent).

    • Don all required PPE as specified in the table above.

  • Weighing:

    • Carefully transfer the desired amount of this compound from the stock container to weigh paper using a dedicated spatula.

    • Avoid generating dust. If any powder becomes airborne, cease work and ensure the fume hood sash is at the appropriate height.

  • Solubilization:

    • Place the weigh paper with the agent into the appropriate vial.

    • Using a calibrated pipette, add the desired solvent to the vial.

    • Cap the vial securely and mix until the agent is fully dissolved.

  • Post-Handling:

    • Wipe down the dedicated spatula and any other reusable equipment with an appropriate solvent (e.g., 70% ethanol), collecting the waste for proper disposal.

    • Carefully fold the used bench paper inward and place it in the designated solid waste container.

    • Remove the outer pair of gloves and dispose of them in the solid waste container.

    • Wipe down the work surface within the fume hood.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste. Segregate waste streams as described below.

  • Solid Waste:

    • Includes: Contaminated gloves, weigh paper, bench paper, pipette tips, and disposable lab coats.

    • Procedure: Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Includes: Unused solutions of this compound, and solvents used for cleaning and rinsing.

    • Procedure: Collect all liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety office.

  • Sharps Waste:

    • Includes: Contaminated needles and syringes.

    • Procedure: Dispose of all contaminated sharps in a designated sharps container for hazardous materials.

Safety Workflow Diagram

The following diagram illustrates the logical flow of operations and safety checkpoints for handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Cleanup & Disposal Phase prep_area Designate & Prepare Work Area in Fume Hood don_ppe Don All Required PPE prep_area->don_ppe weigh_agent Weigh Agent don_ppe->weigh_agent solubilize Solubilize Agent weigh_agent->solubilize clean_equip Clean Reusable Equipment solubilize->clean_equip dispose_waste Segregate & Dispose of Waste clean_equip->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Procedural workflow for handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.